Mono(2-ethylhexyl) phthalate
Description
Propriétés
IUPAC Name |
2-(2-ethylhexoxycarbonyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O4/c1-3-5-8-12(4-2)11-20-16(19)14-10-7-6-9-13(14)15(17)18/h6-7,9-10,12H,3-5,8,11H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDSLBVSSOQSLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O4 | |
| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25425-73-4 (hydrochloride salt) | |
| Record name | Mono-(2-ethylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2025680 | |
| Record name | MEHP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Mono(2-ethylhexyl)phthalate is a clear colorless to cloudy white viscous liquid. (NTP, 1992), Solid | |
| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Monoethylhexyl phthalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
greater than 572 °F at 760 mmHg (NTP, 1992) | |
| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Flash Point |
greater than 200 °F (NTP, 1992) | |
| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Density |
1.0688 at 73 °F (NTP, 1992) - Denser than water; will sink | |
| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
4376-20-9 | |
| Record name | MONO(2-ETHYLHEXYL)PHTHALATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20713 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mono(2-ethylhexyl) phthalate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4376-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mono-(2-ethylhexyl)phthalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004376209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEHP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2025680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-ethylhexyl) hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONO(ETHYLHEXYL) PHTHALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU2EWB60RT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Monoethylhexyl phthalic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013248 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Mono(2-ethylhexyl) phthalate (MEHP): An In-depth Technical Guide on its Environmental Prevalence, Sources, and Toxicological Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a ubiquitous plasticizer used to impart flexibility to a wide range of polyvinyl chloride (PVC) products. Due to the non-covalent bonding of DEHP to the polymer matrix, it readily leaches into the environment, leading to widespread contamination of various ecosystems. Once in the environment or in biological systems, DEHP is rapidly metabolized to MEHP, a compound of significant toxicological concern. This technical guide provides a comprehensive overview of the environmental prevalence of MEHP, its primary sources, detailed analytical methodologies for its detection, and an exploration of the key signaling pathways disrupted by this endocrine-active compound.
Environmental Prevalence of MEHP
MEHP has been detected in a multitude of environmental compartments globally. Its presence is a direct consequence of the extensive production and use of DEHP-containing products. The following table summarizes the reported concentrations of MEHP in various environmental and biological media.
| Environmental Matrix | Location/Study Context | Concentration Range | Reference(s) |
| Water | |||
| Urban Freshwater | China | 0.01 - 50 mg/L | [1] |
| Seawater | Tama River, Japan | Seasonal fluctuations, higher in winter | [1] |
| Soil | |||
| Contaminated Agricultural Soil | South China | Mean of DEHP (parent compound): 0.947 mg/kg | [2] |
| Contaminated Soil | General | 13.0 - 166.7 ng/g | [1] |
| Indoor Environment | |||
| Household Dust (Living Rooms) | Sweden | Average: 556 ± 298 nmol/g | [3] |
| Household Dust (Children's Rooms) | Sweden | Average: 138 ± 49 nmol/g | [3] |
| Biota | |||
| Bottlenose Dolphin Urine | Sarasota Bay, Florida, USA | Geometric Mean: 1.9 - 4.57 ng/mL | [4][5][6] |
| Bottlenose Dolphin Urine (2014-2015) | Sarasota Bay, Florida, USA | Mean: 33.71 ± 18.43 ng/mL | [7] |
Sources of MEHP in the Environment
The primary source of MEHP in the environment is the degradation of its parent compound, DEHP. DEHP is not chemically bound to the plastic products it is used in, allowing it to leach, migrate, or off-gas over time. Major sources of DEHP, and consequently MEHP, include:
-
Plastic Products: A vast array of consumer and industrial products contain DEHP, including PVC flooring, wall coverings, furniture, clothing, food packaging materials, and toys.[8][9]
-
Medical Devices: Medical equipment such as blood bags, intravenous (IV) tubing, and catheters can be a significant source of DEHP exposure, which is then metabolized to MEHP in the body.
-
Industrial Release: Manufacturing and processing facilities that produce or use DEHP can release it into the air, water, and soil.
-
Waste Disposal: Landfills and waste incineration sites are major repositories of DEHP-containing plastics, leading to long-term environmental release.
-
Wastewater and Sewage Sludge: DEHP is frequently detected in wastewater treatment plant effluent and sewage sludge, which can then be applied to agricultural land, leading to soil contamination.
Experimental Protocols for MEHP Analysis
Accurate quantification of MEHP in environmental matrices is crucial for exposure assessment and regulatory monitoring. The most common analytical techniques are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). Below are detailed methodologies for the analysis of MEHP in water and soil samples.
Analysis of MEHP in Water Samples by Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol describes a common method for the extraction and quantification of MEHP from water samples.
1. Sample Collection and Preservation:
-
Collect water samples in pre-cleaned amber glass bottles to minimize photodegradation and contamination.
-
To prevent microbial degradation, adjust the sample pH to < 2 with a suitable acid (e.g., sulfuric acid) and store at 4°C until extraction.
2. Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing methanol (B129727) (e.g., 2 x 5 mL) followed by deionized water (e.g., 2 x 5 mL). Ensure the cartridge does not go dry.
-
Sample Loading: Load the acidified water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: After loading, wash the cartridge with a small volume of deionized water (e.g., 5 mL) to remove interfering polar compounds.
-
Drying: Dry the cartridge by passing air or nitrogen through it for at least 30 minutes to remove residual water.
-
Elution: Elute the retained MEHP from the cartridge using a suitable organic solvent, such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and acetone (B3395972) (e.g., 2 x 5 mL).
3. Sample Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35-40°C).
-
Reconstitute the residue in a small, known volume (e.g., 1 mL) of a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
4. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).
-
Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both typically containing a small amount of formic acid or ammonium (B1175870) acetate to improve ionization.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5 - 20 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for MEHP.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring the transition of the precursor ion (the deprotonated MEHP molecule) to one or more specific product ions.
-
Quantification: Use an internal standard (e.g., a stable isotope-labeled MEHP) to correct for matrix effects and variations in instrument response. Create a calibration curve using standards of known concentrations to quantify the MEHP in the samples.
-
Analysis of MEHP in Soil Samples by Solvent Extraction followed by GC-MS
This protocol outlines a typical procedure for the analysis of MEHP in soil and sediment.
1. Sample Preparation:
-
Air-dry the soil sample at room temperature and sieve it through a 2-mm mesh to remove large debris and ensure homogeneity.
-
Determine the moisture content of a separate subsample to report the final concentration on a dry weight basis.
2. Extraction:
-
Soxhlet Extraction (or Accelerated Solvent Extraction - ASE):
-
Weigh a known amount of the dried soil (e.g., 10-20 g) into an extraction thimble.
-
Add a surrogate standard (e.g., a deuterated phthalate) to the sample to monitor extraction efficiency.
-
Extract the sample with a suitable solvent mixture, such as hexane (B92381) and acetone (1:1, v/v), for several hours (e.g., 16-24 hours for Soxhlet).
-
-
Ultrasonic Extraction:
-
Place a known amount of soil in a glass vial with a solvent mixture.
-
Extract the sample in an ultrasonic bath for a specified period (e.g., 3 x 15 minutes), replacing the solvent between each sonication step.
-
3. Clean-up:
-
The raw extract may contain interfering compounds that need to be removed before GC-MS analysis.
-
Gel Permeation Chromatography (GPC): Effective for removing high molecular weight compounds like lipids.
-
Florisil or Silica Gel Column Chromatography: Can be used to separate MEHP from other interfering substances. Elute with solvents of increasing polarity.
4. Derivatization (Optional but often necessary for GC-MS):
-
MEHP has a free carboxylic acid group which can make it less suitable for direct GC analysis.
-
Derivatize the extract to convert MEHP into a more volatile and thermally stable ester (e.g., by methylation with diazomethane (B1218177) or silylation with BSTFA).
5. GC-MS Analysis:
-
Gas Chromatograph:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A programmed temperature ramp to separate the target analytes.
-
Injection: Splitless injection is typically used for trace analysis.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized MEHP.
-
Quantification: Use an internal standard added before injection to correct for instrumental variations. A calibration curve is prepared using derivatized standards.
-
Key Signaling Pathways Disrupted by MEHP
MEHP is recognized as an endocrine-disrupting chemical that can interfere with several critical biological signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of MEHP's interaction with these pathways.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling Pathway
MEHP is a known agonist of PPARs, particularly PPARα and PPARγ. These nuclear receptors are key regulators of lipid metabolism, adipogenesis, and inflammation.
Disruption of Steroidogenesis Signaling Pathway
MEHP has been shown to inhibit the production of steroid hormones, such as testosterone, by interfering with key steps in the steroidogenic pathway in Leydig cells.
Disruption of Calcium Signaling
MEHP can disrupt intracellular calcium (Ca²⁺) homeostasis, which is a critical second messenger in numerous cellular processes, including neurotransmission and muscle contraction.
Conclusion
Mono(2-ethylhexyl) phthalate is a pervasive environmental contaminant with well-documented toxicological effects. Its widespread presence in various environmental matrices, including water, soil, and indoor dust, poses a continuous exposure risk to both wildlife and humans. Understanding the sources, environmental fate, and analytical methods for MEHP is essential for effective risk assessment and management. Furthermore, elucidating the molecular mechanisms by which MEHP disrupts critical signaling pathways, such as PPAR, steroidogenesis, and calcium signaling, is paramount for predicting and mitigating its adverse health outcomes. This technical guide provides a foundational resource for researchers, scientists, and drug development professionals engaged in studying the environmental and health impacts of this significant endocrine disruptor. Continued research is necessary to fully comprehend the long-term consequences of MEHP exposure and to develop strategies to reduce its environmental burden.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. repository.library.noaa.gov [repository.library.noaa.gov]
- 5. Demographic Assessment of Mono(2‐ethylhexyl) Phthalate (MEHP) and Monoethyl Phthalate (MEP) Concentrations in Common Bottlenose Dolphins (Tursiops truncatus) From Sarasota Bay, FL, USA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Exposure to phthalates in house dust and associated allergies in children aged 6-12years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Soil contamination and sources of phthalates and its health risk in China: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Mono(2-ethylhexyl) phthalate (MEHP) Toxicokinetics and In Vivo Metabolism
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Understanding the toxicokinetics and metabolism of MEHP is crucial for assessing its potential health risks. This technical guide provides a comprehensive overview of the in vivo absorption, distribution, metabolism, and excretion (ADME) of MEHP, with a focus on studies conducted in rodent models. It includes detailed experimental protocols, quantitative data on pharmacokinetic parameters and metabolite distribution, and visualizations of metabolic pathways and experimental workflows.
Toxicokinetics of MEHP
Following oral exposure to DEHP, the parent compound is rapidly hydrolyzed by lipases in the gastrointestinal tract to form MEHP and 2-ethylhexanol. MEHP is then readily absorbed and distributed throughout the body, becoming the primary phthalate monoester in the systemic circulation.
Absorption
MEHP is efficiently absorbed from the gastrointestinal tract. Studies in rats have shown that after oral administration of DEHP, MEHP is the major metabolite detected in the serum, with peak concentrations observed within hours.
Distribution
Once absorbed, MEHP is distributed to various tissues. Animal studies have shown that MEHP can be found in the liver, kidneys, and testes.
Metabolism
MEHP undergoes extensive metabolism, primarily in the liver, through two main pathways: ω-oxidation and β-oxidation of the 2-ethylhexyl side chain. This results in a series of oxidized and shortened metabolites. In some species, such as hamsters, glucuronide conjugation is also a significant metabolic route.
Excretion
The metabolites of MEHP are primarily excreted in the urine. The elimination half-life of MEHP in rats is relatively short, indicating rapid metabolism and clearance.
Quantitative Toxicokinetic Data
The following tables summarize key pharmacokinetic parameters for MEHP in rats from various studies. It is important to note that these values can vary depending on the study design, including the dose, vehicle, and analytical methods used.
Table 1: Pharmacokinetic Parameters of MEHP in Rat Serum/Plasma after Oral Administration of DEHP
| Dose of DEHP (mg/kg) | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | Reference |
| 40 | 24 | Data not available | Data not available | Data not available | [1] |
| 100 | ~1.5 | 1.8 ± 0.3 | 6.74 ± 0.92% (Bioavailability) | ~0.5 | [2] |
| 200 | 24 | Data not available | Data not available | Data not available | [1] |
| 1000 | 24 | Data not available | Data not available | Data not available | [1] |
Note: Data for Cmax, AUC, and t1/2 were not explicitly provided for all dose groups in the cited abstract. The Tmax of 24h reported for the 40, 200, and 1000 mg/kg doses is for MEHP concentration in both urine and serum and represents the peak time point measured in that particular study design. The data for the 100 mg/kg dose is for the parent compound DEHP, but provides an indication of the rapid absorption phase.
Table 2: General Toxicokinetic Parameters for MEHP in Rats
| Parameter | Urine | Serum | Reference |
| Tmax (h) | > DEHP | > DEHP | [1][3] |
| Cmax (µg/mL) | > DEHP | > DEHP | [1][3] |
| Ke (1/h) | > DEHP | > DEHP | [1][3] |
| AUC (µg·h/mL) | > DEHP | > DEHP | [1][3] |
| t1/2 (h) | < DEHP | < DEHP | [1][3] |
Note: This table provides a qualitative comparison of the toxicokinetic parameters of MEHP relative to its parent compound, DEHP, in rats. "Ke" represents the elimination rate constant.
Experimental Protocols
This section outlines typical experimental protocols for in vivo toxicokinetic and metabolism studies of MEHP in rats, synthesized from various sources.
Animal Studies
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Housing: Animals are typically housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. Standard laboratory chow and water are provided ad libitum. For urine collection, animals are housed in metabolic cages.
-
Dosing:
-
Route: Oral gavage is the most common route for administering a precise dose.
-
Vehicle: Corn oil or another suitable vehicle is used to dissolve or suspend the test substance.
-
Procedure:
-
Sample Collection
-
Blood Collection:
-
Method: Serial blood samples can be collected from the saphenous vein or via a jugular vein cannula. Cardiac puncture is used for terminal blood collection.[9][10][11][12][13]
-
Time Points: Blood is collected at various time points post-dosing (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours) to characterize the pharmacokinetic profile.[14]
-
Processing: Blood is collected in tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate plasma or allowed to clot to obtain serum. Samples are stored at -80°C until analysis.
-
-
Urine Collection:
-
Tissue Collection:
Analytical Methods
-
Sample Preparation:
-
Extraction: MEHP and its metabolites are extracted from biological matrices using liquid-liquid extraction or solid-phase extraction.
-
Enzymatic Hydrolysis: To measure total metabolite concentrations (free and conjugated), urine samples are often treated with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate (B86663) conjugates.
-
-
Instrumentation:
-
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the most common and sensitive method for the quantitative analysis of MEHP and its metabolites.[25][26][27]
-
Chromatography: Reversed-phase columns (e.g., C18) are used to separate the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.
-
-
GC-MS (Gas Chromatography-Mass Spectrometry): This method can also be used, often requiring derivatization of the analytes to increase their volatility.
-
Peroxisome Proliferation Assessment
-
Method: Peroxisome proliferation is often assessed in the liver.
-
Histology:
-
Morphometry:
Visualizations
Metabolic Pathway of MEHP
Caption: Metabolic pathway of MEHP via oxidation and conjugation.
Experimental Workflow for In Vivo MEHP Toxicokinetics Study
Caption: General experimental workflow for an in vivo toxicokinetics study.
Signaling Pathways
MEHP is known to be a ligand for peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα by MEHP leads to the induction of genes involved in peroxisomal and mitochondrial fatty acid oxidation. This is a key mechanism underlying the observed peroxisome proliferation in the liver of rodents exposed to high doses of MEHP.
Caption: MEHP-induced PPARα signaling pathway.
Conclusion
MEHP exhibits rapid absorption and extensive metabolism following in vivo exposure. The primary metabolic pathways involve side-chain oxidation, leading to a variety of metabolites that are excreted in the urine. The toxicokinetics of MEHP can be influenced by the dose and species. The interaction of MEHP with PPARα is a key molecular event that mediates its effects on lipid metabolism and peroxisome proliferation in rodents. This technical guide provides a foundational understanding of the in vivo behavior of MEHP, which is essential for researchers and professionals involved in toxicology and drug development. Further research is needed to fully elucidate the quantitative aspects of MEHP toxicokinetics and metabolism, particularly at low, environmentally relevant exposure levels.
References
- 1. Toxicokinetic relationship between di(2-ethylhexyl) phthalate (DEHP) and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination and Pharmacokinetics of Di-(2-ethylhexyl) Phthalate in Rats by Ultra Performance Liquid Chromatography with Tandem Mass Spectrometry [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. research.sdsu.edu [research.sdsu.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. research-support.uq.edu.au [research-support.uq.edu.au]
- 7. research.fsu.edu [research.fsu.edu]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Utility of capillary microsampling for rat pharmacokinetic studies: Comparison of tail-vein bleed to jugular vein cannula sampling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Video: Drawing Blood from Rats through the Saphenous Vein and by Cardiac Puncture [jove.com]
- 11. Blood sampling: Rat | NC3Rs [nc3rs.org.uk]
- 12. scispace.com [scispace.com]
- 13. einsteinmed.edu [einsteinmed.edu]
- 14. The Maximum-Tolerated Dose and Pharmacokinetics of a Novel Chemically Modified Curcumin in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. testmenu.com [testmenu.com]
- 16. fda.gov [fda.gov]
- 17. 24Urine | Douglass Hanly Moir Pathology [dhm.com.au]
- 18. ottawahospital.on.ca [ottawahospital.on.ca]
- 19. 24-Hour Urine Collection and Analysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 22. ptglab.com [ptglab.com]
- 23. rbm.iqvia.com [rbm.iqvia.com]
- 24. newtowncreek.info [newtowncreek.info]
- 25. A Comprehensive LC-MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Screening and Identification of the Metabolites in Rat Plasma and Urine after Oral Administration of Areca catechu L. Nut Extract by Ultra-High-Pressure Liquid Chromatography Coupled with Linear Ion Trap–Orbitrap Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Light microscopic morphometric analysis of peroxisomes by automatic image analysis: advantages of immunostaining over the alkaline DAB method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Morphometric analysis of the ultrastructural changes in rat liver induced by the peroxisome proliferator SaH 42-348 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. A three-organelle complex made by wrappER contacts with peroxisomes and mitochondria responds to liver lipid flux changes - PMC [pmc.ncbi.nlm.nih.gov]
MEHP as an Endocrine Disruptor: A Technical Guide to its Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP). Due to its ubiquitous presence in the environment and consumer products, there is growing concern about its potential to disrupt the endocrine system. This technical guide provides an in-depth overview of the molecular mechanisms by which MEHP exerts its endocrine-disrupting effects, with a focus on its impact on steroidogenesis and nuclear receptor signaling. The information presented herein is intended to support research and development efforts aimed at understanding and mitigating the health risks associated with MEHP exposure.
Core Mechanisms of MEHP-Induced Endocrine Disruption
MEHP primarily disrupts the endocrine system by interfering with hormone synthesis, metabolism, and action. The key mechanisms include:
-
Inhibition of Steroidogenesis: MEHP is a potent inhibitor of steroid hormone biosynthesis, particularly in the testes and adrenal glands.
-
Nuclear Receptor Interactions: MEHP interacts with several nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), Estrogen Receptors (ERs), and Androgen Receptors (ARs), leading to altered gene expression and hormonal signaling.
-
Mitochondrial Dysfunction: MEHP impairs mitochondrial function, which is critical for the initial steps of steroidogenesis.
-
Aryl Hydrocarbon Receptor (AHR) Activation: MEHP can activate the AHR, a ligand-activated transcription factor involved in the metabolism of xenobiotics and modulation of endocrine pathways.
Quantitative Data on MEHP's Endocrine Disrupting Activity
The following tables summarize key quantitative data from various in vitro studies, providing insights into the potency of MEHP in disrupting endocrine pathways.
Table 1: MEHP's Effect on Steroidogenesis
| Cell Line | Hormone Measured | Effect | MEHP Concentration | IC50 | Reference |
| MA-10 Leydig Cells | Progesterone (B1679170) | Inhibition | 10-300 µM | < 1 µM (for hCG-stimulated production) | [1] |
| MLTC-1 Leydig Cells | Progesterone | Inhibition | 100 µM | Not Reported | [2][3] |
| MLTC-1 Leydig Cells | Testosterone (B1683101) | Inhibition | 100 µM | Not Reported | [2][3] |
| Primary Rat Leydig Cells | Testosterone | Inhibition | 250 µM | Not Reported | [4] |
Table 2: MEHP's Interaction with Nuclear Receptors
| Receptor | Species | Assay Type | Effect | EC50 / IC50 | Reference |
| PPARα | Mouse | Transactivation | Activation | 0.6 µM | [5][6] |
| PPARα | Human | Transactivation | Activation | 3.2 µM | [5][6] |
| PPARγ | Mouse | Transactivation | Activation | 10.1 µM | [5][6] |
| PPARγ | Human | Transactivation | Activation | 6.2 µM | [5][6] |
| Estrogen Receptor (ER) | Human | Yeast Bioassay | Anti-estrogenic | 125 µM | [7][8] |
| Androgen Receptor (AR) | Human | Yeast Bioassay | Anti-androgenic | 736 µM | [7][8] |
Signaling Pathways Disrupted by MEHP
MEHP's endocrine-disrupting effects are mediated through the perturbation of several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Figure 1: MEHP-mediated inhibition of steroidogenesis in Leydig cells.
Figure 2: MEHP activation of the PPAR signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
H295R Steroidogenesis Assay
This assay is a widely used in vitro screen to identify chemicals that affect the production of steroid hormones.
1. Cell Culture and Seeding:
-
Culture human H295R adrenocortical carcinoma cells in a T-75 flask with complete growth medium (e.g., DMEM/F12 supplemented with serum and antibiotics) at 37°C and 5% CO₂.
-
When cells reach 80-90% confluency, trypsinize and count them.
-
Seed the cells in a 24-well plate at a density of approximately 2-3 x 10⁵ cells/well.
2. Chemical Exposure:
-
Prepare serial dilutions of MEHP in serum-free medium. The final solvent concentration (e.g., DMSO) should not exceed 0.1%.
-
Include a solvent control (negative control), a known inducer of steroidogenesis (e.g., forskolin) as a positive control, and a known inhibitor (e.g., prochloraz).
-
After the 24-hour acclimation period, remove the medium and wash the cells with serum-free medium.
-
Add the medium containing the different concentrations of MEHP or controls to the respective wells in triplicate.
-
Incubate the plates for 48 hours at 37°C and 5% CO₂.[11][12]
3. Sample Collection and Analysis:
-
After 48 hours, collect the culture medium from each well for hormone analysis.
-
Measure the concentrations of testosterone and 17β-estradiol in the medium using methods such as ELISA or LC-MS/MS.
-
Assess cell viability in the remaining cells using an appropriate assay (e.g., MTT assay).
-
Express the hormone data as a fold change relative to the solvent control.[9][10]
Figure 3: Experimental workflow for the H295R steroidogenesis assay.
MA-10 Leydig Cell Steroidogenesis Assay
This assay is used to assess the effects of compounds on steroid hormone production in a mouse Leydig tumor cell line.
1. Cell Culture and Seeding:
-
Culture MA-10 cells in RPMI-1640 medium supplemented with 15% horse serum and antibiotics at 37°C and 5% CO₂.[13][14]
-
When cells reach 80-90% confluency, subculture them.
-
Seed the cells in a 24-well plate at a density of approximately 5 x 10⁴ cells/well.
-
Allow the cells to attach for 24 hours.[15]
2. Treatment:
-
After 24 hours, aspirate the medium and wash the cells with PBS.
-
Add serum-free medium and incubate for 2-4 hours to starve the cells.
-
Prepare treatment solutions of MEHP in serum-free medium. Include a vehicle control and a positive control (e.g., hCG or 8-Br-cAMP).
-
Remove the starvation medium and add the treatment solutions to the respective wells.
-
Incubate the plate for a specified time (e.g., 24 hours).[15]
3. Sample Collection and Analysis:
-
After incubation, collect the cell culture supernatant.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of progesterone or testosterone in the supernatant using an appropriate method (e.g., RIA or ELISA).
-
Cell viability can be assessed in the remaining cells.[15]
Nuclear Receptor Transactivation Assay
This assay measures the ability of a chemical to activate or inhibit a nuclear receptor, leading to the expression of a reporter gene.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., COS-1, HeLa) in the appropriate medium.
-
Co-transfect the cells with an expression plasmid for the nuclear receptor of interest (e.g., PPARα, PPARγ) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor (PPRE for PPARs). A β-galactosidase expression plasmid is often co-transfected for normalization of transfection efficiency.[16]
2. Chemical Exposure:
-
After transfection (typically 16-18 hours), replace the medium with serum-free medium containing various concentrations of MEHP or a reference agonist (e.g., rosiglitazone (B1679542) for PPARγ). Include a solvent control.
-
Incubate the cells for 24 hours.[16]
3. Luciferase and β-Galactosidase Assays:
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Measure β-galactosidase activity in the cell lysates to normalize the luciferase data.
-
Calculate the fold activation relative to the solvent control.[16]
Estrogen and Androgen Receptor Competitive Binding Assays
These assays determine the ability of a chemical to compete with a radiolabeled natural ligand for binding to the estrogen or androgen receptor.
1. Preparation of Receptor Source:
-
For the estrogen receptor assay, prepare uterine cytosol from ovariectomized rats.[17]
-
For the androgen receptor assay, a recombinant AR ligand-binding domain (LBD) can be used.[18][19]
2. Binding Assay:
-
Incubate the receptor source with a constant concentration of a radiolabeled ligand (e.g., [³H]-17β-estradiol for ER, [³H]-DHT for AR) and increasing concentrations of MEHP or a reference competitor.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of the unlabeled natural ligand).[17][19]
3. Separation and Quantification:
-
Separate the bound from the free radioligand using a method such as hydroxylapatite precipitation or filtration.
-
Quantify the radioactivity in the bound fraction using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.[17][19]
Mitochondrial Membrane Potential Assay (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to measure changes in the mitochondrial membrane potential, an indicator of mitochondrial health.
1. Cell Culture and Treatment:
-
Culture cells (e.g., MA-10 Leydig cells) in an appropriate culture vessel.
-
Treat the cells with different concentrations of MEHP for a specified duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).[20][21]
2. JC-1 Staining:
-
Prepare a JC-1 staining solution according to the manufacturer's instructions.
-
Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[20]
3. Analysis:
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low potential, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential.[20][22]
Conclusion
MEHP is a potent endocrine disruptor with multiple mechanisms of action. Its ability to inhibit steroidogenesis, interact with nuclear receptors, and induce mitochondrial dysfunction highlights its potential to adversely affect reproductive and metabolic health. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and professionals working to further elucidate the risks associated with MEHP exposure and to develop strategies for its mitigation. Continued research is essential to fully understand the complex interplay of these mechanisms and their implications for human health.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Inhibitory effects of mono-ethylhexyl phthalate on steroidogenesis in immature and adult rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. oecd.org [oecd.org]
- 11. benchchem.com [benchchem.com]
- 12. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Currently available murine Leydig cell lines can be applied to study early steps of steroidogenesis but not testosterone synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Toxicological Profile of Mono(2-ethylhexyl) Phthalate (MEHP): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP, and consequently MEHP, is ubiquitous due to its presence in a vast array of consumer and medical products. A substantial body of scientific evidence has demonstrated that MEHP is a multi-organ toxicant, exerting significant adverse effects on reproductive, developmental, and hepatic systems. Its mechanisms of action are multifaceted, primarily involving the activation of Peroxisome Proliferator-Activated Receptors (PPARs), disruption of steroidogenesis, and induction of oxidative stress. This technical guide provides a comprehensive overview of the toxicological profile of MEHP, summarizing key quantitative data, detailing experimental methodologies for seminal studies, and visualizing critical signaling pathways to support further research and risk assessment.
Chemical Identity and Physicochemical Properties
Mono(2-ethylhexyl) phthalate is a monoester of phthalic acid. It is formed in the body through the hydrolysis of DEHP by lipases in the gastrointestinal tract.[1]
Table 1: Chemical and Physicochemical Properties of MEHP
| Property | Value |
| Chemical Name | This compound |
| Synonyms | MEHP, 2-Benzene dicarboxylic acid, mono(2-ethylhexyl) ester |
| CAS Number | 4376-20-9 |
| Molecular Formula | C₁₆H₂₂O₄ |
| Molecular Weight | 278.34 g/mol |
| Appearance | Oily liquid |
| Solubility | Sparingly soluble in water, soluble in organic solvents |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
The toxicokinetics of MEHP are intrinsically linked to its parent compound, DEHP. Following oral exposure to DEHP, it is rapidly hydrolyzed to MEHP and 2-ethylhexanol in the gut.[1]
-
Absorption: MEHP is more readily absorbed from the gastrointestinal tract than DEHP.[2] Dermal absorption of DEHP is generally low.[3]
-
Distribution: Following absorption, MEHP is distributed to various tissues, with the highest concentrations typically found in the liver, kidney, and testes.[4][5] MEHP can cross the placental barrier, leading to fetal exposure.[3][6]
-
Metabolism: MEHP undergoes further metabolism in the liver via ω- and (ω-1)-oxidation of the ethylhexyl side chain, forming metabolites such as mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP).[7] These oxidative metabolites are considered biomarkers of DEHP exposure.[3]
-
Excretion: MEHP and its metabolites are primarily excreted in the urine and feces.[2]
Experimental Protocol: Toxicokinetics of MEHP in Rats
This protocol is a synthesized example based on common methodologies described in the literature.[4]
Objective: To determine the absorption, distribution, and excretion of MEHP following oral administration in rats.
Animals: Male Sprague-Dawley rats (8-10 weeks old).
Dosing:
-
A single oral gavage dose of radiolabeled [¹⁴C]-MEHP (e.g., 100 mg/kg body weight) is administered.
-
A control group receives the vehicle (e.g., corn oil).
Sample Collection:
-
Blood: Collected at multiple time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dosing via tail vein or retro-orbital sinus. Plasma is separated by centrifugation.
-
Urine and Feces: Collected at 24-hour intervals for up to 72 hours using metabolic cages.
-
Tissues: At the end of the study (e.g., 72 hours), animals are euthanized, and major organs (liver, kidneys, testes, fat, brain, etc.) are collected.
Analytical Method:
-
Radioactivity in plasma, urine, feces, and tissue homogenates is quantified using liquid scintillation counting to determine the concentration of MEHP and its metabolites.
-
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) can be used to identify and quantify specific metabolites.
Reproductive and Developmental Toxicity
MEHP is a well-established reproductive and developmental toxicant, with the male reproductive system being a primary target.
Male Reproductive Toxicity
MEHP disrupts testicular function, leading to decreased testosterone (B1683101) production, impaired spermatogenesis, and testicular atrophy.[8][9]
Mechanism of Action: Inhibition of Steroidogenesis
MEHP disrupts steroidogenesis in Leydig cells by inhibiting multiple key steps, including the transport of cholesterol into the mitochondria and the activity of steroidogenic enzymes.[3][10] A primary target is the Steroidogenic Acute Regulatory (StAR) protein, which is crucial for cholesterol transport.[11]
Quantitative Data: Male Reproductive Toxicity
Table 2: NOAEL and LOAEL Values for MEHP-Induced Male Reproductive Toxicity in Rats
| Study Type | Species | Route | Duration | Endpoint | NOAEL | LOAEL |
| Subchronic | Rat | Oral (gavage) | 28 days | Decreased testosterone | <25 mg/kg/day | 25 mg/kg/day |
| Acute | Rat | Oral (gavage) | Single dose | Testicular atrophy | - | 400 mg/kg |
Note: Data synthesized from multiple sources.[12][13]
Developmental Toxicity
MEHP exposure during critical windows of development can lead to a range of adverse outcomes, including reduced fetal viability, gross morphological abnormalities, and impaired neurodevelopment.[14][15]
Table 3: Quantitative Data on MEHP-Induced Developmental Toxicity in Mice
| Study Type | Species | Route | Exposure Period | Endpoint | Effect Concentration |
| In vitro | Mouse | Culture | 6 days | Reduced blastocyst formation | 100 µM |
| In vitro | Mouse | Culture | 6 days | Reduced blastocyst hatching | 100 µM |
| In vivo | Mouse | Oral | Gestation Day 8 | Fetal malformations | 1 mL/kg |
Note: Data synthesized from multiple sources.[14][16][17][18]
Experimental Protocol: OECD 414 Prenatal Developmental Toxicity Study (Adapted for MEHP)
This protocol is based on the OECD Test Guideline 414.[19][20][21][22]
Objective: To assess the potential of MEHP to cause adverse effects on embryonic and fetal development.
Animals: Pregnant female rats or rabbits (species selection depends on the specific research question).
Dosing:
-
At least three dose levels of MEHP and a concurrent vehicle control group are used. Doses are selected based on preliminary range-finding studies to establish a dose-response relationship, including a high dose that induces some maternal toxicity but not mortality.
-
Administration is typically via oral gavage from implantation to the day before scheduled cesarean section.
Observations:
-
Maternal: Clinical signs, body weight, and food consumption are monitored throughout the study.
-
Fetal: At termination, the number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed and examined for external, visceral, and skeletal malformations.
Hepatic Toxicity
The liver is a major target organ for MEHP toxicity. MEHP induces hepatotoxicity primarily through the activation of PPARα, leading to peroxisome proliferation, hepatocellular hypertrophy, and, in chronic studies with the parent compound DEHP, liver tumors in rodents.[12][23]
Mechanism of Action: PPARα Activation
MEHP is a potent agonist of PPARα. Activation of PPARα leads to the transcription of genes involved in fatty acid metabolism and cell proliferation, which can contribute to liver enlargement and tumorigenesis in rodents.[11][24]
Quantitative Data: Hepatic Toxicity
Table 4: EC₅₀ Values for MEHP-Induced PPAR Activation
| Receptor | Species | EC₅₀ (µM) |
| PPARα | Mouse | 0.6 |
| PPARα | Human | 3.2 |
| PPARγ | Mouse | 10.1 |
| PPARγ | Human | 6.2 |
Table 5: NOAEL and LOAEL Values for MEHP-Induced Hepatic Effects in Rodents
| Study Type | Species | Route | Duration | Endpoint | NOAEL | LOAEL |
| Subchronic | Hamster | Oral (gavage) | 3 days | Peroxisome proliferation | 50 mg/kg/day | 500 mg/kg/day |
| 90-day | Rat | Oral | 90 days | Hepatocellular hypertrophy | - | 96 mg/kg/day |
Note: Data synthesized from multiple sources.[7][26]
Carcinogenicity
The carcinogenic potential of MEHP is primarily inferred from studies of its parent compound, DEHP. DEHP is classified as "reasonably anticipated to be a human carcinogen" based on sufficient evidence from experimental animal studies.[3][6] In rodents, chronic dietary exposure to DEHP has been shown to cause hepatocellular adenomas and carcinomas.[3][10] The proposed mechanism for DEHP-induced liver tumors in rodents involves the activation of PPARα by its metabolite, MEHP.[12]
Table 6: Carcinogenicity Data for DEHP (Parent Compound of MEHP) in Rodents
| Species | Sex | Route | Exposure Concentration (ppm in feed) | Tumor Type |
| F344 Rat | Male | Oral | 6,000, 12,000 | Hepatocellular neoplasms |
| B6C3F1 Mouse | Male & Female | Oral | 6,000 | Hepatocellular carcinoma |
Source: NTP Technical Report on the Carcinogenesis Bioassay of Di(2-ethylhexyl)phthalate.[10][27][28]
Other Toxicological Effects: Oxidative Stress
MEHP has been shown to induce oxidative stress in various cell types, including testicular Leydig cells, ovarian follicles, and placental cells.[29][30][31] This is characterized by an increase in the production of reactive oxygen species (ROS) and a depletion of endogenous antioxidant defenses. Oxidative stress is considered a key mechanism contributing to MEHP's reproductive and developmental toxicity.
Conclusion
This compound (MEHP), the active metabolite of DEHP, exhibits a wide range of toxicological effects, with significant impacts on the reproductive, developmental, and hepatic systems. The primary mechanisms underlying its toxicity involve endocrine disruption through the inhibition of steroidogenesis, activation of nuclear receptors like PPARs, and the induction of cellular oxidative stress. The quantitative data and experimental protocols summarized in this guide provide a critical resource for researchers and professionals in toxicology and drug development. A thorough understanding of the toxicological profile of MEHP is essential for assessing the risks associated with exposure to DEHP and for the development of safer alternatives. Further research is warranted to fully elucidate the dose-response relationships in humans and to explore potential therapeutic interventions to mitigate the adverse health effects of MEHP.
References
- 1. Toxic effects of DEHP and MEHP on gut-liver axis in rats via intestinal flora and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human-Based New Approach Methodologies in Developmental Toxicity Testing: A Step Ahead from the State of the Art with a Feto–Placental Organ-on-Chip Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wjbphs.com [wjbphs.com]
- 6. Di(2-ethylhexyl) Phthalate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The metabolism of mono-(2-ethylhexyl) phthalate (MEHP) and liver peroxisome proliferation in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Effects of Di(2-ethylhexyl) phthalate(DEHP) on mouse embryos development in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mouse models of liver cancer: Progress and recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Materials and Methods - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Impact of this compound (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fetotoxic effects of mono-2-ethylhexyl phthalate (MEHP) in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Impact of this compound (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. oecd.org [oecd.org]
- 21. catalog.labcorp.com [catalog.labcorp.com]
- 22. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. A 90-day repeated oral dose toxicity study of four stereoisomers of 2,4-dimethyl-4-phenyltetrahydrofuran, a synthetic flavoring substance, in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. This compound Internal Dose Assessment - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. References - NTP Technical Report on the Toxicology and Carcinogenesis Studies of Di(2-ethylhexyl) Phthalate (CASRN 117-81-7) Administered in Feed to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 31. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
MEHP's Impact on Developmental Biology and Teratogenicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary and most active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), poses a significant concern to developmental biology due to its demonstrated teratogenic effects.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of MEHP's impact on embryonic and fetal development. It synthesizes quantitative data from in vitro and in vivo studies, details key experimental methodologies, and visualizes the molecular signaling pathways implicated in MEHP-induced developmental toxicity. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals investigating the mechanisms of teratogenesis and evaluating the developmental safety of chemical compounds.
Introduction
Phthalates are a class of chemicals widely used to increase the flexibility of plastics.[5] DEHP is one of the most common phthalates, and its rapid metabolism in the body leads to the formation of MEHP.[6] Human exposure to DEHP and consequently MEHP is widespread through various routes, including ingestion, inhalation, and dermal contact.[6][7] A growing body of evidence from animal studies and in vitro models indicates that MEHP is a potent reproductive and developmental toxicant, often exhibiting greater toxicity than its parent compound, DEHP.[4][8][9] Concerns regarding MEHP's ability to cross the placental barrier and disrupt critical developmental processes underscore the importance of understanding its teratogenic mechanisms.[3][7]
Quantitative Developmental Toxicity Data
The developmental toxicity of MEHP has been quantified across various models and endpoints. High concentrations of MEHP have been shown to negatively impact early embryonic development by reducing blastocyst formation and hatching.[1][10] The following tables summarize key quantitative findings from various studies.
Table 1: Effects of MEHP on Mouse Preimplantation Embryo Development in vitro
| MEHP Concentration | Endpoint | Observation | Reference |
| 100 µM | Blastocyst Formation | Significant reduction to 20.9% compared to 43.8% in controls. | [10] |
| 1000 µM | Blastocyst Formation | Significant reduction to 5.1% compared to 43.8% in controls. | [10] |
| 100 µM | Blastocyst Hatching | Significant reduction to 4.7% of total embryos compared to 30.0% in controls. | [10] |
| 1000 µM | Blastocyst Hatching | Complete inhibition (0% hatching). | [10] |
| 100 µM | Gene Expression (Blastocyst) | Increased expression of Tet3, a gene involved in DNA methylation. | [1][10] |
| 0.1, 1, 10 µM | Cell Number (Blastocyst) | No significant effect on inner cell mass or trophectoderm cell numbers. | [1][10] |
Table 2: Neurodevelopmental Toxicity of MEHP in Zebrafish (Danio rerio)
| MEHP Concentration | Duration | Endpoint | Observation | Reference |
| 7.42, 14.84, 29.68, 74.2 µg/L | 4 weeks | Neurobehavior | Significant disruption of locomotor capacity, motor vigor, and social conduct. | [8] |
| 7.42, 14.84, 29.68, 74.2 µg/L | 4 weeks | Brain Histology | Damage to brain neurons. | [8] |
| 7.42, 14.84, 29.68, 74.2 µM | 4 weeks | Cellular Effects (Brain) | Induction of oxidative stress and significant brain cell apoptosis. | [8] |
Table 3: Effects of MEHP on Human Trophoblast Cells (HTR-8/SVneo)
| MEHP Concentration | Duration | Endpoint | Observation | Reference |
| High Concentrations | 24 hours | Cell Proliferation & Viability | Significant inhibition. | [11] |
| Medium and High Concentrations | 24 hours | Apoptosis | Promotion of apoptosis. | [11] |
| Medium and High Concentrations | 24 hours | Cell Cycle | Arrest in G1/G0 phase, inhibiting entry into S phase. | [11] |
| 1.25 µM | Not Specified | Metabolic Features | Significant change in 22 metabolic features (<1% of total). | [12] |
| 5 or 20 µM | Not Specified | Metabolic Features | Significant change in over 300 metabolic features (~10% of total). | [12] |
Experimental Protocols
The following sections detail the methodologies employed in key studies investigating MEHP's developmental toxicity.
In Vitro Mouse Preimplantation Embryo Culture
This protocol is adapted from studies assessing the direct effects of MEHP on early embryonic development.[1][10]
-
Embryo Collection: Female mice are superovulated and mated. Zygotes are collected from the oviducts.
-
Culture Medium: Embryos are cultured in a suitable embryo culture medium supplemented with various concentrations of MEHP (e.g., 0.1, 1, 10, 100, and 1000 µM) and a vehicle control (e.g., DMSO).
-
Culture Conditions: Embryos are cultured in a humidified incubator at 37°C with 5% CO2.
-
Endpoint Evaluation:
-
Blastocyst Formation and Hatching: The percentage of embryos developing to the blastocyst stage and successfully hatching from the zona pellucida is recorded daily for up to 6 days.
-
Cell Lineage Analysis: At the blastocyst stage, differential staining of the inner cell mass (ICM) and trophectoderm (TE) can be performed to determine cell numbers.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) is used to assess the expression of target genes (e.g., Tet3) in blastocysts.
-
Zebrafish Neurodevelopmental Toxicity Assay
This protocol is based on studies investigating the neurotoxic effects of MEHP during vertebrate development.[8]
-
Animal Model: Zebrafish (Danio rerio) juveniles are used.
-
Exposure: Zebrafish are exposed to a range of MEHP concentrations (e.g., 7.42, 14.84, 29.68, and 74.2 µg/L) in their aqueous environment for a defined period (e.g., four weeks).
-
Neurobehavioral Assessment: Locomotor activity, motor vigor, and social behavior are evaluated using automated tracking systems.
-
Histological Analysis: Brain tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - HE) to assess for neuronal damage.
-
Immunohistochemistry: Brain sections are stained for markers of oxidative stress and apoptosis to elucidate the cellular mechanisms of toxicity.
-
Transcriptomic Analysis: RNA sequencing of brain tissue is performed to identify differentially expressed genes and affected signaling pathways.
Human Trophoblast Cell Culture
This protocol is derived from studies examining the impact of MEHP on placental cell function.[4][11]
-
Cell Line: The human chorionic trophoblast cell line HTR-8/SVneo is commonly used.
-
Cell Culture and Treatment: Cells are cultured in appropriate media and exposed to various concentrations of MEHP (e.g., 0, 1.25, 5.0, 20 µM) for a specified duration (e.g., 24 hours).
-
Endpoint Assays:
-
Cell Viability and Proliferation: Assays such as MTT or BrdU incorporation are used to measure cell viability and proliferation.
-
Apoptosis Assay: Flow cytometry analysis of cells stained with Annexin V and propidium (B1200493) iodide is used to quantify apoptosis.
-
Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-binding dye (e.g., propidium iodide) is used to determine the distribution of cells in different phases of the cell cycle.
-
Metabolomics: Global and dose-response metabolomics are employed to identify metabolic perturbations and sensitive biomarkers of MEHP exposure.
-
Signaling Pathways in MEHP-Induced Teratogenicity
MEHP disrupts several critical signaling pathways involved in embryonic development. The following diagrams illustrate some of the key pathways affected.
MEHP and Disruption of Early Embryonic Development
MEHP at high concentrations impairs blastocyst formation and hatching, potentially through epigenetic modifications.
Caption: MEHP's impact on mouse preimplantation development.
MEHP-Induced Neurotoxicity via p53 Signaling and Oxidative Stress
In zebrafish, MEHP exposure leads to neurodevelopmental toxicity through the induction of oxidative stress and apoptosis, potentially involving the p53 signaling pathway.
Caption: Proposed mechanism of MEHP-induced neurotoxicity.
MEHP and the Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
MEHP can activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway, leading to altered gene expression in the pituitary.
Caption: MEHP activation of the AhR signaling pathway.
Experimental Workflow for Investigating MEHP Teratogenicity
A general experimental workflow for assessing the developmental toxicity of MEHP is outlined below.
Caption: General workflow for MEHP teratogenicity studies.
Conclusion
The data presented in this technical guide clearly demonstrate that MEHP is a significant developmental toxicant with the potential to adversely affect multiple stages of embryogenesis and fetal development. The quantitative data highlight a dose-dependent effect of MEHP on key developmental milestones. The detailed experimental protocols provide a foundation for researchers to design and conduct further studies to elucidate the intricate mechanisms of MEHP-induced teratogenicity. The visualization of affected signaling pathways, including those involved in epigenetic regulation, cell fate decisions, and xenobiotic response, offers insights into the molecular underpinnings of its toxicity. For drug development professionals, this information is crucial for establishing safety margins and for the development of screening assays to identify compounds with potential developmental toxicity liabilities. Continued research is essential to fully understand the long-term consequences of developmental exposure to MEHP and to inform public health and regulatory policies.
References
- 1. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fetotoxic effects of mono-2-ethylhexyl phthalate (MEHP) in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Embryonic exposures to mono-2-ethylhexyl phthalate (MEHP) induce larval steatosis in zebrafish independent of Nrf2a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurodevelopmental toxicity and mechanism of action of monoethylhexyl phthalate (MEHP) in the developing zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of this compound (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of phthalates on human chorionic trophoblast cells and mouse embryonic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dose-response mapping of MEHP exposure with metabolic changes of trophoblast cell and determination of sensitive markers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Mono(2-ethylhexyl) Phthalate (MEHP) in Prostate Cancer Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate cancer remains a significant global health concern, and identifying environmental factors that contribute to its progression is of paramount importance. Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary and bioactive metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is a ubiquitous environmental contaminant. Emerging evidence suggests that MEHP may play a crucial role in the malignant progression of prostate cancer by influencing various cellular processes, including cell proliferation, apoptosis, and signaling pathways. This technical guide provides an in-depth overview of the current understanding of MEHP's role in prostate cancer progression, with a focus on quantitative data, detailed experimental protocols, and visualization of key molecular pathways.
Data Presentation: Quantitative Effects of MEHP on Prostate Cancer Cells
The following tables summarize the available quantitative data on the effects of MEHP on prostate cancer cells, primarily focusing on the LNCaP (androgen-sensitive human prostate adenocarcinoma) cell line.
| Cellular Process | Cell Line | MEHP Concentration | Observed Effect | Citation |
| Cell Proliferation | LNCaP | Data not available | MEHP promotes the proliferation and progression of LNCaP cells.[1] | |
| Apoptosis | LNCaP | Data not available | Data on MEHP's direct effect on apoptosis in prostate cancer cells is not readily available in the reviewed literature. | |
| Oxidative Stress | LNCaP | 3 µM | Strongly amplified production of Reactive Oxygen Species (ROS).[2] |
| Process | Gene/Protein | Cell Line | MEHP Concentration | Fold Change/Effect | Citation |
| Hedgehog Signaling | PTCH (Patched) | LNCaP | Dose-response relationship | Notably up-regulated.[3] | |
| DNA Methylation | Global DNA | LNCaP | Data not available | Lowers the proportion of 5-mC methylated cytosine.[3] |
Note: There is a significant gap in the publicly available, readily quantifiable data for many of the observed effects of MEHP on prostate cancer cells. The provided information is based on qualitative descriptions from the cited literature.
Key Signaling Pathways Implicated in MEHP-Mediated Prostate Cancer Progression
MEHP is reported to influence several critical signaling pathways involved in cancer development and progression. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.
Hedgehog Signaling Pathway
MEHP has been shown to activate the Hedgehog (Hh) signaling pathway, which is known to play a role in prostate cancer progression.
Caption: MEHP activates the Hedgehog signaling pathway by upregulating PTCH1 expression.
Wnt/β-catenin Signaling Pathway
Phthalates, including MEHP, have been implicated in the activation of the Wnt/β-catenin signaling pathway.
Caption: MEHP may activate Wnt/β-catenin signaling, leading to cell proliferation.
Oxidative Stress Pathway
MEHP is known to induce oxidative stress in prostate cancer cells, a key factor in carcinogenesis.
References
- 1. Revealing the Impact of Mono(2‐ethylhexyl) Phthalate (MEHP) on Prostate Cancer Based on Network Toxicology and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of ROS, p53, p21 in DEHP- and MEHP-exposed LNCaP cells-protection by selenium compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Mono(2-ethylhexyl) phthalate (MEHP) Neurotoxicity: A Technical Guide to Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary and most toxic metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), is an environmental contaminant of significant concern for neurological health.[1][2][3] Emerging evidence demonstrates its potential to induce neurotoxic effects, particularly during development. This technical guide provides a comprehensive overview of the current understanding of MEHP neurotoxicity, focusing on the underlying molecular mechanisms. It is intended to serve as a resource for researchers, scientists, and drug development professionals investigating the neurological consequences of MEHP exposure and developing potential therapeutic interventions. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Introduction
Phthalates are a class of synthetic chemicals widely used to increase the flexibility and durability of plastics.[2][4] Di(2-ethylhexyl) phthalate (DEHP) is one of the most common phthalates, found in a vast array of consumer products, including food packaging, medical devices, and toys.[2][5] Humans are continuously exposed to DEHP, which is rapidly metabolized to MEHP and other byproducts.[4] MEHP is considered to be more toxic than its parent compound and has been shown to cross the blood-brain barrier, making the central nervous system a primary target for its adverse effects.[4][5]
This guide will delve into the established and proposed molecular mechanisms of MEHP-induced neurotoxicity, with a focus on oxidative stress, apoptosis, neuroinflammation, and disruption of synaptic plasticity.
Quantitative Data on MEHP Neurotoxicity
The following tables summarize quantitative data from various in vitro and in vivo studies, illustrating the dose-dependent neurotoxic effects of MEHP.
Table 1: Effects of MEHP on Neuronal Cell Viability
| Cell Line/Organism | MEHP Concentration | Exposure Duration | Observed Effect | Reference |
| GC-1 (mouse spermatogonia-derived) | 100 µM | 48 hours | ~6% decrease in cell viability | [6] |
| GC-1 (mouse spermatogonia-derived) | 200 µM | 48 hours | ~14% decrease in cell viability | [6] |
| GC-1 (mouse spermatogonia-derived) | 400 µM | 48 hours | ~33% decrease in cell viability | [6] |
| HTR-8/Svneo (human trophoblast) | 1.25 µM | Not specified | <1% of metabolic features significantly changed | [7] |
| HTR-8/Svneo (human trophoblast) | 5 µM | Not specified | >10% of metabolic features significantly changed | [7] |
| HTR-8/Svneo (human trophoblast) | 20 µM | Not specified | >10% of metabolic features significantly changed | [7] |
Table 2: MEHP-Induced Oxidative Stress Markers
| Cell Line/Organism | MEHP Concentration | Exposure Duration | Oxidative Stress Marker | Change from Control | Reference |
| Mouse Ovarian Antral Follicles | 1-100 µg/ml | 96 hours | Reactive Oxygen Species (ROS) | Significantly increased | [8] |
| Mouse Ovarian Antral Follicles | 10 µg/ml | 72 hours | GPX activity | Significantly inhibited | [8] |
| Mouse Ovarian Antral Follicles | 100 µg/ml | 72 hours | GPX activity | Significantly inhibited | [8] |
| Mouse Ovarian Antral Follicles | 10 µg/ml | 72 hours | SOD1 activity | Significantly increased | [8] |
| Mouse Ovarian Antral Follicles | 100 µg/ml | 96 hours | SOD1 activity | Inhibited | [8] |
Table 3: MEHP-Induced Apoptosis Markers
| Cell Line/Organism | MEHP Concentration | Exposure Duration | Apoptosis Marker | Change from Control | Reference |
| GC-1 (mouse spermatogonia-derived) | 200 µM | 48 hours | G0/G1 phase cell cycle arrest | Significantly increased | [6] |
| GC-1 (mouse spermatogonia-derived) | 400 µM | 48 hours | G0/G1 phase cell cycle arrest | Significantly increased | [6] |
| GC-1 (mouse spermatogonia-derived) | 200 µM | 48 hours | Apoptotic cells | Significantly increased | [6] |
| GC-1 (mouse spermatogonia-derived) | 400 µM | 48 hours | Apoptotic cells | Significantly increased | [6] |
| GC-1 (mouse spermatogonia-derived) | Not specified | 48 hours | Bax protein expression | Markedly increased | [6] |
| GC-1 (mouse spermatogonia-derived) | Not specified | 48 hours | Bcl-2 protein expression | Significantly reduced | [6] |
Table 4: Effects of MEHP on Neuronal Function
| Organism | MEHP Concentration | Exposure Duration | Endpoint | Observed Effect | Reference |
| Rat CA3 Hippocampal Neurons | 100 µM | Not specified | mEPSC frequency | Reduced from 6.33 Hz to 3.55 Hz | [9] |
| Rat CA3 Hippocampal Neurons | 300 µM | Not specified | mEPSC frequency | Reduced from 6.33 Hz to 2.61 Hz | [9] |
| Rat CA3 Hippocampal Neurons | 300 µM | Not specified | sAP peak time | Increased to 2.65 ms | [9] |
| Rat CA3 Hippocampal Neurons | 300 µM | Not specified | sAP antipeak time | Decreased to 2.77 ms | [9] |
Key Molecular Mechanisms of MEHP Neurotoxicity
Oxidative Stress
A primary mechanism underlying MEHP-induced neurotoxicity is the induction of oxidative stress.[3][8] MEHP exposure has been shown to increase the production of reactive oxygen species (ROS) in neuronal cells, leading to cellular damage.[8] This is often accompanied by a decrease in the levels and activities of crucial antioxidant enzymes such as glutathione (B108866) peroxidase (GPX) and superoxide (B77818) dismutase (SOD).[8] The resulting imbalance between ROS production and antioxidant defense can lead to lipid peroxidation, protein damage, and DNA strand breaks, ultimately contributing to neuronal dysfunction and death.
Apoptosis
MEHP is a potent inducer of apoptosis, or programmed cell death, in neuronal cells.[3] This process is characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. MEHP-induced apoptosis is often mediated by the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the activation of caspase cascades.[6] Furthermore, signaling pathways such as the p53 pathway are activated in response to cellular stress and DNA damage, further promoting apoptosis.
Neuroinflammation
Neuroinflammation is another critical component of MEHP's neurotoxic effects.[3][10] Studies have shown that MEHP can trigger the activation of microglia and astrocytes, the resident immune cells of the central nervous system. This activation leads to the release of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Interleukin-17 (IL-17), which can exacerbate neuronal damage and contribute to a chronic inflammatory state.[3][10] This inflammatory response can also compromise the integrity of the blood-brain barrier.
Disruption of Synaptic Plasticity
MEHP can impair synaptic plasticity, the cellular basis of learning and memory. Electrophysiological studies have demonstrated that MEHP can alter synaptic transmission by affecting ion channel function and reducing the frequency of miniature excitatory postsynaptic currents (mEPSCs).[9] These changes can disrupt normal neuronal communication and contribute to cognitive and behavioral deficits.
Signaling Pathways in MEHP Neurotoxicity
Several key signaling pathways are implicated in the neurotoxic effects of MEHP. Understanding these pathways is crucial for identifying potential therapeutic targets.
Caption: Overview of MEHP-induced neurotoxicity pathways.
p53 Signaling Pathway
The p53 signaling pathway plays a crucial role in mediating MEHP-induced apoptosis. In response to cellular stressors like DNA damage and oxidative stress, the p53 tumor suppressor protein is activated.[11] Activated p53 can transcriptionally upregulate pro-apoptotic genes, such as Bax, leading to the intrinsic mitochondrial apoptosis pathway.
References
- 1. p38(MAPK)/p53 signalling axis mediates neuronal apoptosis in response to tetrahydrobiopterin-induced oxidative stress and glucose uptake inhibition: implication for neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. P53 Is Essential for Developmental Neuron Death as Regulated by the TrkA and p75 Neurotrophin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotoxicity and the potential molecular mechanisms of mono-2-ethylhexyl phthalic acid (MEHP) in zebrafish [pubmed.ncbi.nlm.nih.gov]
- 4. sysy.com [sysy.com]
- 5. researchgate.net [researchgate.net]
- 6. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line | MDPI [mdpi.com]
- 7. Dose-response mapping of MEHP exposure with metabolic changes of trophoblast cell and determination of sensitive markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct Role of Mono-2-ethylhexyl Phthalate in Neuronal Transmission in Rat CA3 Hippocampal Neurons: Involvement of Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
MEHP Exposure and Its Association with Adverse Pregnancy Outcomes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP and consequently MEHP is ubiquitous due to its presence in a vast array of consumer and medical products. Growing evidence from epidemiological and experimental studies has raised significant concerns about the potential for MEHP to act as an endocrine-disrupting chemical and contribute to adverse pregnancy outcomes. This technical guide provides a comprehensive overview of the current scientific literature on the association between MEHP exposure and adverse pregnancy outcomes, with a focus on quantitative data, experimental methodologies, and the underlying molecular signaling pathways.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the association between ME.HP exposure and several adverse pregnancy outcomes. It is important to note that the results can vary between studies due to differences in study design, population characteristics, exposure assessment methods, and statistical models used.
Table 1: MEHP Exposure and Risk of Miscarriage (Spontaneous Pregnancy Loss)
| Study/Meta-Analysis | Outcome | Exposure Metric | Odds Ratio (OR) [95% Confidence Interval (CI)] | Population/Study Design | Citation(s) |
| Meta-analysis | Spontaneous Pregnancy Loss | Higher urinary MEHP levels | 1.57 [1.29 - 1.90] | Pooled analysis of 8 studies (4713 participants) | [1] |
| Cohort Study | Early Embryonal Loss | Upper tertile of urinary MEHP in conception sample | 40.67 [4.48 - 369.50] | Cohort of couples planning first pregnancy | [2] |
| Cohort Study | Pregnancy Loss | Upper tertile of urinary MEHP in conception sample | 2.9 [1.1 - 7.6] | Cohort of couples planning first pregnancy | [3] |
| Case-Control Study | Missed Miscarriage | Higher urinary MEHP levels | Significant positive association (dose-response) | 150 cases, 150 controls | [4] |
| Case-Control Study | Early Miscarriage | Quartile 4 vs. Quartile 1 of urinary MEHP | 4.28 [2.49 - 7.37] (for ∑DEHPm) | 534 women | [5] |
Table 2: MEHP Exposure and Risk of Preterm Birth
| Study | Outcome | Exposure Metric | Odds Ratio (OR) [95% Confidence Interval (CI)] per unit increase | Population/Study Design | Citation(s) |
| Nested Case-Control Study | Preterm Birth | Average urinary MEHP during pregnancy | Significantly increased odds | 130 cases, 352 controls | [6][7][8] |
| Pooled Analysis | Preterm Birth | Interquartile range increase in urinary MEHP | 12-16% increase in odds (for various phthalates including DEHP metabolites) | 16 U.S. cohorts (n=6,045) | [9] |
Table 3: MEHP Exposure and Low Birth Weight
| Study | Outcome | Exposure Metric | Effect Estimate [95% Confidence Interval (CI)] | Population/Study Design | Citation(s) |
| Nested Case-Control Study | Low Birth Weight | Higher levels of MEHP in cord blood and meconium | Significantly higher levels in LBW infants | Chinese newborns | [10] |
| Cohort Study | Birth Weight | Change in urinary MEHP from 10th to 90th percentile | -122 [-311, 67] grams | N/A | [11] |
| Cohort Study | Birth Weight | Log sum of DEHP metabolites (including MEHP) | 0.49 kg [0.09, 0.89] increase in preterm female infants | TIDES study | [12] |
Table 4: MEHP Exposure and Gestational Diabetes Mellitus (GDM)
| Study | Outcome | Exposure Metric | Odds Ratio (OR) or Association | Population/Study Design | Citation(s) |
| Cross-Sectional Study | GDM | Higher urinary MEHP concentrations | Statistically significant positive association (P < 0.001) | 200 pregnant women in China | [13] |
| Systematic Review & Meta-Analysis | GDM | Pooled analysis of phthalate exposure | No significant correlation (OR: 1.01 [0.95–1.08]) | 14 studies (9,503 pregnant women) | [14][15] |
| Nested Case-Control Study | GDM | Urinary MEOHP (a DEHP metabolite) | Positive association (OR = 1.55 [1.00–2.39]) | N/A | [16] |
Experimental Protocols
Protocol for MEHP Measurement in Human Urine
This protocol outlines a general procedure for the determination of MEHP in human urine samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method.[17][18][19]
1. Sample Collection and Storage:
-
Collect mid-stream urine samples in sterile, polypropylene (B1209903) containers.
-
To minimize external contamination, participants should be instructed to wash their hands before collection.
-
Immediately after collection, aliquot urine into smaller volumes in polypropylene cryovials.
-
Store samples at -80°C until analysis.
2. Sample Preparation:
-
Thaw urine samples at room temperature.
-
Centrifuge the samples to pellet any precipitate.
-
Enzymatic Deconjugation: MEHP is often present in urine as a glucuronide conjugate. To measure total MEHP, an enzymatic hydrolysis step is required.
-
To a specific volume of urine (e.g., 1 mL), add a buffer solution (e.g., ammonium (B1175870) acetate).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture (e.g., at 37°C for a specified time).
-
-
Solid-Phase Extraction (SPE): This step is used to clean up the sample and concentrate the analyte.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange sorbent) with appropriate solvents (e.g., methanol (B129727) followed by water).
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute MEHP with a stronger solvent (e.g., methanol or acetonitrile).
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a solvent compatible with the LC mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable LC column (e.g., a C18 or biphenyl (B1667301) column).
-
Employ a gradient elution program with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source, often operated in negative ion mode.
-
Monitor the transition of the precursor ion (the molecular ion of MEHP) to a specific product ion in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
-
4. Quality Control:
-
Include procedural blanks to monitor for contamination.
-
Use isotopically labeled internal standards (e.g., 13C-labeled MEHP) added to the samples before preparation to correct for matrix effects and variations in recovery.
-
Analyze quality control materials with known concentrations of MEHP in each batch to ensure accuracy and precision.
Protocol for MEHP Measurement in Human Cord Blood
The analysis of MEHP in cord blood provides a direct measure of fetal exposure.[20][21][22]
1. Sample Collection and Processing:
-
Immediately after delivery, collect cord blood from the umbilical vein into a sterile tube containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood sample to separate the plasma.
-
Carefully transfer the plasma to a clean polypropylene tube.
-
Store plasma samples at -80°C until analysis.
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile) to the plasma to precipitate proteins.
-
Vortex the mixture and then centrifuge at high speed to pellet the proteins.
-
Transfer the supernatant to a new tube.
-
The subsequent steps of enzymatic deconjugation and SPE are similar to those described for urine analysis, though the SPE sorbent and elution solvents may need to be optimized for the plasma matrix.
3. LC-MS/MS Analysis and Quality Control:
-
The LC-MS/MS parameters and quality control procedures are generally similar to those used for urine analysis, with potential modifications to the LC gradient and MS/MS transitions to optimize for the cleaner plasma matrix.
Signaling Pathways and Mechanisms of Action
MEHP is believed to exert its adverse effects on pregnancy through the disruption of several key signaling pathways in the placenta.
Peroxisome Proliferator-Activated Receptor γ (PPARγ) Signaling
MEHP can interfere with the normal function of PPARγ, a nuclear receptor crucial for placental development and trophoblast differentiation.[23][24][25][26] This disruption can lead to impaired trophoblast invasion, which is essential for proper implantation and placentation.[26] The effect of MEHP on PPARγ activity appears to be dose-dependent, with low concentrations inhibiting and high concentrations sometimes showing an opposite effect, indicating a complex U-shaped dose-response relationship.[23][24]
Oxidative Stress Pathway
MEHP exposure has been demonstrated to induce oxidative stress in placental cells.[27][28][29][30] This involves an increase in the production of reactive oxygen species (ROS), which can lead to cellular damage, including DNA damage and apoptosis (programmed cell death). A key downstream effect is the upregulation of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins (B1171923) which play a role in the initiation of labor.[27][28]
NF-κB Signaling Pathway
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation. MEHP has been shown to activate the non-canonical NF-κB pathway (involving RelB/p52) in primary cytotrophoblasts.[25] This activation can upregulate the expression of genes that promote labor, suggesting a potential mechanism for MEHP's association with preterm birth.[25][31]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an epidemiological study investigating the association between maternal MEHP exposure and adverse pregnancy outcomes.
Conclusion
The available scientific evidence strongly suggests an association between maternal exposure to MEHP and an increased risk of several adverse pregnancy outcomes, including miscarriage, preterm birth, and low birth weight. The link with gestational diabetes mellitus is less consistent and requires further investigation. The proposed mechanisms of action involve the disruption of critical signaling pathways in the placenta, including PPARγ, oxidative stress, and NF-κB pathways.
For researchers, scientists, and drug development professionals, understanding these associations and mechanisms is crucial for risk assessment, the development of potential therapeutic interventions, and the formulation of public health recommendations aimed at reducing exposure to DEHP in vulnerable populations, particularly pregnant women. Further research is needed to fully elucidate the dose-response relationships, critical windows of exposure, and the potential for mixture effects with other environmental chemicals.
References
- 1. Association between phthalate exposure and risk of spontaneous pregnancy loss: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Association between Pregnancy Loss and Urinary Phthalate Levels around the Time of Conception - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A pilot study on association between phthalate exposure and missed miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Individual and joint effects of phthalates exposure on the risk of early miscarriage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 7. Environmental phthalate exposure and preterm birth [pubmed.ncbi.nlm.nih.gov]
- 8. Environmental phthalate exposure and preterm birth - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maternal phthalate exposure, gestational length, and preterm birth risk: a prospective cohort study nested within a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phthalate Levels and Low Birth Weight: A Nested Case-Control Study of Chinese Newborns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluating effects of prenatal exposure to phthalate mixtures on birth weight: A comparison of three statistical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. First Trimester Phthalate Exposure and Infant Birth Weight in the Infant Development and Environment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Association Between Phthalate Exposure in Pregnancy and Gestational Diabetes: A Chinese Cross-Sectional Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Maternal exposure to specific endocrine-disrupting chemicals and gestational diabetes mellitus: systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Urinary Metanephrines Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Faster liquid chromatography-tandem mass spectrometry method for analysis of isomeric urinary mercapturic acid metabolites of crotonaldehyde, methacrolein, and methyl vinyl ketone - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for enrichment and functional analysis of human hematopoietic cells from umbilical cord blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protocol for enrichment and functional analysis of human hematopoietic cells from umbilical cord blood - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Gold Standard Protocol for Human Megakaryocyte Culture Based on the Analysis of 1,500 Umbilical Cord Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in Mono(2-ethylhexyl) Phthalate (MEHP)-Mediated Cytotrophoblast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Role of Peroxisome Proliferator–Activated Receptor Gamma (PPARγ) in this compound (MEHP)-Mediated Cytotrophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Placental outcomes of phthalate exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Mono-2-ethylhexyl phthalate induces oxidative stress responses in human placental cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. aminer.cn [aminer.cn]
- 31. researchgate.net [researchgate.net]
Mono(2-ethylhexyl) phthalate and its Link to Male Infertility: An In-depth Technical Guide
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP).[1][2] Ubiquitous in the environment, MEHP is recognized as a significant endocrine disruptor with profound adverse effects on male reproductive health.[1][3][4] This technical guide provides a comprehensive overview of the molecular mechanisms through which MEHP impairs male fertility, supported by quantitative data from experimental studies, detailed methodologies, and visual representations of key signaling pathways. The content is tailored for researchers, scientists, and drug development professionals engaged in reproductive toxicology and andrology.
Core Mechanisms of MEHP-Induced Male Infertility
MEHP's toxicity in the male reproductive system is multifactorial, primarily targeting testicular cells, including Leydig cells, Sertoli cells, and germ cells. The key mechanisms contributing to male infertility include:
-
Disruption of Steroidogenesis: MEHP significantly inhibits the production of testosterone (B1683101), a crucial hormone for spermatogenesis and the development of male secondary sexual characteristics.[5][6][7] This inhibition occurs through multiple pathways, including the disruption of mitochondrial function and the downregulation of steroidogenic enzymes.[8][9]
-
Induction of Oxidative Stress: A common mechanism of MEHP-induced testicular damage is the generation of reactive oxygen species (ROS).[10][11][12][13] Elevated ROS levels lead to lipid peroxidation, DNA damage, and apoptosis of testicular cells, thereby impairing sperm production and function.[12][14]
-
Disruption of Intercellular Junctions: MEHP compromises the integrity of the blood-testis barrier (BTB) and the adhesion between Sertoli cells and germ cells by altering the expression and localization of junctional proteins.[3][10][15] This disruption can lead to the premature sloughing of germ cells and impaired spermatogenesis.[15]
-
Induction of Apoptosis: MEHP exposure triggers apoptosis in various testicular cells, including spermatocytes and spermatogonia.[1][13][16] This programmed cell death contributes to a reduction in sperm count and testicular atrophy.[13][17]
Quantitative Data on MEHP's Effects
The following tables summarize the quantitative findings from various in vitro and in vivo studies on the impact of MEHP on male reproductive parameters.
Table 1: Effects of MEHP on Steroidogenesis in Leydig Cells
| Cell Line/Animal Model | MEHP Concentration | Duration of Exposure | Effect on Steroid Production | Reference(s) |
| MA-10 Mouse Leydig Tumor Cells | 10-300 µM | 24 hours | Dose-dependent inhibition of LH-stimulated progesterone (B1679170) production. | [8][9] |
| MA-10 Mouse Leydig Tumor Cells | 1 µM | Not Specified | Reduced steroid production. | [11] |
| Fetal Rat Testes | 1, 10, 100 µM | 72 hours | Dose-dependent decrease in testosterone and 5α-DHT production. | [6] |
| TM3 Mouse Leydig Cells | Increasing concentrations | Not Specified | Gradual decrease in testosterone and intracellular free cholesterol secretion. | [18] |
| Adult Rat Leydig Cells (from stem cells) | 1, 5, 100 µM | 24, 48, 72 hours | Concentration-dependent decrease in testosterone production. | [19] |
Table 2: Effects of MEHP on Sertoli and Germ Cells
| Cell Line/Animal Model | MEHP Concentration | Duration of Exposure | Observed Effects | Reference(s) |
| Prepubertal Rat Sertoli Cells | 200 µM | 24 hours | Increased N-cadherin and catenin expression, decreased Cx-43 expression, delocalization of tight junction proteins. | [10] |
| Prepubertal Guinea Pig Testes | 1, 10, 100 nmol/ml | 3, 6, 9 hours | Significant increase in apoptotic spermatogenic cells. | [16] |
| C57BL/6J Mice | 1 g/kg (oral) | Not Specified | Decreased expression of occludin, laminin-gamma3, and beta1-integrin. | [15] |
| Mouse Spermatogonia-Derived (GC-1) Cells | Dose-dependent | Not Specified | Inhibition of cell viability, G0/G1 phase cell cycle arrest, and apoptosis. | [20][21] |
Experimental Protocols
This section details the methodologies employed in key studies investigating the effects of MEHP on male reproductive function.
Protocol 1: In Vitro Assessment of MEHP on Leydig Cell Steroidogenesis
-
Culture Conditions: Cells are cultured in appropriate media, often supplemented with fetal bovine serum.
-
MEHP Treatment: Cells are exposed to varying concentrations of MEHP (e.g., 0-300 µM) for a specified duration, typically 24 hours.[8][9] A vehicle control (e.g., DMSO) is run in parallel.[6]
-
Stimulation of Steroidogenesis: Following MEHP exposure, cells are stimulated with a saturating concentration of human chorionic gonadotropin (hCG) or luteinizing hormone (LH) for a few hours (e.g., 2-2.5 hours) to induce steroid production.[8][22]
-
Measurement of Steroid Production: The concentration of progesterone or testosterone in the culture medium is quantified using methods such as radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).[5][6]
-
Cell Viability Assay: To distinguish between direct inhibition of steroidogenesis and general cytotoxicity, cell viability is assessed using assays like MTT or by measuring lactate (B86563) dehydrogenase (LDH) release.[8]
Protocol 2: In Vitro Analysis of MEHP on Sertoli Cell Junctions
-
Primary Cell Culture: Sertoli cells are isolated from prepubertal rats (e.g., 15-20 days old) and cultured for several days to allow for the formation of intercellular junctions.
-
MEHP Exposure: Sertoli cell cultures are treated with MEHP (e.g., 200 µM) for 24 hours.[10]
-
Analysis of Junctional Proteins:
-
Western Blot: Total protein is extracted from the cells, and the expression levels of junctional proteins (e.g., N-cadherin, catenins, occludin, claudin-11, ZO-1, Cx-43) are determined by Western blotting.[10]
-
Immunofluorescence: The localization and distribution of these proteins within the cells are visualized using immunofluorescence microscopy.[10]
-
-
Oxidative Stress Assessment:
Protocol 3: In Vivo Evaluation of MEHP-Induced Germ Cell Apoptosis
-
Animal Model: Prepubertal or adult male rodents (e.g., rats, mice, guinea pigs).[1][16]
-
MEHP Administration: Animals are administered a single oral dose of MEHP (e.g., 700 mg/kg or 1 g/kg) or exposed through their diet or drinking water for a specified period.[15][23]
-
Tissue Collection: At various time points after MEHP exposure, animals are euthanized, and their testes are collected.
-
Histological Analysis: Testes are fixed, sectioned, and stained (e.g., with H&E) to observe morphological changes in the seminiferous tubules.[16]
-
Apoptosis Detection:
-
TUNEL Assay: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining is performed on testicular sections to identify and quantify apoptotic cells.[16]
-
Caspase Activity Assays: The activity of caspases (e.g., caspase-3) can be measured in testicular lysates as a biochemical marker of apoptosis.[24]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the molecular pathways and experimental designs discussed in this guide.
Caption: MEHP-induced inhibition of testosterone synthesis in Leydig cells.
Caption: MEHP-induced oxidative stress leading to germ cell apoptosis.
Caption: Disruption of Sertoli cell junctions by MEHP.
Caption: General experimental workflow for in vitro MEHP studies.
The evidence overwhelmingly indicates that Mono(2-ethylhexyl) phthalate is a potent male reproductive toxicant. Its mechanisms of action are complex and interconnected, involving the disruption of hormone synthesis, induction of oxidative stress and apoptosis, and the breakdown of essential cellular junctions within the testis. This guide provides a foundational understanding of these processes for professionals in research and drug development. Further investigation into the intricate signaling cascades and potential therapeutic interventions to mitigate MEHP-induced testicular toxicity is crucial for addressing the growing concerns about environmental endocrine disruptors and male infertility.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effects of Mono-(2-Ethylhexyl) Phthalate and Di-(2-Ethylhexyl) Phthalate Administrations on Oocyte Meiotic Maturation, Apoptosis and Gene Quantification in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endocrine disrupting chemicals and impact on male reproductive health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endocrine disrupting chemicals and impact on male reproductive health - Rehman - Translational Andrology and Urology [tau.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of in vitro methodology to investigate phthalate effects on the differentiation of seminiferous tubule-associated stem cells to form Leydig cells and on the Leydig cells derived from the stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mono-(2-ethylhexyl) phthalate (MEHP) affects intercellular junctions of Sertoli cell: A potential role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redox mechanisms of environmental toxicants on male reproductive function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. mdpi.com [mdpi.com]
- 15. Mono-(2-Ethylhexyl) Phthalate-Induced Disruption of Junctional Complexes in the Seminiferous Epithelium of the Rodent Testis Is Mediated by MMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mono-(2-ethylhexyl) phthalate (MEHP) induces spermatogenic cell apoptosis in guinea pig testes at prepubertal stage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effect of MEHP on testosterone synthesis via Sirt1/Foxo1/Rab7 signaling pathway inhibition of lipophagy in TM3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Effect of mono-ethylhexyl phthalate on MA-10 Leydig tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MEHP-induced rat testicular inflammation does not exacerbate germ cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Impact of endocrine disrupting chemicals and pharmaceuticals on Sertoli cell development and functions [frontiersin.org]
MEHP as a Biomarker for Human Exposure to DEHP: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) is a ubiquitous environmental contaminant and a suspected endocrine disruptor, posing potential risks to human health. Accurate assessment of DEHP exposure is critical for toxicological studies and regulatory decision-making. This technical guide provides a comprehensive overview of mono(2-ethylhexyl) phthalate (MEHP), the primary metabolite of DEHP, as a biomarker for human exposure. While MEHP is a direct indicator of DEHP uptake, its further oxidized metabolites are now considered more robust biomarkers for assessing the time-weighted body burden due to their higher urinary concentrations and lower susceptibility to external contamination. This guide details the metabolism of DEHP, the mechanisms of MEHP-induced toxicity, experimental protocols for its quantification, and a summary of reported concentrations in various human populations.
Introduction to DEHP and the Role of MEHP as a Biomarker
Di(2-ethylhexyl) phthalate (DEHP) is a high-production-volume chemical primarily used as a plasticizer to impart flexibility to polyvinyl chloride (PVC) products.[1] Human exposure to DEHP is widespread and occurs through ingestion of contaminated food and water, inhalation of indoor air and dust, and dermal contact with DEHP-containing products.[1][2] Due to its non-covalent binding to the polymer matrix, DEHP can leach from products, leading to continuous environmental and human exposure.[1]
Concerns over the health effects of DEHP, including reproductive and developmental toxicity, have led to increased efforts in human biomonitoring.[3][4] Biomonitoring provides an integrated measure of exposure from all sources and routes. Following absorption, DEHP is rapidly metabolized in the body, making the parent compound an unsuitable biomarker of exposure.[5] Instead, its metabolites, excreted in urine, serve as reliable indicators of internal dose.
MEHP is the initial and primary metabolite of DEHP, formed through hydrolysis.[6] While MEHP can be detected in various biological matrices, including urine, serum, and breast milk, its utility as a standalone biomarker has been refined with the understanding of its subsequent metabolism.[7][8] Secondary, oxidized metabolites of MEHP, such as mono-(2-ethyl-5-hydroxyhexyl) phthalate (5OH-MEHP), mono-(2-ethyl-5-oxohexyl) phthalate (5oxo-MEHP), mono-(2-ethyl-5-carboxypentyl) phthalate (5cx-MEPP), and mono-[2-(carboxymethyl)hexyl] phthalate (2cx-MMHP), are excreted in urine at significantly higher concentrations than MEHP itself.[9] These oxidative metabolites are less prone to contamination from external sources during sample collection and analysis, making them preferred biomarkers for assessing DEHP exposure.[9] Nevertheless, the measurement of MEHP, particularly in serum, remains valuable for understanding recent exposures and for mechanistic studies of toxicity, as MEHP is considered the primary toxicologically active metabolite.[10]
Metabolism of DEHP to MEHP and its Oxidative Metabolites
The metabolism of DEHP is a multi-step process that primarily occurs in the gut and liver. The metabolic pathway is crucial for understanding the toxicokinetics and for the selection of appropriate biomarkers.
Caption: Metabolic pathway of DEHP to MEHP and its major oxidative metabolites.
Following ingestion, DEHP is rapidly hydrolyzed by lipases and esterases in the gastrointestinal tract to form MEHP and 2-ethylhexanol.[6] MEHP is then absorbed into the bloodstream and undergoes further metabolism, primarily in the liver, through omega (ω) and omega-1 (ω-1) oxidation of its ethylhexyl side chain by cytochrome P450 (CYP450) enzymes.[9] This results in the formation of several more polar, secondary metabolites, including 5OH-MEHP and 5oxo-MEHP.[9] These can be further oxidized to form carboxylated metabolites like 5cx-MEPP and 2cx-MMHP.[9] Both MEHP and its oxidative metabolites are then conjugated with glucuronic acid to increase their water solubility and facilitate their excretion in the urine.[5]
Signaling Pathways of MEHP-Induced Toxicity
MEHP is considered the primary toxic metabolite of DEHP and has been shown to be an endocrine disruptor, particularly affecting the male reproductive system. Its mechanisms of toxicity involve interactions with various nuclear receptors and the induction of cellular stress.
Endocrine Disruption via Nuclear Receptor Interaction
MEHP can act as a ligand for several nuclear receptors, thereby interfering with normal endocrine signaling.
Caption: MEHP interaction with nuclear receptors leading to endocrine disruption.
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): MEHP is a known agonist of PPARγ.[11] The binding of MEHP to PPARγ stabilizes the receptor in an active conformation, promoting the recruitment of coactivator proteins and leading to the transcription of target genes involved in adipogenesis.[11] This interaction is a proposed mechanism for the obesogenic effects of DEHP.
-
Androgen Receptor (AR): In silico and in vitro studies have shown that MEHP and its metabolites can bind to the ligand-binding pocket of the androgen receptor.[12][13] This binding can antagonize the action of endogenous androgens like testosterone (B1683101), leading to anti-androgenic effects and contributing to the reproductive toxicity observed in males.[12][13]
-
Progesterone Receptor (PR): MEHP and its metabolites have also been shown to interact with the progesterone receptor, potentially disrupting progesterone signaling pathways that are crucial for female reproductive health.[9]
Testicular Toxicity and Inhibition of Steroidogenesis
A primary target of MEHP-induced toxicity is the Leydig cells of the testes, which are responsible for testosterone production.
Caption: MEHP-induced testicular toxicity through ROS and steroidogenesis inhibition.
MEHP exposure leads to an increase in the production of reactive oxygen species (ROS) in Leydig cells, partly through the induction of genes like Cyp1a1.[10][14] This oxidative stress can damage cellular components and disrupt signaling pathways. A key effect of MEHP is the downregulation of the Steroidogenic Acute Regulatory (StAR) protein, which is the rate-limiting step in steroid hormone biosynthesis.[15] The reduced expression of the Star gene, along with other steroidogenic enzymes, leads to a decrease in testosterone production.[15]
Data Presentation: MEHP Concentrations in Human Samples
The following tables summarize reported concentrations of MEHP in human urine and serum/blood from various studies. Concentrations are highly variable and depend on factors such as age, sex, geography, and exposure sources.
Table 1: Urinary MEHP Concentrations in Various Populations
| Population | Country/Region | N | Matrix | Median (µg/L) | 95th Percentile (µg/L) | Reference |
| General Population (Adults) | USA (NHANES 1999-2000) | - | Urine | 4.3 | 46.4 | [16] |
| General Population (Adults) | Taiwan | 290 | Urine | 7.9 (µg/g cr) | - | [11] |
| General Population (Children) | Taiwan | 97 | Urine | 6.1 (µg/g cr) | - | [11] |
| Occupationally Exposed (PVC Workers) | China | 74 | Urine | 565.7 (µg/g cr) | - | [17] |
| Unexposed Workers (Control) | China | 63 | Urine | 5.7 (µg/g cr) | - | [17] |
| Children (School-Age) | South Korea | 667 | Urine | 21.3 | - | [18] |
| Prepubertal/Pubertal Children | Italy | - | Urine | 0.23-0.56 (µg/g cr) | - | [14] |
| Lactating Women | USA | - | Urine | - | - | [19] |
Note: "µg/g cr" denotes microgram per gram of creatinine, a common method for adjusting for urine dilution.
Table 2: Serum and Breast Milk MEHP Concentrations
| Population | Country/Region | N | Matrix | Mean/Median Concentration | Range | Reference |
| Children with Autism | Turkey | 48 | Serum | 0.47 ± 0.14 µg/mL (Mean) | - | [20][21] |
| Healthy Children (Control) | Turkey | 41 | Serum | 0.29 ± 0.05 µg/mL (Mean) | - | [20][21] |
| Lactating Women | Taiwan | 66 | Breast Milk | 0.3 µg/L (Median) | 0.05 - 2.1 µg/L | [22] |
| Lactating Women | Germany | 78 | Breast Milk | 2.3 µg/L (Median) | - | [10] |
| Lactating Women | Denmark/Finland | 130 | Breast Milk | 11 µg/L (Median) | 1.5 - 1,410 µg/L | [8] |
Experimental Protocols
Accurate quantification of MEHP in biological matrices is essential for exposure assessment. The most common analytical methods are liquid chromatography-tandem mass spectrometry (LC-MS/MS) and enzyme-linked immunosorbent assay (ELISA).
Quantification of MEHP in Human Urine by LC-MS/MS
This protocol provides a generalized procedure for the analysis of MEHP and other phthalate metabolites in urine.
Experimental Workflow for LC-MS/MS Analysis
Caption: General workflow for the analysis of urinary MEHP by LC-MS/MS.
1. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.[9]
-
Take a 100-200 µL aliquot of the urine sample.[23]
-
Add an internal standard solution containing isotopically labeled MEHP (e.g., ¹³C₄-MEHP or D₄-MEHP) to each sample, calibrator, and quality control (QC) sample.[23]
2. Enzymatic Deconjugation:
-
To measure total MEHP (free and glucuronidated), perform enzymatic hydrolysis.
-
Add an ammonium (B1175870) acetate (B1210297) buffer (pH 6.5) to the urine sample.[14]
-
Incubate the samples at 37°C for 90 minutes to 2 hours.[13][14]
3. Solid-Phase Extraction (SPE):
-
Acidify the samples with formic acid prior to extraction to ensure MEHP is in its unionized form.[23]
-
Use an automated or manual SPE system with a suitable cartridge (e.g., Oasis HLB).[1][14]
-
Conditioning: Condition the SPE cartridge with methanol (B129727) followed by 0.1 M formic acid or water.[1][9]
-
Loading: Load the hydrolyzed urine sample onto the cartridge at a slow flow rate (e.g., 0.5 mL/min).[1]
-
Washing: Wash the cartridge with water and then a weak organic solvent solution (e.g., 10% methanol in water) to remove interferences.[1]
-
Elution: Elute the phthalate metabolites with a suitable organic solvent, such as acetonitrile (B52724) or ethyl acetate.[14][18]
4. LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent (e.g., 1:9 acetonitrile-water).[18]
-
Chromatography: Perform chromatographic separation using a C18 reversed-phase column with a gradient elution.[18]
-
Mass Spectrometry:
5. Quality Control:
-
Include calibration standards, procedural blanks, and low- and high-concentration QC samples in each analytical batch.[24]
-
The calibration curve should have a correlation coefficient (r²) > 0.99.[20]
-
The precision and accuracy of QC samples should be within ±15-20%.[23]
Quantification of MEHP in Human Urine by ELISA
Enzyme-linked immunosorbent assays offer a high-throughput and cost-effective alternative to LC-MS/MS for screening large numbers of samples.
1. Principle:
-
A direct competitive ELISA format is typically used.[25]
-
MEHP in the sample competes with a known amount of enzyme-labeled MEHP (e.g., MEHP-HRP) for binding to a limited number of anti-MEHP antibodies coated on a microplate.[25]
-
The amount of enzyme-labeled MEHP bound to the antibody is inversely proportional to the concentration of MEHP in the sample.
2. Assay Procedure (Generalized):
-
Add standards, controls, and urine samples to the wells of the antibody-coated microplate.
-
Add the MEHP-enzyme conjugate to each well.
-
Incubate for a specified time (e.g., 1 hour) at room temperature to allow for competitive binding.[26]
-
Wash the plate to remove unbound reagents.[26]
-
Add a substrate solution (e.g., TMB). The enzyme converts the substrate into a colored product.[26]
-
Stop the reaction with a stop solution.[26]
-
Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the MEHP concentration in the samples by comparing their absorbance to the standard curve.[25]
3. Validation:
-
The assay should be validated for its linear range, limit of detection (LOD), specificity (cross-reactivity with other phthalate metabolites), and recovery.[25]
-
A typical dcELISA for MEHP can have a linear range of approximately 0.56 to 1000 ng/mL and a detection limit of around 0.39 ng/mL.[25]
Conclusion
MEHP is a crucial biomarker for assessing recent human exposure to DEHP. However, for a more comprehensive and accurate assessment of the total DEHP body burden, it is recommended to also measure its secondary oxidative metabolites, such as 5OH-MEHP and 5oxo-MEHP, which are present at higher concentrations in urine and are less susceptible to contamination. The toxicological significance of MEHP is underscored by its ability to act as an endocrine disruptor through interactions with nuclear receptors like PPARγ and the androgen receptor, and its capacity to induce testicular toxicity by inhibiting steroidogenesis. The analytical methods detailed in this guide, particularly LC-MS/MS, provide sensitive and specific means for the quantification of MEHP in human biological samples. Continued biomonitoring of MEHP and other DEHP metabolites is essential for understanding the extent of human exposure, elucidating the associated health risks, and evaluating the effectiveness of public health interventions aimed at reducing exposure to this ubiquitous environmental contaminant.
References
- 1. academic.oup.com [academic.oup.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. Assessing exposure to phthalates - the human biomonitoring approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrating Biomonitoring Exposure Data into the Risk Assessment Process: Phthalates [Diethyl Phthalate and Di(2-ethylhexyl) Phthalate] as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Human Breast Milk Contamination with Phthalates and Alterations of Endogenous Reproductive Hormones in Infants Three Months of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phthalates and their metabolites in breast milk--results from the Bavarian Monitoring of Breast Milk (BAMBI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Age and Gender Differences in Urinary Levels of Eleven Phthalate Metabolites in General Taiwanese Population after a DEHP Episode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Di-(2-Ethylhexyl) Phthalate Metabolites in Urine Show Age-Related Changes and Associations with Adiposity and Parameters of Insulin Sensitivity in Childhood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Age and Gender Differences in Urinary Levels of Eleven Phthalate Metabolites in General Taiwanese Population after a DEHP Episode | Semantic Scholar [semanticscholar.org]
- 16. A Longitudinal Study of Urinary Phthalate Excretion in 58 Full-Term and 67 Preterm Infants from Birth through 14 Months - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Concentrations of Phthalate Metabolites in Milk, Urine, Saliva, and Serum of Lactating North Carolina Women - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Year-to-year variation in phthalate metabolites in the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Phthalate Exposure Pattern in Breast Milk within a Six-Month Postpartum Time in Southern Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Metabolomics Quality Control, Reproducibility & Validation [arome-science.com]
- 25. researchgate.net [researchgate.net]
- 26. weldonbiotech.com [weldonbiotech.com]
Foundational Studies on the Impact of MEHP on Mouse Embryo Development In Vitro: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), is a compound of significant interest in reproductive toxicology.[1][2] Human exposure to phthalates is widespread due to their presence in a vast array of consumer products, and concerns regarding their potential impact on reproductive health are growing.[1][2] This technical guide provides an in-depth overview of foundational in vitro studies investigating the effects of MEHP on preimplantation mouse embryo development. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing experimental protocols, summarizing key quantitative findings, and visualizing implicated biological pathways.
Core Findings: MEHP Impedes Preimplantation Development in a Dose-Dependent Manner
In vitro studies consistently demonstrate that MEHP exposure can adversely affect the developmental competence of mouse embryos. High concentrations of MEHP have been shown to significantly reduce the rates of blastocyst formation and hatching.[1][2] For instance, one foundational study revealed that while lower concentrations (0.1, 1, and 10 µM) of MEHP did not significantly impact development, concentrations of 100 µM and 1000 µM led to a marked decrease in the percentage of embryos reaching the blastocyst stage.[1] Specifically, in the control group, 43.8% of embryos developed into blastocysts, whereas only 20.9% and 5.1% reached this stage when treated with 100 µM and 1000 µM MEHP, respectively.[1] Furthermore, the hatching ability of the blastocysts that did form was also compromised at these higher concentrations.[1] Another key study reported that 1000 µM MEHP can block embryos at the 2-cell stage, suggesting a disruption of embryonic genome activation.[1]
Interestingly, for embryos that successfully develop to the hatched blastocyst stage at lower MEHP concentrations (0.1, 1, and 10 µM), the number of cells in the inner cell mass (ICM) and trophectoderm (TE) appears to be unaffected.[1] This suggests that MEHP's primary impact at these lower concentrations may not be on cell proliferation or the initial cell lineage commitment, but rather on the overall ability of the embryo to progress through key developmental milestones.
Quantitative Data Summary
The following tables summarize the key quantitative data from foundational studies on the in vitro effects of MEHP on mouse embryo development.
Table 1: Effect of MEHP on Blastocyst Formation and Hatching Rates
| MEHP Concentration (µM) | Blastocyst Formation Rate (%) | Hatched Blastocyst Rate (%) | Study |
| 0 (Control) | 43.8 | 68.6 | Braz-Arcanjo et al. (2023)[1] |
| 0.1 | Not significantly different from control | Not significantly different from control | Braz-Arcanjo et al. (2023)[1] |
| 1 | Not significantly different from control | Not significantly different from control | Braz-Arcanjo et al. (2023)[1] |
| 10 | Not significantly different from control | Not significantly different from control | Braz-Arcanjo et al. (2023)[1] |
| 100 | 20.9 | 22.2 | Braz-Arcanjo et al. (2023)[1] |
| 1000 | 5.1 | Not reported | Braz-Arcanjo et al. (2023)[1] |
Table 2: Effect of MEHP on Blastocyst Cell Number
| MEHP Concentration (µM) | Inner Cell Mass (ICM) Cell Number (Mean ± SEM) | Trophectoderm (TE) Cell Number (Mean ± SEM) | Total Cell Number (Mean ± SEM) | Study |
| 0 (Control) | Not reported | Not reported | Not reported | Braz-Arcanjo et al. (2023)[1] |
| 0.1 | Not significantly different from control | Not significantly different from control | 128.0 ± 7.94 | Braz-Arcanjo et al. (2023)[1] |
| 1 | Not significantly different from control | Not significantly different from control | Not reported | Braz-Arcanjo et al. (2023)[1] |
| 10 | Not significantly different from control | Not significantly different from control | 106.6 ± 5.07 | Braz-Arcanjo et al. (2023)[1] |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies employed in the foundational studies of MEHP's impact on in vitro mouse embryo development.
Mouse Strain and Embryo Collection
-
Mouse Strain: CD-1 mice are a commonly used outbred strain for these studies.
-
Superovulation: To maximize the yield of embryos, female mice are typically superovulated. This is achieved through intraperitoneal injections of pregnant mare's serum gonadotropin (PMSG), followed approximately 48 hours later by an injection of human chorionic gonadotropin (hCG).
-
Mating: Following hCG injection, females are paired with fertile males for mating.
-
Zygote Collection: Presumptive zygotes are collected from the oviducts of successfully mated females (identified by the presence of a copulatory plug) approximately 19-21 hours post-hCG injection. The cumulus cells surrounding the zygotes are removed by a brief incubation in a medium containing hyaluronidase.
In Vitro Culture and MEHP Exposure
-
Culture Medium: A commonly used culture medium is potassium simplex optimization medium with amino acids (KSOMaa) or a commercially available global medium. The culture is typically carried out in small droplets of medium under a layer of mineral oil to prevent evaporation.
-
MEHP Stock Solution: MEHP is typically dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment Groups: Zygotes are randomly allocated to different treatment groups, including a control group (culture medium only), a vehicle control group (culture medium with the same concentration of DMSO as the MEHP groups), and several MEHP exposure groups with varying concentrations (e.g., 0.1, 1, 10, 100, and 1000 µM).
-
Culture Duration: Embryos are cultured for a period of 5 to 6 days to allow for development to the hatched blastocyst stage.
Assessment of Developmental Endpoints
-
Blastocyst Formation and Hatching: The percentage of embryos that develop to the blastocyst stage and the percentage of blastocysts that successfully hatch from the zona pellucida are recorded at specific time points (e.g., daily).
-
Cell Number Quantification:
-
To determine the number of cells in the inner cell mass (ICM) and trophectoderm (TE), a differential staining protocol is often used.
-
This typically involves immunofluorescence staining for markers specific to each lineage (e.g., CDX2 for TE and OCT4 or NANOG for ICM) followed by nuclear counterstaining with a fluorescent dye like DAPI.
-
Confocal microscopy is then used to visualize and count the number of stained nuclei in each compartment.
-
Gene Expression Analysis
-
RNA Extraction: For gene expression analysis, blastocysts are pooled from each treatment group, and total RNA is extracted using a commercially available kit optimized for small sample sizes.
-
Quantitative Reverse Transcription PCR (qRT-PCR): The expression levels of target genes are quantified using qRT-PCR. This involves reverse transcribing the RNA into cDNA, followed by amplification with gene-specific primers. A housekeeping gene (e.g., H2afz) is used for normalization.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway based on the foundational research.
Caption: Experimental workflow for in vitro MEHP exposure studies in mouse embryos.
Caption: Proposed signaling pathway of MEHP's impact on mouse embryo development.
Conclusion and Future Directions
The foundational in vitro studies summarized in this guide clearly indicate that MEHP can act as a reproductive toxicant at the preimplantation stage of mouse embryonic development. The dose-dependent reduction in blastocyst formation and hatching rates highlights the potential risks associated with exposure to high levels of this compound. The observed upregulation of the Tet3 gene suggests that disruption of epigenetic programming, specifically DNA methylation, may be a key molecular mechanism underlying MEHP's developmental toxicity.
Future research in this area should aim to further elucidate the upstream signaling pathways that lead to the observed changes in gene expression. Investigating the direct molecular targets of MEHP within the embryonic cells will be crucial for a complete understanding of its mechanism of action. Additionally, studies employing lower, more environmentally relevant concentrations of MEHP over longer exposure periods would provide valuable insights into the potential for cumulative effects. Finally, translating these findings from the mouse model to human embryonic development, while challenging, is a critical next step in assessing the true risk posed by MEHP to human reproductive health. This technical guide serves as a foundational resource to inform and guide these future research endeavors.
References
Methodological & Application
Application Notes and Protocols for the Detection of Mono(2-ethylhexyl) phthalate (MEHP) in Urine
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is a primary metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is widespread, and monitoring MEHP in urine is a reliable method for assessing this exposure.[1] MEHP is considered a bioactive metabolite and has been linked to various toxic effects.[2] In urine, MEHP is primarily present as a glucuronide conjugate, which necessitates an enzymatic hydrolysis step prior to extraction and analysis for accurate quantification of total MEHP.[1][2]
These application notes provide detailed protocols for the detection and quantification of MEHP in human urine using various analytical techniques. The methods described are intended for researchers, scientists, and drug development professionals.
Analytical Methods Overview
Several analytical methods are available for the determination of MEHP in urine. The most common and robust techniques include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method due to its high sensitivity, selectivity, and ability to analyze multiple phthalate metabolites simultaneously.[3][4][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A well-established technique that often requires derivatization of the analyte to improve volatility and thermal stability.[6][7]
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput screening method based on antigen-antibody recognition, suitable for rapid analysis of a large number of samples.
Data Presentation: Quantitative Performance of Analytical Methods
The following tables summarize the quantitative performance data for the different analytical methods used for MEHP detection in urine.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | 1 ng/mL | [3] |
| Limit of Quantification (LOQ) | 1.2 - 2.6 ng/mL | [5] |
| Limit of Detection (LOD) | 0.2 ng/mL | [8] |
| Recovery | > 90% | [5] |
| Inter-day Precision | < 12% | [5] |
| Intra-day Precision | < 8% | [5] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.029 ng (per 2 µL injection) | [7] |
| Limit of Quantification (LOQ) | 0.087 ng (per 2 µL injection) | [7] |
| Recovery | 86.3% - 119% | [6] |
| Coefficient of Variation (CV) | 0.6% - 6.1% | [6] |
| Inter-day Precision | 1.4% - 5.4% | [7] |
Table 3: Enzyme-Linked Immunosorbent Assay (ELISA)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.39 ng/mL | |
| Linear Range | 0.56 - 1000 ng/mL | |
| Recovery | 87.4% - 94.72% | |
| Coefficient of Variation (CV) | < 5% |
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of MEHP in Urine
This protocol describes a common method for the quantification of MEHP in urine using LC-MS/MS, incorporating enzymatic hydrolysis and solid-phase extraction (SPE).
1. Sample Preparation
-
Thawing and Homogenization: Thaw frozen urine samples at room temperature. Vortex the samples to ensure homogeneity.
-
Aliquoting: Pipette 1.0 mL of urine into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHP or D₄-MEHP).[3]
-
Enzymatic Hydrolysis:
-
Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
-
Add 20 µL of β-glucuronidase from E. coli (>2,500 units).[1]
-
Vortex the mixture gently.
-
Incubate the sample at 37°C for 90 minutes to ensure complete deconjugation.[1]
-
-
Sample Cooling: After incubation, cool the sample to room temperature.
2. Solid-Phase Extraction (SPE)
-
Column Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by deionized water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elution: Elute the MEHP and internal standard from the cartridge using an appropriate organic solvent (e.g., ethyl acetate or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in a specific volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile (B52724):water with 0.1% formic acid).[1] Vortex to dissolve the residue.
-
Transfer: Transfer the final solution to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
Column: A C18 reversed-phase column is commonly used.[5]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%), is typically employed.[5]
-
Flow Rate: A typical flow rate is between 0.4 and 0.6 mL/min.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Detection: Monitor the specific precursor-to-product ion transitions for MEHP and its internal standard using Multiple Reaction Monitoring (MRM).
References
- 1. benchchem.com [benchchem.com]
- 2. Urinary phthalate metabolites and their biotransformation products: predictors and temporal variability among men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of five di-(2-ethylhexyl)phthalate metabolites in urine by UPLC-MS/MS, markers of blood transfusion misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advancement in Determination of Phthalate Metabolites by Gas Chromatography Eliminating Derivatization Step - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Determination of Mono(2-ethylhexyl) Phthalate (MEHP) in Liver Samples by High-Performance Liquid Chromatography (HPLC)
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and biologically active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer.[1][2] Human exposure to DEHP is widespread, and its metabolism to MEHP raises toxicological concerns.[3][4] Studies have indicated that MEHP can induce adverse health effects, with the liver being a primary target organ.[1][3][4][5] Exposure to MEHP has been associated with hepatic steatosis, alterations in lipid metabolism, and oxidative stress.[2][5] Therefore, the accurate quantification of MEHP in liver tissue is crucial for toxicological studies, risk assessment, and understanding the mechanisms of phthalate-induced hepatotoxicity.
This application note details a validated reversed-phase high-performance liquid chromatography (HPLC) method for the determination of MEHP in liver samples. The described protocol is based on the established method by Sircar et al. (2008) and is suitable for researchers, scientists, and professionals in drug development and toxicology.[6][7][8][9]
Experimental Workflow
Figure 1. A schematic overview of the analytical workflow for the determination of MEHP in liver samples.
Protocol
1. Reagents and Materials
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Sodium Phosphate Monobasic (NaH₂PO₄·H₂O)
-
Phosphoric Acid (85%)
-
MEHP analytical standard
-
Diisobutyl phthalate (DIBP) as internal standard (ISTD)
-
Liver tissue samples
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a UV detector
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
3. Preparation of Standard Solutions and Reagents
-
Mobile Phase A: 25 mM Sodium Phosphate buffer. Dissolve an appropriate amount of NaH₂PO₄·H₂O in HPLC grade water, adjust pH to 3.0 with phosphoric acid, and filter.
-
Mobile Phase B: Acetonitrile.
-
MEHP Stock Solution: Accurately weigh and dissolve MEHP standard in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Internal Standard (ISTD) Stock Solution: Accurately weigh and dissolve DIBP in acetonitrile to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the MEHP stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 30.38 µg/mL.[9] Spike each standard with the internal standard.
4. Sample Preparation
-
Weigh approximately 0.5 g of the liver tissue sample.
-
Add 2 mL of acetonitrile and the internal standard (DIBP).
-
Homogenize the tissue sample until a uniform consistency is achieved.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
5. HPLC Conditions
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., Altima C18, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Gradient elution with Mobile Phase A (25 mM NaH₂PO₄, pH 3.0) and Mobile Phase B (Acetonitrile) |
| Gradient Program | A time-based linear gradient can be optimized. A starting point could be 60% B, increasing to 100% B. |
| Flow Rate | 2 mL/min[9] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) |
| Detection | UV at 235 nm[9] |
6. Data Analysis
-
Identify the peaks for MEHP and the internal standard (DIBP) based on their retention times from the standard chromatograms.
-
Construct a calibration curve by plotting the peak area ratio of MEHP to the internal standard against the concentration of the MEHP working standards.
-
Quantify the concentration of MEHP in the liver samples by using the linear regression equation derived from the calibration curve.
Method Validation Summary
The following tables summarize the validation parameters for this HPLC method as reported by Sircar et al. (2008).[6][7][8][9]
Table 1: Linearity of MEHP Detection
| Compound | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| MEHP | 1 - 30.38 | > 0.999 |
Table 2: Precision of the Method
| Parameter | MEHP (%RSD) |
| Intra-day Precision | 0.89% (n=6) |
| Inter-day Precision | < 5.00% |
| Injection Precision | 0.34% |
Table 3: Accuracy and Recovery
| Spiked Concentration Range (µg/mL) | Average Recovery (%) |
| 4.25 - 24.78 | > 95% |
Table 4: Limits of Detection and Quantification
| Parameter | MEHP Concentration |
| Limit of Detection (LOD) | Signal-to-Noise = 3 |
| Limit of Quantification (LOQ) | Signal-to-Noise = 10 |
Note: Specific concentration values for LOD and LOQ were not provided in the primary reference but were defined by the signal-to-noise ratio.[9]
Method Robustness
The method has been shown to be robust, with minor variations in mobile phase composition and flow rate not significantly affecting the results.[7]
This application note provides a detailed and validated HPLC-UV method for the quantitative determination of MEHP in liver tissue samples. The method is demonstrated to be linear, precise, accurate, and robust, making it a reliable tool for toxicological research and other applications where the measurement of MEHP in biological matrices is required.
References
- 1. Effects of DEHP in the Liver: Modes of Action and Species-Specific Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Embryonic exposures to mono-2-ethylhexyl phthalate (MEHP) induce larval steatosis in zebrafish independent of Nrf2a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Toxic effects of DEHP and MEHP on gut-liver axis in rats via intestinal flora and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Di-(2-ethylhexyl) phthalate exposure induces liver injury by promoting ferroptosis via downregulation of GPX4 in pregnant mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Note: Quantification of Mono(2-ethylhexyl) Phthalate (MEHP) in Human Serum using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most toxic metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Human exposure to DEHP is ubiquitous due to its presence in a vast array of consumer and medical products. Consequently, the quantification of MEHP in human serum is a critical tool for assessing DEHP exposure and its potential health implications, including endocrine disruption and reproductive toxicity. This application note provides a detailed protocol for the sensitive and selective quantification of MEHP in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and reliable analytical technique for complex biological matrices.[1][2]
Metabolic Pathway of DEHP to MEHP
The metabolic conversion of DEHP to MEHP is a crucial step in its detoxification and elimination from the body. This biotransformation primarily occurs in the intestines and liver, catalyzed by various esterases and lipases. The initial hydrolysis of one of the ester bonds of DEHP results in the formation of MEHP and 2-ethylhexanol. MEHP can then be further metabolized through oxidation and subsequently conjugated with glucuronic acid for excretion in the urine.[3][4][5] Understanding this pathway is essential for interpreting biomonitoring data and assessing exposure.
Experimental Workflow for MEHP Quantification
The accurate quantification of MEHP in human serum necessitates a systematic workflow encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The following diagram outlines the key steps of the analytical protocol detailed in this document.
Quantitative Data Summary
The following tables summarize the quantitative performance of the described LC-MS/MS method for the analysis of MEHP in human serum.
Table 1: Method Detection and Quantification Limits
| Parameter | Value (ng/mL) | Reference |
| Limit of Quantification (LOQ) | 5.0 | [1][2] |
| Limit of Detection (LOD) | 0.24 | [6] |
Table 2: Method Accuracy and Precision
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| MEHP | 20 | 101 ± 5.7 | < 6 | [1][2] |
| MEHP | 2-8 (range) | 107.7 ± 14.9 | < 15 | [6] |
Experimental Protocols
Materials and Reagents
-
MEHP certified reference standard
-
Isotopically labeled MEHP internal standard (e.g., ¹³C₄-MEHP)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
β-glucuronidase
-
Human serum (blank)
-
Solid-phase extraction (SPE) cartridges (if applicable)
Sample Preparation: Enzymatic Hydrolysis followed by Liquid-Liquid Extraction
This protocol is adapted from established methods for the analysis of phthalate metabolites in biological matrices.[1][2]
-
Sample Thawing and Aliquoting: Thaw frozen human serum samples on ice. Vortex gently to ensure homogeneity. Aliquot 200 µL of serum into a clean microcentrifuge tube.
-
Internal Standard Fortification: Add 10 µL of the isotopically labeled MEHP internal standard solution (e.g., 1 µg/mL in methanol) to each serum sample, blank, and quality control sample.
-
Enzymatic Hydrolysis: To deconjugate glucuronidated MEHP, add 200 µL of 1 M ammonium acetate buffer (pH 6.5) and 10 µL of β-glucuronidase solution. Vortex briefly and incubate the samples at 37°C for 2 hours.
-
Protein Precipitation and Extraction: After incubation, allow the samples to cool to room temperature. Add 600 µL of acetone, vortex vigorously for 30 seconds to precipitate proteins. Centrifuge at 10,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 1 mL of hexane (B92381) and 50 µL of formic acid to acidify the sample. Vortex for 1 minute and centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Evaporation and Reconstitution: Carefully transfer the upper hexane layer to a clean tube. Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following are typical starting parameters for LC-MS/MS analysis of MEHP. Method optimization is recommended for specific instrumentation.
Table 3: Liquid Chromatography Parameters
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Table 4: Mass Spectrometry Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Negative Mode |
| Capillary Voltage | -3.5 kV |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 35 psi |
| MRM Transitions | MEHP: m/z 277 → 134, ¹³C₄-MEHP: m/z 281 → 137 |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of MEHP in human serum using LC-MS/MS. The presented methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers, scientists, and drug development professionals. The provided quantitative data and experimental workflow diagrams serve as valuable resources for the implementation and validation of this method in a laboratory setting. Adherence to rigorous quality control procedures is essential for obtaining accurate and reproducible results in human biomonitoring and toxicological studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Determination of phthalic acid, mono-(2-ethylhexyl) phthalate and di-(2-ethylhexyl) phthalate in human plasma and in blood products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Mono(2-ethylhexyl) Phthalate (MEHP) Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of experimental models and protocols for investigating the toxic effects of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). The following sections detail in vitro and in vivo models, quantitative data from toxicity studies, detailed experimental protocols, and visualizations of key signaling pathways involved in MEHP-induced toxicity.
Experimental Models for MEHP Toxicity Studies
A variety of experimental models are employed to elucidate the mechanisms of MEHP toxicity across different biological systems.
-
In Vitro Models: These models are crucial for mechanistic studies at the cellular and molecular level. Common in vitro systems include:
-
Cell Lines: Human cell lines such as trophoblast cells (HTR-8/SVneo), hepatocellular carcinoma cells (HepG2), and macrophage-like cells (RAW 264.7) are used to study placental, liver, and immune toxicity, respectively.[1][2] Rodent cell lines like mouse Leydig cells (MA-10, TM3) are instrumental in assessing reproductive toxicity.[3]
-
Primary Cell Cultures: Primary cultures of testicular cells from various species, including chickens, rats, and mice, offer a model that closely mimics the in vivo environment to study effects on germ cells and Sertoli cells.[4]
-
Organotypic Cultures: Ex vivo cultures of ovarian follicles and seminiferous tubules allow for the investigation of MEHP's impact on tissue architecture and function in a three-dimensional context.[5]
-
Whole Embryo Cultures: Mouse preimplantation embryo cultures are utilized to assess the direct effects of MEHP on early developmental stages, such as blastocyst formation and hatching.[6]
-
-
In Vivo Models: Animal models are essential for understanding the systemic effects of MEHP and its impact on complex physiological processes.
-
Zebrafish (Danio rerio): The zebrafish model, particularly its embryonic and larval stages, is widely used for studying developmental toxicity and neurotoxicity due to its rapid development and optical transparency.[7][8][9][10]
-
Rodents (Mice and Rats): Rodent models are extensively used to investigate reproductive toxicity, hepatotoxicity, and neurotoxicity. They allow for the examination of endpoints such as hormonal changes, tissue pathology, and behavioral alterations.[11][12][13][14]
-
-
In Silico Models: Computational approaches are increasingly used to predict the toxicity of chemicals and to understand their mechanisms of action.
-
Quantitative Structure-Activity Relationship (QSAR): These models correlate the chemical structure of compounds with their toxicological effects to predict the toxicity of new or untested chemicals.
-
Network Toxicology and Molecular Docking: These methods are used to identify potential protein targets of MEHP and to explore the molecular interactions that underlie its toxicity.
-
Quantitative Data on MEHP Toxicity
The following tables summarize quantitative data from various studies on the toxic effects of MEHP in different experimental models.
Table 1: In Vitro MEHP Toxicity Data
| Cell/Tissue Model | MEHP Concentration | Exposure Duration | Observed Effect | Reference |
| Mouse Ovarian Antral Follicles | 0.1 - 100 µg/mL | 96 hours | Inhibition of follicle growth, increased ROS levels | [5] |
| Mouse Preimplantation Embryos | 100 µM, 1000 µM | 6 days | Reduced blastocyst formation and hatching | [6] |
| Human Trophoblast Cells (HTR-8/SVneo) | 5 - 200 µM | 48 hours | Reduced cell viability (MTT assay) | [1] |
| Human Placental Cells (HTR-8) | 90 µM, 180 µM | 24 hours | Increased generation of reactive oxygen species | [15] |
| Chicken Post-natal Testis Culture | 1 µM, 10 µM | 96 hours | Increased apoptosis (1 µM), reduced cell proliferation (10 µM) | [4] |
| Mouse Leydig Tumor Cells (MA-10) | 10 - 300 µM | 24 hours | Increased intracellular and mitochondrial ROS | [16] |
| Mouse Skeletal Myoblasts (C2C12) | 10 - 100 µM | - | Inhibition of myotube formation and muscle differentiation markers | [3] |
| HepG2 Cells | 100 - 500 µM | 24 hours | Decreased cell viability | [2] |
| Mouse Oocytes | 50, 100, 200 µl (2.56 µM solution) | 22 hours (in vitro maturation) | Dose-dependent reduction in progression to MII stage | [12] |
Table 2: In Vivo MEHP Toxicity Data
| Animal Model | MEHP Dose | Exposure Route | Duration | Observed Effect | Reference |
| Zebrafish (Danio rerio) Juveniles | 7.42 - 74.2 µg/L | Waterborne | 4 weeks | Oxidative stress and apoptosis in the brain, disrupted locomotor activity | [7] |
| Female Mice | 500, 1000 mg/kg | Oral | - | Delayed puberty onset | [17] |
| Rats (Male and Female) | - | Oral Gavage | 60 days | Alterations in gut microbiota and metabolomic profiles, liver and kidney damage | [13][14] |
Experimental Protocols
This section provides detailed protocols for key assays used to assess MEHP toxicity.
Cell Viability Assessment using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.
-
MEHP Treatment: Expose cells to various concentrations of MEHP (e.g., 10 - 500 µM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48 hours).
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the vehicle-treated control group.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is used to measure intracellular ROS. DCFH-DA is a cell-permeable non-fluorescent probe that is de-esterified by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with MEHP as described for the MTT assay. Include a positive control (e.g., tert-butyl hydroperoxide, TBHP).
-
DCFH-DA Loading: After MEHP treatment, wash the cells once with warm PBS. Add 100 µL of 10 µM DCFH-DA in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.[10]
-
Wash: Remove the DCFH-DA solution and wash the cells twice with PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and immediately measure the fluorescence intensity using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.[10]
-
Data Analysis: Normalize the fluorescence intensity to the cell number (if performing a parallel viability assay) and express the results as a fold change relative to the vehicle control.
Apoptosis Detection by TUNEL Assay
Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis. The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-OH ends of DNA fragments with labeled dUTPs.
Protocol (for adherent cells):
-
Sample Preparation: Grow and treat cells with MEHP on coverslips or in chamber slides.
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.[18]
-
Permeabilization: Wash cells with PBS and permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[19]
-
Equilibration: Wash with PBS and incubate with Equilibration Buffer for 10 minutes.[18]
-
TdT Labeling: Prepare the TdT reaction mix (TdT enzyme, labeled dUTPs, and reaction buffer) according to the manufacturer's instructions. Incubate the samples with the reaction mix for 60 minutes at 37°C in a humidified chamber.[18]
-
Detection:
-
Fluorescent Detection: If using a fluorescently labeled dUTP, wash the cells and counterstain the nuclei with a DNA stain (e.g., DAPI). Mount the coverslips and visualize using a fluorescence microscope.
-
Colorimetric Detection: If using a biotin-labeled dUTP, incubate with streptavidin-HRP, followed by a substrate like DAB, which produces a colored precipitate.[20][21]
-
-
Controls: Include a positive control (cells treated with DNase I to induce DNA fragmentation) and a negative control (omitting the TdT enzyme).[18]
Quantification of Testosterone (B1683101) by ELISA
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. In a competitive ELISA for testosterone, testosterone in the sample competes with a known amount of enzyme-labeled testosterone for binding to a limited number of anti-testosterone antibodies coated on the microplate wells.
Protocol (General):
-
Sample Collection: Collect culture medium from Leydig cell cultures or serum from in vivo studies.
-
Assay Procedure:
-
Add standards, controls, and samples to the antibody-coated microplate wells.[2]
-
Add the enzyme-conjugated testosterone to each well.[2]
-
Incubate for the specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.[2]
-
Wash the plate to remove unbound components.[2]
-
Add a substrate solution that will react with the enzyme to produce a colored product.[2]
-
Stop the reaction and measure the absorbance at the appropriate wavelength.[2]
-
-
Data Analysis: The intensity of the color is inversely proportional to the concentration of testosterone in the sample. Calculate the testosterone concentration based on a standard curve generated from the standards.
Gene Expression Analysis by qPCR
Principle: Quantitative Polymerase Chain Reaction (qPCR), also known as real-time PCR, is used to amplify and simultaneously quantify a targeted DNA molecule. It is a powerful tool for measuring the expression levels of specific genes.
Protocol:
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template with gene-specific primers, a fluorescent dye (e.g., SYBR Green) or a probe, and a DNA polymerase in a qPCR instrument.
-
Thermal Cycling: Perform the thermal cycling protocol, which includes denaturation, annealing, and extension steps, to amplify the target gene.
-
Data Analysis: The instrument measures the fluorescence at each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target template. Normalize the expression of the target gene to a housekeeping gene (e.g., GAPDH, ACTB) and calculate the relative fold change in gene expression using the ΔΔCt method.
Protein Expression Analysis by Western Blot
Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
Protocol:
-
Sample Preparation: Lyse cells or tissues to extract proteins. Determine the protein concentration using an assay like the BCA assay.
-
Gel Electrophoresis: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a solution (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically binds to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with a secondary antibody that is conjugated to an enzyme (e.g., HRP) and recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Imaging: Capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Signaling Pathways in MEHP Toxicity
MEHP exerts its toxic effects through the modulation of various signaling pathways. The following diagrams illustrate some of the key pathways involved.
Caption: MEHP-induced oxidative stress pathway.
Caption: Endocrine disruption by MEHP.
Caption: Workflow for assessing MEHP neurotoxicity.
References
- 1. Table 2-10, Summary of Epidemiological Studies of DEHP Exposure and Female Reproductive Effects - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. sceti.co.jp [sceti.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurodevelopmental toxicity and mechanism of action of monoethylhexyl phthalate (MEHP) in the developing zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic neurotoxicity of polystyrene nanoparticles and MEHP in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. clinmedjournals.org [clinmedjournals.org]
- 12. Effects of Mono-(2-Ethylhexyl) Phthalate and Di-(2-Ethylhexyl) Phthalate Administrations on Oocyte Meiotic Maturation, Apoptosis and Gene Quantification in Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toxic effects of DEHP and MEHP on gut-liver axis in rats via intestinal flora and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. clyte.tech [clyte.tech]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. sciencellonline.com [sciencellonline.com]
- 21. 3hbiomedical.com [3hbiomedical.com]
Application Notes and Protocols for In Vitro Assessment of MEHP's Estrogenic and Androgenic Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its ubiquitous presence in the environment and potential endocrine-disrupting properties, robust in vitro methods are essential to characterize its estrogenic and androgenic activities. These application notes provide detailed protocols for established in vitro assays to assess the potential of MEHP to interact with estrogen and androgen signaling pathways. The presented assays are designed to determine both agonistic (hormone-mimicking) and antagonistic (hormone-blocking) effects.
Current research indicates that MEHP does not exhibit significant estrogenic or androgenic activity as an agonist.[1][2][3] However, it has been shown to possess anti-estrogenic and anti-androgenic properties.[1][2][3]
Data Presentation: Quantitative Assessment of MEHP's Endocrine Activity
The following tables summarize the quantitative data from in vitro assays assessing the estrogenic and androgenic potential of MEHP.
Table 1: Estrogenic and Anti-Estrogenic Activity of MEHP
| Assay Type | Cell Line/System | Endpoint | MEHP Activity | IC50 / EC50 | Reference Compound | Reference Compound IC50 / EC50 |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | β-galactosidase activity | No agonistic activity | - | 17β-estradiol (E2) | 1.26 nM (EC50) |
| Yeast Estrogen Screen (YES) | Saccharomyces cerevisiae | β-galactosidase activity | Antagonistic activity | 125 µM (IC50) | 4-hydroxytamoxifen (B85900) (HT) | 1.11 µM (IC50) |
Data from Kim et al., 2019.[1][2][3]
Table 2: Androgenic and Anti-Androgenic Activity of MEHP
| Assay Type | Cell Line/System | Endpoint | MEHP Activity | IC50 / EC50 | Reference Compound | Reference Compound IC50 / EC50 |
| Yeast Androgen Screen (YAS) | Saccharomyces cerevisiae | β-galactosidase activity | No agonistic activity | - | 5α-dihydrotestosterone (DHT) | 16.3 nM (EC50) |
| Yeast Androgen Screen (YAS) | Saccharomyces cerevisiae | β-galactosidase activity | Antagonistic activity | 736 µM (IC50) | Flutamide (FL) | 20.3 µM (IC50) |
| MDA-kb2 Reporter Assay | MDA-kb2 human breast cancer cells | Luciferase activity | No antagonistic activity | - | Dihydrotestosterone (DHT) | - |
YAS data from Kim et al., 2019.[1][2][3] MDA-kb2 data from Chauvigné et al., 2005.[4]
Experimental Protocols
Yeast Estrogen/Androgen Screen (YES/YAS) Assay
This assay utilizes genetically modified Saccharomyces cerevisiae yeast strains that contain the human estrogen receptor (hERα) or androgen receptor (hAR) along with a reporter gene (lacZ), which expresses β-galactosidase upon receptor activation.
Principle: Agonistic compounds bind to the hormone receptor, leading to the expression of β-galactosidase, which can be quantified by a colorimetric reaction. Antagonistic compounds compete with a known agonist, leading to a reduction in β-galactosidase activity.
Materials:
-
YES/YAS yeast strains (Saccharomyces cerevisiae)
-
Yeast growth medium (e.g., YPD)
-
Assay medium with a colorimetric substrate (e.g., CPRG - chlorophenol red-β-D-galactopyranoside)
-
MEHP stock solution (in DMSO)
-
Reference agonists: 17β-estradiol (E2) and 5α-dihydrotestosterone (DHT)
-
Reference antagonists: 4-hydroxytamoxifen (HT) and Flutamide (FL)
-
96-well microplates
-
Incubator (30°C)
-
Microplate reader
Protocol:
Agonist Assay:
-
Prepare a serial dilution of MEHP and the reference agonist (E2 for YES, DHT for YAS) in the assay medium in a 96-well plate. Include a solvent control (DMSO).
-
Inoculate the assay medium with the appropriate yeast strain (hER for YES, hAR for YAS).
-
Add the yeast suspension to each well of the 96-well plate.
-
Incubate the plates at 30°C for 48-72 hours.
-
Measure the optical density (OD) at a specific wavelength (e.g., 540 nm for color development and 620 nm for cell growth).
-
Correct the absorbance for cell growth.
-
Plot the dose-response curve and determine the EC50 value for the reference agonist. Assess if MEHP induces a response.
Antagonist Assay:
-
Prepare a serial dilution of MEHP and the reference antagonist (HT for YES, FL for YAS) in the assay medium.
-
Add a fixed concentration of the respective agonist (E2 for YES, DHT for YAS) to all wells, except for the negative control. This concentration should be at the EC50 value of the agonist.
-
Inoculate the assay medium with the appropriate yeast strain.
-
Add the yeast suspension to each well.
-
Incubate and measure the OD as described for the agonist assay.
-
Plot the dose-response curve and determine the IC50 value for MEHP and the reference antagonist.
MDA-kb2 Androgen Receptor Reporter Gene Assay
This assay employs the human breast cancer cell line MDA-kb2, which is stably transfected with a reporter construct containing the mouse mammary tumor virus (MMTV) promoter driving the expression of the luciferase gene. This promoter is responsive to androgens.
Principle: Androgenic compounds bind to the endogenous androgen receptor in MDA-kb2 cells, leading to the activation of the MMTV promoter and subsequent expression of luciferase. The light produced by the luciferase reaction is proportional to the androgenic activity. For anti-androgenic activity, the ability of a compound to inhibit the luciferase expression induced by a known androgen is measured.
Materials:
-
MDA-kb2 cell line
-
Cell culture medium (e.g., L-15 medium) supplemented with fetal bovine serum (FBS)
-
Hormone-stripped FBS (for the assay)
-
MEHP stock solution (in DMSO)
-
Reference agonist: Dihydrotestosterone (DHT)
-
Reference antagonist: Flutamide or Bicalutamide
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed MDA-kb2 cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Replace the growth medium with a medium containing hormone-stripped FBS.
-
For agonist testing: Add serial dilutions of MEHP and DHT to the wells. Include a solvent control.
-
For antagonist testing: Add serial dilutions of MEHP in the presence of a fixed concentration of DHT (at its EC50).
-
Incubate the plate for 24 hours at 37°C.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability if necessary (e.g., using a parallel MTT assay).
-
Calculate the EC50 for agonists or IC50 for antagonists.
MCF-7 Cell Proliferation (E-Screen) Assay
This assay uses the estrogen-responsive human breast cancer cell line MCF-7 to assess estrogenic activity.
Principle: Estrogenic compounds stimulate the proliferation of MCF-7 cells. The increase in cell number after a defined period of exposure is a measure of estrogenic activity. Anti-estrogenic compounds inhibit the proliferation induced by a known estrogen.
Materials:
-
MCF-7 cell line
-
Cell culture medium (e.g., DMEM) with FBS
-
Hormone-stripped FBS
-
MEHP stock solution (in DMSO)
-
Reference agonist: 17β-estradiol (E2)
-
Reference antagonist: 4-hydroxytamoxifen or Fulvestrant
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, SRB, or CyQUANT)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate and allow them to attach.
-
Hormone-deprive the cells by incubating them in a medium with hormone-stripped FBS for 2-3 days.
-
For agonist testing: Treat the cells with serial dilutions of MEHP and E2.
-
For antagonist testing: Treat the cells with serial dilutions of MEHP in the presence of a fixed concentration of E2.
-
Incubate the plates for 6-7 days.
-
Quantify cell proliferation using a suitable method (e.g., for SRB assay, fix the cells, stain with Sulforhodamine B, and measure the absorbance).
-
Plot the dose-response curves and determine the relative proliferative effect (RPE) for agonists or the inhibitory concentration for antagonists.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of anti-androgenic activity of di-(2-ethylhexyl)phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying MEHP Neurotoxicity in Zebrafish
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the zebrafish (Danio rerio) model to investigate the neurotoxic effects of mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the widespread plasticizer di(2-ethylhexyl) phthalate (DEHP). Zebrafish offer a powerful in vivo system for high-throughput screening and detailed mechanistic studies due to their rapid development, optical transparency, and genetic tractability.
Mono-2-ethylhexyl phthalic acid (MEHP) is recognized as the most toxic metabolite of the plasticizer DEHP.[1][2] Studies have demonstrated that MEHP can impede the growth of zebrafish embryos and affect the expression of genes related to neurodevelopment at environmentally relevant concentrations.[1][2] This document outlines protocols for MEHP exposure, neurobehavioral assessment, and molecular analysis to characterize the neurotoxic potential of this compound.
Key Observed Neurotoxic Effects of MEHP in Zebrafish:
-
Behavioral Abnormalities: MEHP exposure significantly disrupts locomotor capacity, motor vigor, and social conduct in zebrafish larvae.[3] Abnormal neural behavior is also observed in dark-to-light cycle and phototaxis tests.[1][2]
-
Oxidative Stress and Apoptosis: Evidence indicates that MEHP exposure leads to oxidative stress and apoptosis in the developing zebrafish brain.[1][2][3]
-
Neuronal Damage: Histological staining has revealed damage to brain neurons, potentially linked to impaired synthesis and conduction of neurotransmitters.[3]
-
Altered Gene Expression: Transcriptomic analyses show that MEHP can alter the expression of genes in crucial signaling pathways, including the p53 pathway and others related to nervous system development, leading to impaired nerve conduction and neuronal development.[3]
-
Enzyme Inhibition: A decrease in acetylcholinesterase (AChE) activity has been observed in zebrafish larvae exposed to MEHP.[1][2]
Experimental Protocols
Protocol 1: MEHP Exposure of Zebrafish Embryos and Larvae
This protocol describes the static, non-renewal exposure of zebrafish embryos to various concentrations of MEHP to assess developmental and neurotoxic endpoints.
Materials:
-
Wild-type zebrafish embryos (e.g., AB strain)
-
MEHP stock solution (in a suitable solvent like DMSO)
-
Embryo medium (e.g., 0.3X Danieau's solution: 17 mM NaCl, 2 mM KCl, 0.12 mM MgSO4, 1.8 mM Ca(NO3)2, 1.5 mM HEPES, pH 7.6)[4]
-
Glass beakers or multi-well plates
-
Incubator at 28.5°C
Procedure:
-
Preparation of Exposure Solutions: Prepare a series of MEHP concentrations in embryo medium. A common range for neurotoxicity studies is 1.6 to 200 µg/L.[5][6] A vehicle control (e.g., 0.01% DMSO) must be included.[4]
-
Embryo Collection and Staging: Collect freshly fertilized zebrafish embryos and stage them. Exposures can begin as early as 2-6 hours post-fertilization (hpf).[4][5][6]
-
Exposure: Randomly distribute a specific number of healthy embryos (e.g., 20-30) into each experimental and control group. Place them in glass beakers or multi-well plates containing the respective MEHP solutions.
-
Incubation: Maintain the embryos in an incubator at 28.5°C on a 14/10-hour light/dark cycle.
-
Duration: The exposure duration can vary depending on the endpoints being studied. For developmental neurotoxicity, a common duration is from early embryogenesis up to 120 or 168 hpf.[4][5]
-
Monitoring: Observe the embryos daily for developmental milestones, malformations, and mortality.
Protocol 2: Neurobehavioral Assessment - Locomotor Activity
This protocol details the assessment of locomotor activity in zebrafish larvae following MEHP exposure, using a light-dark transition test.
Materials:
-
MEHP-exposed and control zebrafish larvae (e.g., 5-7 days post-fertilization)
-
Multi-well plates (e.g., 96-well)
-
Automated video tracking system
-
Deionized water or embryo medium
Procedure:
-
Acclimation: Transfer individual larvae to the wells of a multi-well plate containing fresh embryo medium. Allow the larvae to acclimate to the testing environment for a defined period (e.g., 30-60 minutes) in the dark.
-
Testing Paradigm: Subject the larvae to alternating periods of light and darkness. A common paradigm is several cycles of 5-10 minutes of light followed by 5-10 minutes of darkness.[7]
-
Data Acquisition: Use an automated video tracking system to record the movement of each larva throughout the test.
-
Data Analysis: Quantify various behavioral endpoints, including:
-
Total distance moved
-
Velocity
-
Time spent moving
-
Thigmotaxis (wall-hugging behavior)
-
Changes in activity during light-dark transitions.
-
Protocol 3: Molecular Analysis - Gene Expression Profiling
This protocol outlines the procedure for analyzing changes in gene expression in MEHP-exposed zebrafish larvae using quantitative real-time PCR (qPCR).
Materials:
-
MEHP-exposed and control zebrafish larvae
-
TRIzol reagent or similar RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., p53, casp3, nrf2, ho-1, il1b) and a reference gene (e.g., β-actin)
-
Real-time PCR system
Procedure:
-
Sample Collection: Pool a specific number of larvae (e.g., 10-20) per biological replicate for each treatment group.
-
RNA Extraction: Homogenize the larvae in TRIzol and extract total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the reference gene.
Data Presentation
Table 1: Summary of MEHP Exposure Concentrations and Durations in Zebrafish Neurotoxicity Studies
| Study Reference | MEHP Concentration(s) | Exposure Duration | Zebrafish Stage |
| [3] | 7.42, 14.84, 29.68, 74.2 µg/L | 4 weeks | Juveniles |
| [4] | 200 µg/L | 6 hpf to 120 hpf | Embryo to Larva |
| [5][6][8] | 1.6, 8, 40, 200 µg/L | 2 hpf to 168 hpf | Embryo to Larva |
Table 2: Summary of Neurobehavioral Effects of MEHP on Zebrafish Larvae
| Behavioral Endpoint | MEHP Effect | Study Reference |
| Locomotor Capacity | Significantly disrupted | [3] |
| Motor Vigor | Significantly disrupted | [3] |
| Social Conduct | Significantly disrupted | [3] |
| Locomotor Activity (Dark-to-Light) | Abnormal behavior | [1][2] |
| Phototaxis | Abnormal behavior | [1][2] |
Table 3: Summary of Molecular and Cellular Effects of MEHP in Zebrafish
| Endpoint | MEHP Effect | Study Reference |
| Oxidative Stress | Induced | [1][2][3] |
| Brain Cell Apoptosis | Induced | [1][2][3] |
| Acetylcholinesterase (AChE) Activity | Decreased | [1][2] |
| p53 Signaling Pathway Genes | Expression levels affected | [3] |
| IL1β and IL-17 Signaling Pathways | Highly responsive (imbalanced immune system) | [1][2][9] |
| Nrf2, HO-1, Keap1 mRNA expression | Upregulated | [10] |
| Caspase3, Caspase9, BAX/Bcl-2 ratio | Upregulated | [10] |
| Thyroid Hormone (T4) Levels | Decreased | [6] |
| Thyroid Hormone (T3) Levels | Increased | [6] |
Visualizations
References
- 1. Neurotoxicity and the potential molecular mechanisms of mono-2-ethylhexyl phthalic acid (MEHP) in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neurodevelopmental toxicity and mechanism of action of monoethylhexyl phthalate (MEHP) in the developing zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Embryonic exposures to mono-2-ethylhexyl phthalate (MEHP) induce larval steatosis in zebrafish independent of Nrf2a signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thyroid Endocrine Disruption in Zebrafish Larvae after Exposure to Mono-(2-Ethylhexyl) Phthalate (MEHP) | PLOS One [journals.plos.org]
- 6. Thyroid endocrine disruption in zebrafish larvae after exposure to mono-(2-ethylhexyl) phthalate (MEHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Standardized Method for the Assessment of Behavioral Responses of Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thyroid Endocrine Disruption in Zebrafish Larvae after Exposure to Mono-(2-Ethylhexyl) Phthalate (MEHP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols for Fluorescence Tracing in MEHP Toxicokinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and more toxic metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP). Understanding its toxicokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its potential health risks. Fluorescence tracing offers a sensitive, efficient, and visually intuitive method to study the toxicokinetics of MEHP in both in vivo and in vitro models. This technique involves labeling MEHP with a fluorescent probe, allowing for its real-time tracking and quantification in biological systems.
This document provides detailed application notes and experimental protocols for the use of a 5-aminofluorescein (B15267) (AF) modified MEHP fluorescent probe (MEHP-AF) in toxicokinetic studies. The protocols are based on established methodologies and provide a framework for researchers to apply this technique in their own studies.
Core Advantages of Fluorescence Tracing for MEHP Toxicokinetics
-
High Sensitivity: Allows for the detection of low concentrations of MEHP-AF, enabling studies with low-dose exposures that are more relevant to real-world scenarios.[1]
-
Efficiency: The fluorescence microplate method is less time-consuming and involves easier sample processing compared to traditional chromatographic techniques.[1]
-
Specificity: Avoids interference from endogenous or exogenous DEHP and MEHP present in the experimental system.[1]
-
Visualization: Enables in situ localization and visualization of MEHP in tissues and cells, providing valuable spatial information on its distribution.[1]
Data Presentation
Table 1: Comparative Toxicokinetic Parameters of MEHP (Literature Data)
The following table summarizes key toxicokinetic parameters for MEHP from studies utilizing traditional methods. These values can serve as a benchmark for comparison when validating the fluorescence tracing method with MEHP-AF.
| Parameter | Value (in Rats) | Method | Reference |
| Tmax (h) | 24 | HPLC | --INVALID-LINK--[2] |
| Cmax (µg/mL) | Varies with dose | HPLC | --INVALID-LINK--[2] |
| t1/2 (h) | 6.0 - 18 | HPLC | --INVALID-LINK--[2] |
| AUC (µg·h/mL) | Varies with dose | HPLC | --INVALID-LINK--[2] |
Note: Data from fluorescence tracing studies with MEHP-AF have shown similar toxicokinetic profiles at doses below 10 mg/kg.[1]
Table 2: Biodistribution of MEHP-AF in Mice
This table illustrates the relative distribution of MEHP-AF in various organs following intragastric administration, as determined by fluorescence intensity.
| Organ | Relative Fluorescence Intensity | Key Finding |
| Liver | +++ | Major site of accumulation. |
| Kidney | +++ | Significant accumulation, indicating a primary route of excretion. |
| Testis | ++ | Notable accumulation, relevant to MEHP's known reproductive toxicity. |
| Intestine | + | Site of absorption. |
| Spleen | + | Minor accumulation. |
| Brain | - | Minimal to no accumulation. |
(Data synthesized from findings reported in Yu et al., 2021)[1]
Experimental Protocols
Protocol 1: Synthesis and Purification of MEHP-AF Fluorescent Probe
This protocol describes a general method for synthesizing MEHP-AF by creating an amide bond between MEHP and 5-aminofluorescein.
Materials:
-
Mono(2-ethylhexyl) phthalate (MEHP)
-
5-Aminofluorescein (5-AF)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Activation of MEHP:
-
Dissolve MEHP (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) to the solution and stir at room temperature for 4-6 hours to form the NHS-ester of MEHP.
-
Monitor the reaction by TLC.
-
-
Conjugation with 5-AF:
-
In a separate flask, dissolve 5-AF (1 equivalent) in anhydrous DMF.
-
Slowly add the activated MEHP-NHS ester solution to the 5-AF solution.
-
Let the reaction proceed overnight at room temperature in the dark.
-
-
Purification:
-
Remove the DMF under reduced pressure.
-
Resuspend the residue in a small amount of DCM.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to separate MEHP-AF from unreacted starting materials.
-
Monitor the fractions by TLC and collect the fluorescent fractions corresponding to MEHP-AF.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized MEHP-AF using techniques such as NMR spectroscopy, mass spectrometry, and fluorescence spectroscopy.
-
Protocol 2: In Vivo Toxicokinetics and Biodistribution of MEHP-AF in Rodents
This protocol outlines the procedure for studying the absorption, distribution, and elimination of MEHP-AF in a rat or mouse model.
Materials:
-
MEHP-AF fluorescent probe
-
Sprague-Dawley rats or C57BL/6 mice
-
Vehicle for oral administration (e.g., corn oil)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Saline solution (for tissue perfusion)
-
Tissue homogenization buffer (e.g., RIPA buffer)
-
Fluorescence microplate reader
-
In vivo imaging system (optional)
Procedure:
-
Animal Dosing:
-
Acclimate animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Administer a single dose of MEHP-AF (e.g., 10 mg/kg) dissolved in the vehicle via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
-
Tissue Collection and Processing:
-
At the final time point, euthanize the animals by an approved method.
-
Perfuse the circulatory system with cold saline to remove blood from the organs.
-
Excise and weigh the organs of interest (liver, kidneys, testes, spleen, intestine, brain, etc.).
-
Homogenize a portion of each tissue in homogenization buffer on ice.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
-
Fluorescence Quantification (Microplate Assay):
-
Prepare a standard curve of MEHP-AF in the corresponding biological matrix (plasma or tissue homogenate from untreated animals).
-
Load plasma samples and tissue homogenate supernatants into a 96-well black microplate.
-
Measure the fluorescence intensity using a microplate reader at the excitation and emission maxima for fluorescein (B123965) (approximately 490 nm and 520 nm, respectively).
-
Calculate the concentration of MEHP-AF in each sample using the standard curve.
-
-
In Vivo Imaging (Optional):
-
If available, use an in vivo imaging system to visualize the biodistribution of MEHP-AF in real-time in anesthetized animals at various time points after administration.
-
Protocol 3: In Vitro Cellular Uptake and Localization of MEHP-AF
This protocol details the use of confocal microscopy to visualize the uptake and subcellular localization of MEHP-AF in a cell culture model (e.g., HeLa cells).
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MEHP-AF fluorescent probe
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture and Seeding:
-
Culture HeLa cells in a 37°C, 5% CO2 incubator.
-
Seed the cells onto glass-bottom confocal dishes or chamber slides and allow them to adhere and grow to 60-70% confluency.
-
-
MEHP-AF Incubation:
-
Prepare a working solution of MEHP-AF in serum-free cell culture medium.
-
Remove the complete medium from the cells and wash once with warm PBS.
-
Add the MEHP-AF solution to the cells and incubate for a specific time period (e.g., 2, 4, 6 hours) at 37°C.
-
-
Cell Fixation and Staining:
-
After incubation, remove the MEHP-AF solution and wash the cells three times with warm PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
-
Confocal Microscopy:
-
Image the cells using a confocal microscope.
-
Use the appropriate laser lines and emission filters for fluorescein (for MEHP-AF) and DAPI.
-
Acquire z-stack images to determine the subcellular localization of MEHP-AF.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for MEHP toxicokinetics using fluorescence tracing.
Caption: Simplified pathway of MEHP-AF distribution, metabolism, and excretion.
Disclaimer: These protocols provide a general framework. Researchers should optimize specific parameters, such as concentrations, incubation times, and instrument settings, for their particular experimental conditions and cell or animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Table 3-6, Urinary Elimination Half-Lives (t1/2) for DEHP, MEHP, and Metabolites - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Toxicokinetic relationship between di(2-ethylhexyl) phthalate (DEHP) and this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing MEHP-Induced Oxidative Stress In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and active metabolite of the widely used plasticizer di-(2-ethylhexyl) phthalate (DEHP).[1][2] Growing evidence suggests that MEHP is a reproductive and developmental toxicant, with oxidative stress implicated as a key mechanism of its toxicity.[1][2][3] In vitro studies are crucial for elucidating the specific cellular and molecular pathways affected by MEHP. These application notes provide a comprehensive overview and detailed protocols for assessing MEHP-induced oxidative stress in a laboratory setting.
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates.[2] MEHP has been shown to increase ROS production, leading to cellular damage, including lipid peroxidation, DNA damage, and apoptosis.[2][4] Key cellular responses to oxidative stress involve the activation of antioxidant defense mechanisms, including enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), as well as the non-enzymatic antioxidant glutathione (GSH).[1][5] The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of the antioxidant response.[6][7]
This document outlines protocols for the quantitative assessment of key markers of oxidative stress, providing researchers with the necessary tools to investigate the effects of MEHP on various cell types in vitro.
Key Experimental Protocols
This section details the methodologies for the principal assays used to evaluate MEHP-induced oxidative stress.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The generation of ROS is a primary indicator of oxidative stress.[1] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a commonly used fluorescent probe for detecting intracellular ROS.[8]
Protocol: DCFH-DA Assay
-
Cell Culture and Treatment:
-
Staining with DCFH-DA:
-
Prepare a 10 mM stock solution of DCFH-DA in DMSO.
-
Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in pre-warmed serum-free cell culture medium or PBS.[10]
-
Remove the culture medium containing MEHP and wash the cells once with warm PBS.
-
Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10]
-
-
Measurement:
-
After incubation, remove the DCFH-DA solution and wash the cells twice with PBS.
-
Add PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[10]
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Express the results as a fold change or percentage relative to the vehicle-treated control.
-
Assessment of Lipid Peroxidation
Lipid peroxidation is a marker of oxidative damage to cell membranes.[11] Malondialdehyde (MDA) is a major end product of lipid peroxidation and can be quantified using the thiobarbituric acid reactive substances (TBARS) assay.
Protocol: TBARS Assay
-
Sample Preparation:
-
Culture and treat cells with MEHP as described in the ROS protocol.
-
Harvest cells and lyse them in a suitable buffer (e.g., MDA Lysis Buffer) containing an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during the assay.
-
Centrifuge the lysate to remove insoluble material.
-
-
TBARS Reaction:
-
Measurement:
-
Data Analysis:
-
Calculate the concentration of MDA using the Beer-Lambert law with an extinction coefficient of 1.56 x 10⁵ M⁻¹cm⁻¹.
-
Normalize the MDA concentration to the protein concentration of the cell lysate.
-
Measurement of Antioxidant Enzyme Activity
MEHP can alter the activity of key antioxidant enzymes.[1] Standardized assay kits are commercially available for measuring the activity of SOD, CAT, and GPx.[13][14][15][16]
a. Superoxide Dismutase (SOD) Activity Assay
SOD catalyzes the dismutation of superoxide radicals into hydrogen peroxide and molecular oxygen.[5]
Protocol:
-
Sample Preparation: Prepare cell lysates as described previously.
-
Assay Principle: The assay typically involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule (e.g., NBT) that reacts with the superoxide to produce a colored product.[16][17] SOD in the sample will inhibit this reaction.
-
Procedure: Follow the manufacturer's instructions for the specific SOD assay kit. This generally involves adding the cell lysate to a reaction mixture and measuring the change in absorbance over time.[16]
-
Data Analysis: Calculate SOD activity based on the degree of inhibition of the colorimetric reaction, often expressed as units of SOD activity per milligram of protein.[15]
b. Catalase (CAT) Activity Assay
Catalase decomposes hydrogen peroxide into water and oxygen.[18]
Protocol:
-
Sample Preparation: Prepare cell lysates.
-
Assay Principle: The assay measures the rate of H₂O₂ decomposition.[19] This can be monitored directly by the decrease in absorbance at 240 nm as H₂O₂ is consumed, or through a coupled reaction where unreacted H₂O₂ reacts with a chromogenic substrate.[19][20]
-
Procedure: Follow the protocol provided with the commercial assay kit. This usually involves incubating the cell lysate with a known concentration of H₂O₂ and measuring the outcome.
-
Data Analysis: Catalase activity is calculated based on the rate of H₂O₂ degradation and is typically expressed as units of activity per milligram of protein.[20]
c. Glutathione Peroxidase (GPx) Activity Assay
GPx catalyzes the reduction of hydrogen peroxide and organic hydroperoxides by reduced glutathione.[14][21]
Protocol:
-
Sample Preparation: Prepare cell lysates.
-
Assay Principle: A common method is a coupled enzyme assay where GPx reduces a hydroperoxide, generating oxidized glutathione (GSSG).[14][22] Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.[14][22]
-
Procedure: Adhere to the instructions of the chosen GPx assay kit.[13][14]
-
Data Analysis: GPx activity is directly proportional to the rate of decrease in absorbance at 340 nm and is expressed as units of activity per milligram of protein.[14]
Measurement of Glutathione (GSH) Levels
GSH is a major non-enzymatic antioxidant.[23] The ratio of reduced (GSH) to oxidized (GSSG) glutathione is an important indicator of cellular redox status.
Protocol: GSH/GSSG Assay
-
Sample Preparation:
-
Treat cells with MEHP.
-
For total glutathione measurement, lyse the cells in a buffer that preserves both GSH and GSSG.
-
For GSSG measurement, first, treat the lysate with a reagent that scavenges GSH (e.g., 1-methyl-2-vinylpyridinium triflate).[24]
-
-
Assay Principle:
-
Many commercial kits utilize an enzymatic recycling method.[24][25] GSH reacts with DTNB (Ellman's reagent) to produce a yellow-colored product, which is measured at 412 nm. GSSG is reduced to GSH by glutathione reductase, allowing for the measurement of total glutathione.[24]
-
Luminescence-based assays are also available, offering high sensitivity.[26][27]
-
-
Procedure: Follow the detailed protocol provided with the commercial assay kit.[24][27]
-
Data Analysis:
-
Generate a standard curve using known concentrations of GSH.
-
Determine the concentrations of total glutathione and GSSG in the samples.
-
Calculate the GSH/GSSG ratio.
-
Data Presentation
Quantitative data should be summarized in a clear and structured format to facilitate comparison between different treatment groups.
Table 1: MEHP-Induced Intracellular ROS Production
| Cell Line | MEHP Concentration (µM) | Fold Increase in DCF Fluorescence (vs. Control) |
| HTR-8/SVneo | 50 | Significant Increase[9] |
| HTR-8/SVneo | 90 | Significant Increase[2] |
| HTR-8/SVneo | 180 | Significant Increase[2][9] |
| MA-10 Leydig Cells | 100 | Significant Increase[28] |
| MA-10 Leydig Cells | 300 | Significant Increase[28] |
| RAW 264.7 Macrophages | 10-300 | Dose-dependent Increase[29][30] |
Table 2: MEHP-Induced Lipid Peroxidation (MDA Levels)
| Cell Line | MEHP Concentration (µM) | MDA Levels (nmol/mg protein) |
| HepG2 | 25 | Statistically significant increase |
| HepG2 | 50 | Statistically significant increase |
| HepG2 | 100 | Statistically significant increase |
Table 3: Effect of MEHP on Antioxidant Enzyme Activity
| Cell Line | MEHP Concentration | SOD Activity (% of Control) | CAT Activity (% of Control) | GPx Activity (% of Control) |
| Mouse Ovarian Antral Follicles | 1-100 µg/ml | Decreased[1] | No significant change[1] | Decreased[1] |
| Leydig Cells | - | - | - | Decreased[2] |
Table 4: Effect of MEHP on Glutathione Levels
| Cell Line | MEHP Concentration | GSH Levels (% of Control) | GSSG Levels (% of Control) | GSH/GSSG Ratio |
| Germ/Leydig Cells | - | Decreased[2] | - | - |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative Stress and Phthalate-Induced Down-Regulation of Steroidogenesis in MA-10 Leydig Cells* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MEHP-induced oxidative DNA damage and apoptosis in HepG2 cells correlates with p53-mediated mitochondria-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Nrf2 signaling: An adaptive response pathway for protection against environmental toxic insults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. plant-stress.weebly.com [plant-stress.weebly.com]
- 13. Glutathione Peroxidase Assay (GPx) [sciencellonline.com]
- 14. caymanchem.com [caymanchem.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. mmpc.org [mmpc.org]
- 17. prometheusprotocols.net [prometheusprotocols.net]
- 18. researchgate.net [researchgate.net]
- 19. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 21. alpco.com [alpco.com]
- 22. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitative analysis of cellular glutathione in early preimplantation mouse embryos developing in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Glutathione GSH/GSSG Assay Kit, MAK440, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 25. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 26. GSH-Glo™ Glutathione Assay [promega.com]
- 27. GSH/GSSG-Glo™ Assay | Measure Ratio of GSH to GSSG | Promega [promega.com]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating MEHP's Pathogenic Mechanisms Using Network Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing network toxicology to investigate the pathogenic mechanisms of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary and more toxic metabolite of the ubiquitous plasticizer Di(2-ethylhexyl) phthalate (DEHP).[1][2][3] By integrating computational analysis with experimental validation, network toxicology offers a powerful approach to elucidate the complex interactions between MEHP, its biological targets, and resulting disease pathologies.
Introduction to Network Toxicology for MEHP Research
Network toxicology is an emerging discipline that combines principles of systems biology, bioinformatics, and toxicology to understand the adverse effects of chemicals on biological systems.[4] In the context of MEHP, this approach allows for the identification of potential protein targets, the construction of interaction networks, and the elucidation of key signaling pathways that are perturbed upon exposure. This methodology can reveal the molecular underpinnings of MEHP-associated health issues such as atherosclerosis, reproductive toxicity, and endocrine disruption.[5][6][7]
A typical network toxicology workflow for investigating MEHP's pathogenic mechanisms involves several key steps:
-
Target Prediction: Identifying potential protein targets of MEHP using various computational databases.
-
Disease-Associated Gene Collection: Gathering genes known to be associated with a specific disease of interest (e.g., atherosclerosis, inflammatory bowel disease).[5][8]
-
Network Construction: Building a protein-protein interaction (PPI) network of the common targets between MEHP and the disease.
-
Functional Enrichment Analysis: Identifying the key biological processes and signaling pathways enriched within the network.
-
Experimental Validation: Verifying the computational predictions through targeted in vitro and in vivo experiments.
Below is a diagram illustrating the general workflow of a network toxicology study.
Key Signaling Pathways Implicated in MEHP Toxicity
Network toxicology studies have implicated several key signaling pathways in the pathogenic mechanisms of MEHP. Understanding these pathways is crucial for designing targeted experiments and for the development of potential therapeutic interventions.
-
Inflammatory and Immune Pathways: MEHP exposure has been shown to activate inflammatory responses and modulate immune pathways. This can contribute to conditions like atherosclerosis and inflammatory bowel disease.[5][8] Key pathways include TNF signaling and NF-κB signaling.[1][9][10]
-
Oxidative Stress Pathways: MEHP can induce the production of reactive oxygen species (ROS), leading to oxidative stress, DNA damage, and apoptosis.[7][11][12]
-
Hormone Signaling Pathways: As an endocrine-disrupting chemical, MEHP can interfere with hormone signaling, particularly steroidogenesis and estrogen signaling.[7][9][10][13] This is often mediated through receptors like the peroxisome proliferator-activated receptor (PPAR).[7][14]
-
Cell Growth and Proliferation Pathways: Pathways such as PI3K-Akt and MAPK are often dysregulated by MEHP, impacting cell cycle regulation and apoptosis.[1][9][10]
The following diagram illustrates the interplay between MEHP and some of these critical signaling pathways.
Quantitative Data from In Vitro Studies
The following tables summarize quantitative data from various in vitro studies on the effects of MEHP on different cell types. This data is essential for designing experiments with relevant concentration ranges.
| Cell Line | MEHP Concentration | Observed Effect | Reference |
| Mouse Embryos | 100 µM, 1000 µM | Reduced blastocyst formation and hatching | [15][16] |
| Human Placental Cells | 180 µM | Decreased cell viability after 48 hours | [11] |
| Human Placental Cells | 45-180 µM | Induced oxidative stress responses | [11] |
| Human Lymphocytes | 100-2500 µM | Induced DNA damage | [11] |
| Human Neutrophils, Human Lymphoblast Cells, Mouse Leydig Cells | 100-500 µM | Stimulated ROS generation | [11] |
| Mouse Macrophage RAW 264.7 Cells | 0-300 µM | Increased cell size and granularity, mitochondrial content, and oxidative stress | [13] |
| Mouse Ovarian Antral Follicles | 1 µM | Reduced steroid production and increased ROS | [7] |
| Chinese Hamster Ovary (CHO) Cells | 25 mM | Caused significant DNA single-strand breaks | [12] |
| MA-10 and MLTC-1 Leydig Cells | 0.5-150 µM | Repressed cAMP-induced Star promoter activity | [17][18] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the network toxicology-based investigation of MEHP's pathogenic mechanisms.
Protocol 1: Cell Culture and MEHP Treatment
-
Cell Lines: Select appropriate cell lines based on the research question (e.g., HTR-8 for placental toxicity, RAW 264.7 for immune response, MA-10 for reproductive toxicity).[11][13][17]
-
Culture Conditions: Maintain cells in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
MEHP Stock Solution: Prepare a high-concentration stock solution of MEHP (e.g., 100 mM) in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).
-
Treatment: Seed cells in appropriate culture plates or flasks. Once they reach the desired confluency (typically 70-80%), replace the medium with fresh medium containing various concentrations of MEHP. Ensure the final DMSO concentration is consistent across all treatment groups and the control group (typically ≤ 0.1%).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
MEHP Treatment: Treat the cells with a range of MEHP concentrations for the desired duration.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells).
Protocol 3: Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
-
Cell Treatment: Treat cells with MEHP in a 96-well black plate.
-
DCFH-DA Staining: After treatment, wash the cells with PBS and then incubate them with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.
-
Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration and express the results as a fold change relative to the control.
Protocol 4: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
RNA Extraction: Following MEHP treatment, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a SYBR Green-based master mix and gene-specific primers for the target genes and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Protocol 5: Western Blotting for Protein Expression Analysis
-
Protein Extraction: Lyse MEHP-treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol 6: Molecular Docking
-
Ligand and Receptor Preparation: Obtain the 3D structure of MEHP and the target proteins from relevant databases (e.g., PubChem, Protein Data Bank). Prepare the molecules by removing water, adding hydrogen atoms, and assigning charges.
-
Binding Site Prediction: Identify the potential binding pocket on the target protein.
-
Docking Simulation: Use molecular docking software (e.g., AutoDock, PyRx) to predict the binding conformation and affinity of MEHP to the target protein.
-
Analysis of Interactions: Analyze the docking results to identify the key amino acid residues involved in the interaction and the binding energy. This can help to validate the predicted targets and provide insights into the mechanism of action.[5][6][19]
This comprehensive guide provides a solid foundation for researchers to apply network toxicology to investigate the pathogenic mechanisms of MEHP, ultimately contributing to a better understanding of its health risks and the development of potential preventative or therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxic Effects of Di-2-ethylhexyl Phthalate: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Network Pharmacology: A New Approach for Chinese Herbal Medicine Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Network toxicology and machine learning reveal key molecular targets and pathways of mono-2-ethylhexyl phthalate-induced atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combining epidemiology, network toxicology and in vivo experimental validation to uncover takeout-mediated DEHP/MEHP toxicity in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Network Toxicology and Molecular Docking Reveal the Toxicological Mechanisms of DEHP in Bone Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Network Toxicology and Molecular Docking Reveal the Toxicological Mechanisms of DEHP in Bone Diseases [mdpi.com]
- 11. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Frontiers | In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production [frontiersin.org]
- 14. MEHP and MEOHP but not DEHP bind productively to the peroxisome proliferator-activated receptor γ - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Impact of this compound (MEHP) on the development of mouse embryo in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Studying MEHP-Protein Interactions Using Molecular Docking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing molecular docking to investigate the interactions between mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer DEHP, and various protein targets. Understanding these interactions at a molecular level is crucial for elucidating the mechanisms of MEHP's endocrine-disrupting effects and for the development of safer alternatives.
Introduction to MEHP and Its Biological Impact
Mono(2-ethylhexyl) phthalate (MEHP) is a biologically active metabolite of di(2-ethylhexyl) phthalate (DEHP), a ubiquitous environmental contaminant. Exposure to MEHP has been linked to a range of adverse health effects, primarily through its action as an endocrine-disrupting chemical. MEHP is known to interfere with several critical biological pathways by interacting with key proteins, including:
-
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ): A nuclear receptor that plays a pivotal role in lipid metabolism, adipogenesis, and inflammation. MEHP can act as a ligand for PPARγ, modulating its activity and leading to downstream effects on gene expression.[1]
-
Proteins involved in Steroidogenesis: MEHP can disrupt the synthesis of steroid hormones by targeting key enzymes and regulatory proteins in the steroidogenic pathway. This can lead to reproductive and developmental toxicity.[2][3][4]
-
Thyroid Hormone Receptors (TRs): MEHP has been shown to interfere with thyroid hormone signaling, which is essential for normal growth, development, and metabolism.[5][6][7]
Molecular docking is a powerful computational tool that allows for the prediction and analysis of the binding mode and affinity between a small molecule, such as MEHP, and a protein target. This approach can provide valuable insights into the specific amino acid residues involved in the interaction, the binding energy of the complex, and the potential functional consequences of this binding.
Key MEHP-Protein Interactions: Quantitative Data
Molecular docking studies have provided quantitative data on the binding of MEHP to various protein targets. The following table summarizes key findings from the literature.
| Target Protein | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Reference |
| PPARγ | AutoDock Vina | -5.0 to -7.0 | HIS323, HIS449, TYR473, SER289, CYS285 | [1][8] |
| Steroidogenic Acute Regulatory Protein (StAR) | AutoDock Vina | Not explicitly reported | Not explicitly reported | Inferred from disruption of StAR-dependent cholesterol transport[2][3][4] |
| Thyroid Hormone Receptor α (TRα) | AutoDock Vina | -7.50 to -9.55 | Not explicitly reported | [9] |
| Thyroid Hormone Receptor β (TRβ) | AutoDock Vina | -7.74 to -8.95 | Not explicitly reported | [9] |
Note: The binding affinities and interacting residues can vary depending on the specific crystal structure of the protein used, the docking software, and the parameters employed in the simulation.
Experimental Protocols for Molecular Docking of MEHP-Protein Interactions
This section provides a detailed protocol for performing molecular docking of MEHP with a protein target using AutoDock Vina, a widely used and freely available software.
Protocol 1: Molecular Docking of MEHP with PPARγ using AutoDock Vina
1. Preparation of the Receptor (PPARγ):
-
Obtain the Protein Structure: Download the 3D crystal structure of the human PPARγ ligand-binding domain (LBD) from the Protein Data Bank (PDB). A suitable entry is, for example, PDB ID: 2ZK1.
-
Prepare the Receptor:
-
Remove water molecules and any co-crystallized ligands from the PDB file using a molecular visualization tool such as PyMOL or Chimera.
-
Add polar hydrogen atoms to the protein.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina. This can be done using AutoDockTools (ADT).
-
2. Preparation of the Ligand (MEHP):
-
Obtain the Ligand Structure: The 3D structure of MEHP can be obtained from a chemical database such as PubChem (CID 9849). Download the structure in SDF or MOL2 format.
-
Prepare the Ligand:
-
Use a tool like Open Babel to convert the ligand structure to the PDBQT format.
-
During the conversion, define the rotatable bonds in the MEHP molecule. This allows for conformational flexibility during the docking simulation.
-
3. Setting up the Docking Simulation in AutoDock Vina:
-
Define the Grid Box: The grid box defines the search space for the docking simulation on the receptor.
-
Center: The grid box should be centered on the known binding site of PPARγ. Based on the co-crystallized ligand in PDB entry 2ZK1, the approximate center coordinates are: center_x = 15.190, center_y = 53.903, center_z = 16.917.
-
Dimensions: A common starting point for the grid box dimensions is 25 x 25 x 25 Å. The size should be large enough to accommodate the ligand and allow for some rotational and translational movement.
-
-
Configuration File: Create a configuration text file (e.g., conf.txt) that specifies the input files and docking parameters.
-
exhaustiveness: This parameter controls the thoroughness of the search. A higher value increases the computation time but may lead to a more accurate result. The default value of 8 is often sufficient.
-
4. Running the Docking Simulation:
-
Execute AutoDock Vina from the command line, providing the configuration file as input:
5. Analysis of Results:
-
Binding Affinity: The predicted binding affinity (in kcal/mol) will be reported in the output log file (mehp_pparg_log.txt). More negative values indicate a stronger predicted binding.
-
Binding Poses: The output PDBQT file (mehp_pparg_out.pdbqt) will contain the predicted binding poses of MEHP. These can be visualized using PyMOL or Chimera to analyze the interactions with the protein.
-
Interacting Residues: In the visualization software, identify the amino acid residues of PPARγ that are within a certain distance (e.g., 4 Å) of the docked MEHP molecule. These are the potential key interacting residues. Based on crystallographic data, key interactions for MEHP with PPARγ involve hydrogen bonds with His323, His449, and Tyr473, and hydrophobic interactions with residues such as Cys285.[1][8]
6. Validation of Docking Protocol:
-
Redocking: A common validation method is to dock the co-crystallized ligand back into the binding site of the receptor. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Comparison with Experimental Data: If experimental binding data (e.g., Ki or IC50 values) are available, these can be correlated with the docking scores for a series of known ligands to validate the scoring function.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by MEHP and a typical experimental workflow for molecular docking.
MEHP's Impact on PPARγ Signaling Pathway
Caption: MEHP binds to PPARγ, leading to changes in gene expression related to lipid metabolism.
MEHP's Disruption of Steroidogenesis
Caption: MEHP inhibits the StAR protein, disrupting cholesterol transport and steroid hormone synthesis.
MEHP's Interference with Thyroid Hormone Signaling
Caption: MEHP can interfere with the binding of thyroid hormones to their receptors, disrupting gene regulation.
Experimental Workflow for MEHP-Protein Docking
Caption: A typical workflow for performing molecular docking of MEHP with a target protein.
By following these protocols and utilizing the provided information, researchers can effectively employ molecular docking to gain valuable insights into the mechanisms of MEHP-protein interactions, contributing to a better understanding of its toxicological effects and the development of safer chemical alternatives.
References
- 1. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Exposure to MEHP during Pregnancy and Lactation Impairs Offspring Growth and Development by Disrupting Thyroid Hormone Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Thyroid Hormone Receptor Agonistic and Antagonistic Activity of Newly Synthesized Dihydroxylated Polybrominated Diphenyl Ethers: An In Vitro and In Silico Coactivator Recruitment Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming challenges in MEHP quantification in complex matrices
Technical Support Center: Overcoming Challenges in MEHP Quantification in Complex Matrices
Welcome to the technical support center for the quantification of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) in complex matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in quantifying MEHP in complex biological matrices like plasma, serum, or urine?
A1: The primary challenges in MEHP quantification stem from the inherent complexity of biological samples. These matrices contain a multitude of endogenous and exogenous compounds, such as proteins, lipids, and other metabolites, which can interfere with the analysis.[1][2] The main issues encountered are:
-
Matrix Effects: Co-eluting substances can suppress or enhance the ionization of MEHP in the mass spectrometer, leading to inaccurate quantification.[1][3] This is a major concern in LC-MS/MS analysis.[1]
-
Low Concentrations: MEHP is often present at very low concentrations (ng/mL levels), requiring highly sensitive analytical methods for detection and quantification.[4][5]
-
Sample Preparation Complexity: Efficiently extracting MEHP from the matrix while removing interfering components is crucial but can be a multi-step and time-consuming process.[2][6][7]
-
Analyte Stability: MEHP can be susceptible to degradation during sample collection, storage, and processing.
Q2: How can I minimize matrix effects in my LC-MS/MS analysis of MEHP?
A2: Minimizing matrix effects is critical for accurate and precise quantification.[1] Several strategies can be employed:
-
Effective Sample Preparation: The most crucial step is a robust sample clean-up procedure to remove interfering matrix components before analysis.[2][8] Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly used.[2][6]
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve good separation between MEHP and co-eluting matrix components is essential.[8] Using a high-efficiency column, such as a core-shell column, can improve separation.[5]
-
Use of Isotope-Labeled Internal Standards: A deuterated internal standard for MEHP (e.g., MEHP-d4) is highly recommended.[9][10][11] Since it has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar matrix effects, allowing for accurate correction of signal suppression or enhancement.[9][11]
-
Column-Switching Techniques: This automated online sample clean-up method can significantly reduce matrix effects and improve the limit of detection.[12][13]
Q3: What is the recommended internal standard for MEHP quantification?
A3: The gold standard is an isotopically labeled version of the analyte.[9][11] For MEHP, a deuterated internal standard (e.g., MEHP-d4) is the preferred choice.[4][11] This is because it behaves almost identically to MEHP during extraction, chromatography, and ionization, effectively compensating for variability in sample preparation and matrix effects.[9][10][11] While a single deuterated standard can sometimes be used for a panel of phthalates, using a corresponding deuterated analog for each target analyte provides the highest level of accuracy.[11]
Q4: What are the typical recovery rates and limits of quantification (LOQ) I should expect for MEHP analysis in urine and serum?
A4: Recovery rates and LOQs can vary depending on the sample preparation method and analytical instrumentation. However, here is a summary of reported values from various studies to provide a general expectation:
| Matrix | Sample Preparation | Analytical Method | Recovery (%) | LOQ (ng/mL) |
| Urine | Enzymatic Hydrolysis & Acidic Extraction | UPLC-MS/MS | > 90% | 1.2 - 2.6 |
| Urine | Automated Off-line SPE | LC-MS/MS | - | 1 |
| Serum | Column-Switching | LC-MS/MS | 107.7 ± 14.9% | 0.08 - 0.67 |
| Urine | Column-Switching | LC-MS/MS | 97.6 - 102.1% | 0.15 - 1.05 |
Data compiled from multiple sources.[4][12][14]
Troubleshooting Guides
Problem 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, replace the column.[15] |
| Inappropriate Injection Solvent | Ensure the injection solvent is weaker than or matches the initial mobile phase composition.[15] |
| Column Void | A void at the head of the column can cause split peaks.[15] Consider reversing the column (if permissible by the manufacturer) or replacing it. |
| Secondary Interactions | Mobile phase pH may be causing secondary interactions with the stationary phase. Adjust the mobile phase pH.[15] |
| Extra-column Effects | Check for and minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected.[15] |
Problem 2: Low or No Analyte Signal
| Possible Cause | Troubleshooting Step |
| Sample Degradation | Prepare fresh samples and standards to check for degradation.[16] Ensure proper storage conditions. |
| Inefficient Extraction | Optimize the sample preparation method. Verify the pH of the sample before and after extraction. Ensure the correct SPE sorbent and elution solvents are being used. |
| Ion Suppression | Dilute the sample extract to reduce the concentration of interfering matrix components.[17] Improve sample clean-up.[8] Check for co-eluting peaks. |
| Incorrect MS/MS Parameters | Optimize the precursor and product ion selection, collision energy, and other MS parameters for MEHP. |
| LC System Issues | Check for leaks, ensure the correct mobile phase is being delivered, and verify the injection volume.[16] |
| Contamination of Ion Source | Clean the ion source as per the manufacturer's instructions.[18] |
Problem 3: High Background Noise or Baseline Drift
| Possible Cause | Troubleshooting Step |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.[18] |
| Contaminated LC System | Flush the entire LC system with an appropriate cleaning solution. |
| Matrix Effects | In-source fragmentation of co-eluting compounds can increase background noise. Improve sample clean-up to remove these interferences. |
| Leaking Pump Seals | Inspect and replace pump seals if necessary. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[16] |
Problem 4: Inconsistent or Poor Recovery
| Possible Cause | Troubleshooting Step |
| Variability in Sample Preparation | Ensure consistent and precise execution of the sample preparation protocol for all samples, standards, and quality controls. Automation can improve reproducibility.[6] |
| pH Sensitivity of Extraction | The extraction efficiency of MEHP can be pH-dependent. Carefully control the pH during the extraction process. |
| Incomplete Elution from SPE Cartridge | Optimize the elution solvent volume and composition to ensure complete elution of MEHP from the SPE sorbent. |
| Analyte Adsorption | MEHP may adsorb to plasticware. Use glass or polypropylene (B1209903) labware to minimize this effect. |
| Inconsistent Internal Standard Addition | Ensure the internal standard is added accurately and consistently to all samples and standards at the beginning of the sample preparation process.[4] |
Experimental Protocols
Protocol 1: MEHP Quantification in Urine using SPE and LC-MS/MS
This protocol is a generalized workflow for the determination of MEHP in urine.
-
Sample Pre-treatment:
-
Thaw frozen urine samples at room temperature.
-
Vortex mix the samples.
-
Take a 1 mL aliquot of urine and add 10 µL of MEHP-d4 internal standard solution.
-
Add 50 µL of β-glucuronidase enzyme solution to hydrolyze the conjugated MEHP.
-
Incubate the sample at 37°C for 2 hours.
-
Acidify the sample with formic acid to a pH of ~4.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with 3 mL of methanol (B129727) followed by 3 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute MEHP with 3 mL of methanol.
-
-
Sample Concentration:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A UPLC or HPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate MEHP from interferences (e.g., start with 95% A, ramp to 95% B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS/MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for MEHP and MEHP-d4.
-
Visualizations
Caption: General experimental workflow for MEHP quantification.
Caption: Troubleshooting logic for low MEHP signal.
References
- 1. eijppr.com [eijppr.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. Simultaneous determination of multiple phthalate metabolites and bisphenol-A in human urine by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. youtube.com [youtube.com]
- 8. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 11. benchchem.com [benchchem.com]
- 12. files01.core.ac.uk [files01.core.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. Determination of five di-(2-ethylhexyl)phthalate metabolites in urine by UPLC-MS/MS, markers of blood transfusion misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. ssi.shimadzu.com [ssi.shimadzu.com]
- 17. Sample Preparation Techniques | Thermo Fisher Scientific - US [thermofisher.com]
- 18. zefsci.com [zefsci.com]
Technical Support Center: Enhancing MEHP Detection in Low-Concentration Samples
Welcome to the technical support center for the sensitive detection of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP). This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to overcome common challenges in analyzing low concentrations of MEHP.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of MEHP?
A1: For detecting trace levels of MEHP, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is widely regarded as the most sensitive and selective method.[1][2][3] It is particularly well-suited for analyzing MEHP, which is a non-volatile and polar metabolite of Di(2-ethylhexyl) phthalate (DEHP).[4][5]
Compared to Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS offers several advantages for MEHP analysis:
-
No Derivatization Required: LC-MS/MS can directly analyze MEHP, simplifying sample preparation and avoiding potential analyte loss or introduction of contaminants.[4][6] GC-MS often requires a derivatization step to make MEHP volatile enough for analysis.[4]
-
Higher Sensitivity for Polar Analytes: LC-MS/MS is inherently better for polar, non-volatile compounds like MEHP.[5][7]
-
Reduced Thermal Degradation: As MEHP is not subjected to high temperatures in the injection port, the risk of thermal degradation is minimized.
While GC-MS/MS is a powerful technique for volatile and semi-volatile compounds, LC-MS/MS is generally the preferred method for achieving the lowest detection limits for MEHP in biological matrices.[4][6]
Q2: I am experiencing low or no signal for my MEHP samples. What are the common causes?
A2: Low signal intensity for MEHP can stem from several factors throughout the analytical workflow. The most common culprits include:
-
Inefficient Sample Preparation: Poor recovery of MEHP during the extraction and cleanup steps is a primary cause of low signal. This can be due to an unoptimized Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) protocol.[8][9]
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., urine, plasma) can interfere with the ionization of MEHP in the mass spectrometer source, leading to signal suppression.[10][11]
-
Suboptimal Instrumental Conditions: Incorrect LC or MS parameters, such as mobile phase composition, gradient, ion source settings, or collision energy, can significantly reduce sensitivity.
-
Analyte Degradation: MEHP can degrade if samples are not stored or processed correctly. Exposure to certain pH conditions or enzymes in a biological matrix can be a factor.
-
Contamination: Widespread use of phthalates in laboratory equipment can lead to high background levels, masking the signal from low-concentration samples.[12]
Q3: What are matrix effects, and how can I minimize them?
A3: Matrix effects are the alteration (suppression or enhancement) of the ionization of an analyte, like MEHP, by co-eluting compounds from the sample matrix.[10][11][13] These effects are a major challenge in LC-MS/MS bioanalysis as they can lead to inaccurate quantification and reduced sensitivity.[14]
To minimize matrix effects, consider the following strategies:
-
Improve Sample Cleanup: Employ a more rigorous or selective sample preparation method, such as a well-optimized SPE protocol, to remove interfering matrix components before analysis.[10]
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., change the column, modify the mobile phase, or adjust the gradient) to separate MEHP from the interfering compounds.[10]
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C₄-MEHP) is the most effective way to compensate for matrix effects. Since the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, it allows for accurate quantification.
-
Dilute the Sample: If the MEHP concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[14]
Q4: How can I improve the recovery of MEHP during Solid-Phase Extraction (SPE)?
A4: Low recovery in SPE is a common issue that can often be resolved by systematically optimizing each step of the process.[15][16] Key areas to focus on include:
-
Sorbent Selection: Ensure the sorbent chemistry is appropriate for MEHP (e.g., a reversed-phase C18 sorbent for aqueous samples).
-
Conditioning and Equilibration: Properly wet the sorbent with an organic solvent (e.g., methanol) and then equilibrate it with a solution similar to your sample matrix to ensure proper interaction.[8] Do not let the sorbent bed dry out before loading the sample.[15]
-
Sample Loading: The flow rate during sample loading should be slow and steady (e.g., 1-2 mL/min) to allow for sufficient interaction time between MEHP and the sorbent.[8][16] The sample's solvent composition and pH should also be optimized for retention.[17]
-
Washing Step: The wash solvent should be strong enough to remove interferences but weak enough to not elute the MEHP. If the wash solvent is too strong, you will lose your analyte.[16]
-
Elution Step: Use a strong enough elution solvent to ensure complete desorption of MEHP from the sorbent. You may also need to increase the volume of the elution solvent.[9]
Troubleshooting Guides
Guide 1: Troubleshooting Low Analyte Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery of MEHP during SPE.
| Symptom | Potential Cause | Recommended Solution |
| Analyte found in flow-through (load fraction) | 1. Improper Conditioning/Equilibration: Sorbent not properly wetted.[8] 2. Sample Solvent Too Strong: The sample is in a solvent that prevents MEHP from binding to the sorbent.[17] 3. Incorrect pH: The sample pH does not favor retention. 4. High Flow Rate: Sample loaded too quickly for effective binding.[8] 5. Sorbent Overload: Too much sample or matrix components loaded onto the cartridge.[17] | 1. Re-optimize conditioning and equilibration steps. Ensure the sorbent bed does not dry out.[15] 2. Dilute the sample with a weaker solvent (e.g., water or buffer). 3. Adjust the sample pH to ensure MEHP is in a neutral form for reversed-phase SPE. 4. Decrease the sample loading flow rate (e.g., ~1 mL/min).[8] 5. Reduce sample volume or use an SPE cartridge with a larger sorbent mass.[17] |
| Analyte found in wash fraction | 1. Wash Solvent Too Strong: The wash solvent is partially eluting the MEHP along with the interferences.[16] 2. Incorrect pH in Wash Solvent: The pH of the wash solution is causing the analyte to elute prematurely. | 1. Decrease the organic content or strength of the wash solvent. 2. Ensure the pH of the wash solvent is consistent with the conditions required for MEHP retention.[17] |
| Analyte not found in any fraction (retained on cartridge) | 1. Elution Solvent Too Weak: The elution solvent is not strong enough to desorb the MEHP from the sorbent.[16] 2. Insufficient Elution Volume: Not enough solvent was used to elute the entire sample band. 3. Incorrect pH in Elution Solvent: The pH of the elution solvent does not favor elution. | 1. Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent).[16] 2. Increase the volume of the elution solvent and apply it in multiple small aliquots.[9] 3. Adjust the pH of the elution solvent to ensure MEHP is in a state that is readily eluted. |
Guide 2: Identifying and Mitigating Matrix Effects
Use this guide to determine if matrix effects are impacting your analysis and how to address them.
| Step | Action | Interpretation of Result | Solution |
| 1. Qualitative Assessment | Compare the peak shape and baseline of a neat standard (in solvent) with a post-extraction spiked sample (analyte added to blank matrix after extraction). | If the peak in the matrix sample is broader, shows splitting, or has a significantly different retention time, matrix effects are likely present. | Optimize chromatographic conditions (e.g., gradient, mobile phase) to improve peak shape.[10] |
| 2. Quantitative Assessment | Calculate the matrix factor (MF) using the following formula: MF (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solvent) * 100 [11] | MF < 100%: Ion Suppression (signal is being reduced).[11] MF > 100%: Ion Enhancement (signal is being increased).[11] MF ≈ 100%: No significant matrix effect. | For Suppression/Enhancement: 1. Improve sample cleanup to remove interfering components.[10] 2. Modify chromatography to separate MEHP from interferences. 3. Best Practice: Use a stable isotope-labeled internal standard to compensate for the effect. |
Data Presentation
Table 1: Comparison of Analytical Methods for MEHP Detection
| Parameter | LC-MS/MS | GC-MS/MS | Reference |
| Typical Limit of Detection (LOD) | 0.006 - 0.05 µg/L | Generally higher than LC-MS/MS for this analyte | [1][6] |
| Sample Preparation | Simple extraction (SPE or LLE) | Often requires derivatization | [6] |
| Suitability for MEHP | Excellent for polar, non-volatile metabolites | Less suitable; requires derivatization to increase volatility | [3][5] |
| Throughput | High, especially with online SPE systems | Can be lower due to derivatization step |
Table 2: Typical Performance Data for MEHP Sample Preparation
| Extraction Method | Matrix | Average Recovery | Key Considerations | Reference |
| Online SPE | Human Urine | High (not specified) | High throughput, automated, reduces contamination risk. | [1] |
| Offline SPE | Various | 70 - 120% | Requires careful optimization of each step. | [6] |
| Liquid-Liquid Extraction (LLE) | Wastewater | >85% | Can be labor-intensive and use large solvent volumes. | [7] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Human Urine | 87 - 95% | Good for rapid screening, but may have cross-reactivity. | [12] |
Experimental Protocols
Protocol: MEHP Analysis in Aqueous Samples (e.g., Urine) by SPE and LC-MS/MS
This protocol provides a general workflow. It should be optimized and validated for your specific application and matrix.
1. Sample Pre-treatment:
-
Thaw frozen samples to room temperature.
-
Centrifuge the sample (e.g., 4000 rpm for 10 minutes) to pellet any precipitates.
-
Take a 1 mL aliquot of the supernatant.
-
Add an internal standard (e.g., ¹³C₄-MEHP) to all samples, standards, and blanks.
-
If enzymatic hydrolysis is needed to measure total MEHP (conjugated and unconjugated), incubate the sample with β-glucuronidase.
2. Solid-Phase Extraction (SPE):
-
Cartridge: Reversed-phase C18 (or similar polymer-based sorbent), 100-200 mg, 3 mL.
-
Conditioning: Wash the cartridge with 3 mL of methanol (B129727) followed by 3 mL of reagent water. Do not allow the sorbent to dry.
-
Loading: Load the 1 mL pre-treated sample onto the cartridge at a slow, constant flow rate (approx. 1 drop/second).
-
Washing: Wash the cartridge with 3 mL of a weak solvent (e.g., 5-10% methanol in water) to remove hydrophilic interferences.
-
Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove excess water.
-
Elution: Elute the MEHP with 2-4 mL of a strong organic solvent (e.g., methanol or acetonitrile). Collect the eluate.
3. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 35-40°C.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 methanol:water).
-
Vortex and transfer to an autosampler vial for analysis.
4. LC-MS/MS Analysis:
-
LC Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: A typical gradient might start at 20% B, ramp to 95% B, hold, and then return to initial conditions.
-
Ionization: Electrospray Ionization (ESI), typically in negative mode for MEHP.
-
MS/MS Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for MEHP and its internal standard for maximum sensitivity and selectivity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. emerypharma.com [emerypharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 6. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 9. welchlab.com [welchlab.com]
- 10. eijppr.com [eijppr.com]
- 11. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. bataviabiosciences.com [bataviabiosciences.com]
- 14. bme.psu.edu [bme.psu.edu]
- 15. welch-us.com [welch-us.com]
- 16. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 17. google.com [google.com]
Technical Support Center: Optimizing Cell Viability in MEHP Exposure Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mono(2-ethylhexyl) phthalate (B1215562) (MEHP). The information aims to help optimize cell viability and ensure reliable results in MEHP exposure experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of MEHP to use in my cell culture experiments?
A1: The optimal MEHP concentration is highly dependent on the cell type and the experimental endpoint. It is crucial to perform a dose-response study to determine the appropriate concentration for your specific model. High concentrations of MEHP can lead to significant decreases in cell viability. For instance, in human embryonic stem cells, viability decreased significantly at 1000 µmol/L MEHP[1]. In contrast, some studies on human ovarian cell lines showed no significant effect on viability at concentrations up to 20.51 mM after 7 days of exposure[2].
Q2: How long should I expose my cells to MEHP?
A2: The duration of MEHP exposure will influence the observed effects on cell viability. Short-term exposure (e.g., 2 hours) can cause a significant decrease in viability in some cell lines, such as Chinese hamster ovary (CHO) cells[3]. Longer exposure times, such as 48 hours, have been shown to reduce cell viability in a dose-dependent manner in mouse spermatogonia-derived (GC-1) cells[4][5]. It is recommended to conduct a time-course experiment to identify the most relevant exposure duration for your research question.
Q3: My cells are dying even at low concentrations of MEHP. What could be the issue?
A3: Several factors could contribute to unexpected cell death. Consider the following:
-
Solvent Toxicity: MEHP is often dissolved in solvents like DMSO or ethanol (B145695). Ensure the final concentration of the solvent in your culture medium is not toxic to your cells. A solvent control group is essential in every experiment[1][4].
-
MEHP Purity and Stability: Verify the purity of your MEHP stock. Impurities could be cytotoxic. Also, consider the stability of MEHP in your culture medium over the course of the experiment.
-
Contamination: Phthalates are common environmental contaminants and can be present in laboratory plastics, reagents, and water[6][7]. This background contamination could potentiate the effects of the MEHP you are adding. Using high-purity reagents and glassware is recommended[6].
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MEHP. For example, base excision repair-deficient EM9 cells are particularly sensitive to MEHP-induced cytotoxicity[3].
Q4: How can I prepare and handle MEHP to ensure consistent results?
A4: MEHP is a low-melting solid and is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (B127407) (DMF)[8]. To ensure consistency:
-
Prepare a concentrated stock solution in a suitable solvent.
-
Purge the stock solution with an inert gas to prevent oxidation.
-
Store the stock solution at -20°C for long-term stability[8].
-
When preparing working solutions, ensure the MEHP is fully dissolved and evenly dispersed in the culture medium. Sonication or vortexing may be necessary.
-
Due to its hydrophobic nature, MEHP may be difficult to dissolve in aqueous culture media. Some researchers have tried dissolving it in the serum component of the medium first[9].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent cell viability results between experiments. | - Variable MEHP concentration due to improper dissolution.- Degradation of MEHP stock solution.- Inconsistent cell passage number or confluency. | - Ensure complete dissolution of MEHP in the solvent before adding to the medium.- Prepare fresh working solutions for each experiment from a properly stored stock.- Use cells within a consistent passage number range and seed at a consistent density. |
| High background cell death in control groups. | - Solvent toxicity.- Contamination of culture medium or reagents with phthalates or other toxins.- Suboptimal cell culture conditions. | - Test for solvent toxicity by treating cells with the highest concentration of the solvent used in the experiment.- Use certified phthalate-free labware and high-purity water and reagents[6].- Ensure optimal incubator conditions (temperature, CO2, humidity) and media formulation. |
| Unexpected morphological changes in cells. | - MEHP-induced cytotoxicity or stress responses.- pH shift in the culture medium. | - Document any morphological changes with microscopy.- Correlate morphological changes with viability data.- Monitor the pH of the culture medium, as some cellular processes can alter it. |
| Difficulty dissolving MEHP in culture medium. | - Hydrophobic nature of MEHP. | - Use a suitable organic solvent like DMSO or ethanol to prepare a stock solution[8].- Ensure the final solvent concentration is non-toxic to the cells.- Consider using a carrier protein like bovine serum albumin (BSA) to improve solubility. |
Quantitative Data Summary
Table 1: Effect of MEHP Concentration on Cell Viability in Various Cell Lines
| Cell Line | MEHP Concentration | Exposure Duration | Effect on Cell Viability | Reference |
| Chinese hamster ovary (CHO) - EM9 | 10 mM | 2 hours | Significant decrease | [3] |
| Human embryonic stem cells (hESCs) | 1000 µmol/L | 5 days | Significant decrease | [1] |
| Mouse spermatogonia-derived (GC-1) | 200 µM | 48 hours | Decreased to ~86% | [4] |
| Mouse spermatogonia-derived (GC-1) | 400 µM | 48 hours | Decreased to ~67% | [4] |
| Human umbilical vein endothelial cells (HUVEC) | 100 µM | 48 hours | Decreased by ~50% | [10] |
| Mouse Leydig tumor cells (MA-10) | 10 - 300 µM | 24 hours | No effect | [11] |
| Human amniotic epithelial cells (AV3) | 1, 10, 100 µM | 24 & 48 hours | No significant effect | |
| C2C12 myoblasts | > 100 µM | 48 hours | Decreased viability | [12] |
| INS-1 (pancreatic beta-cell) | 25 - 1600 µM | 24 hours | Dose-dependent decrease | [13] |
| HepG2 (human liver cancer) | Various | Not specified | Dose-dependent decrease | [14] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a common method to assess cell viability based on the metabolic activity of mitochondria.
Materials:
-
Cells of interest
-
Complete culture medium
-
MEHP stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of MEHP in complete culture medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve MEHP) and a negative control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared MEHP dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 2: CCK-8 Assay for Cell Viability
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric assay for the determination of cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
MEHP stock solution
-
CCK-8 solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed 10,000 cells per well in a 96-well plate and culture for 24 hours[5].
-
Treat the cells with various concentrations of MEHP (e.g., 50, 100, 200, and 400 μM) for the desired duration (e.g., 48 hours)[4][5]. Include appropriate controls.
-
After the treatment period, add CCK-8 solution to each well and incubate for an additional 2 hours[5].
-
Measure the optical density at 450 nm using a microplate reader[5].
-
Express cell viability as a percentage of the control group[4].
Visualizations
Caption: MEHP-Induced Oxidative Stress and Cell Death Pathway.
Caption: General Workflow for MEHP Cell Viability Experiments.
Caption: Troubleshooting Logic for Unexpected Cell Death.
References
- 1. Cytotoxic effects of mono-(2-ethylhexyl) phthalate on human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. reddit.com [reddit.com]
- 10. Mono-(2-Ethylhexyl) Phthalate Induces Injury in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MEHP interferes with mitochondrial functions and homeostasis in skeletal muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
MEHP Stability in Laboratory Samples: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the stability of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) in laboratory samples.
Frequently Asked Questions (FAQs)
Q1: What is MEHP and why is its stability a concern in laboratory samples?
A1: MEHP, or Mono(2-ethylhexyl) phthalate, is a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP). Its stability is a critical concern because DEHP can leach from laboratory equipment (e.g., plastic tubes, blood bags) and be enzymatically hydrolyzed to MEHP within the biological sample itself, leading to artificially inflated MEHP concentrations.[1][2] Conversely, MEHP can also degrade if samples are not handled and stored correctly.
Q2: What are the optimal storage conditions for ensuring MEHP stability in urine samples?
A2: For urine samples, it is recommended to cool them immediately after collection and store them at subfreezing temperatures within hours.[3] Studies have shown that total phthalate metabolite concentrations, including MEHP, are stable at -70°C for up to one year, even with multiple freeze-thaw cycles.[3][4] Storage at 4°C (refrigeration) or 25°C (room temperature) can lead to a decrease in the concentration of MEHP and its glucuronide conjugates over time.[3] Long-term storage at -20°C has also been shown to be a viable option for preserving phthalate metabolites in urine.[5][6]
Q3: What are the best practices for storing blood, plasma, and serum samples for MEHP analysis?
A3: Due to the presence of lipases in plasma that can hydrolyze DEHP to MEHP, it is crucial to minimize the time between blood collection and processing.[1] For long-term stability, it is recommended to freeze plasma and serum samples at -80°C. If snap-freezing is possible, using liquid nitrogen is preferred, followed by rapid thawing in room temperature water to minimize metabolite degradation.[1][7] Repeated freeze-thaw cycles should be avoided as much as possible, as they can affect the stability of various metabolites.[8][9][10]
Q4: I am observing unexpectedly high levels of MEHP in my blood samples. What could be the cause?
A4: Unusually high MEHP levels in blood, plasma, or serum can be a result of post-collection hydrolysis of DEHP that has leached from collection tubes, storage bags, or other plastic labware.[1][2] This is a significant issue in blood banking, where DEHP from PVC bags can be converted to MEHP during storage.[1] To mitigate this, use glass or polypropylene (B1209903) tubes for collection and storage whenever possible and process samples promptly.
Q5: My MEHP signal is low or inconsistent in my LC-MS/MS analysis. What are the common causes?
A5: Low or inconsistent MEHP signals can be attributed to several factors:
-
Matrix Effects: Co-eluting endogenous substances from the sample matrix (e.g., salts, lipids, proteins) can suppress or enhance the ionization of MEHP in the mass spectrometer's ion source, leading to inaccurate quantification.[6]
-
Inefficient Extraction: The sample preparation method may not be effectively extracting MEHP from the matrix, resulting in low recovery.
-
Analyte Degradation: Improper sample storage or handling may have led to the degradation of MEHP.
-
Suboptimal LC-MS/MS Parameters: The instrument parameters, such as ionization source settings and collision energy, may not be optimized for MEHP detection.
Q6: How can I identify and mitigate matrix effects in my MEHP analysis?
A6: Matrix effects can be identified using a post-column infusion experiment or a post-extraction spike analysis.[6] To mitigate matrix effects, consider the following strategies:
-
Use of an Internal Standard: An isotopically labeled internal standard (e.g., ¹³C₄-MEHP) is highly recommended. It behaves similarly to the analyte during sample preparation and ionization, allowing for accurate correction of matrix effects.
-
Improved Sample Cleanup: Employ more rigorous sample preparation techniques, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Chromatographic Separation: Optimize the liquid chromatography method to separate MEHP from co-eluting interferences.
-
Matrix-Matched Calibration Curves: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.
Data Presentation: Summary of MEHP Stability in Laboratory Samples
| Sample Matrix | Storage Temperature | Timeframe | Stability Summary | Recommendations |
| Urine | Room Temperature (~25°C) | > 24 hours | Significant decrease in MEHP and its glucuronide conjugates.[3] | Avoid. If temporary storage is necessary, keep it as short as possible. |
| Refrigerated (4°C) | > 3 days | Decrease in MEHP and its glucuronide conjugates.[3] | Suitable for short-term storage (up to 24-48 hours).[11] | |
| Frozen (-20°C) | Long-term | Generally stable.[5][6] | A viable option for long-term storage. | |
| Frozen (-70°C / -80°C) | Up to 1 year | Stable, even with multiple freeze-thaw cycles.[3][4] | Recommended for long-term storage. | |
| Blood/Plasma/Serum | Room Temperature | > 2 hours | Potential for significant increase in MEHP due to enzymatic conversion of DEHP.[1] | Avoid. Process samples as quickly as possible. |
| Refrigerated (4°C) | Short-term | Slower enzymatic conversion of DEHP to MEHP compared to room temperature, but still a risk. | Process to plasma/serum and freeze as soon as possible. | |
| Frozen (-20°C) | Long-term | Better than refrigeration, but -80°C is preferred for optimal long-term stability of metabolites.[7] | Acceptable for long-term storage, but may not be optimal for all metabolites. | |
| Frozen (-80°C) | Long-term | Highly recommended for long-term storage to ensure the stability of MEHP and other metabolites. [7][9] | Use for archival and future studies. | |
| Freeze-Thaw Cycles | Multiple Cycles | Can lead to degradation of some metabolites. The impact on MEHP is minimized with rapid freezing and thawing.[1][7][8][9][10] | Minimize freeze-thaw cycles. Aliquot samples before freezing if multiple analyses are anticipated. |
Experimental Protocols
Protocol 1: Analysis of MEHP in Urine by LC-MS/MS
This protocol involves enzymatic hydrolysis to measure total MEHP (free and glucuronidated), followed by solid-phase extraction (SPE) for sample cleanup.
1. Sample Preparation:
- Thaw frozen urine samples at room temperature.
- Vortex the samples to ensure homogeneity.
- Pipette 1 mL of urine into a glass tube.
- Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHP).
2. Enzymatic Hydrolysis:
- Add 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 6.5).
- Add 20 µL of β-glucuronidase from E. coli.
- Vortex gently and incubate at 37°C for 90 minutes.
3. Solid-Phase Extraction (SPE):
- Condition an SPE cartridge (e.g., mixed-mode cation exchange) according to the manufacturer's instructions.
- After incubation, cool the urine sample to room temperature and acidify to approximately pH 3 with formic acid.
- Load the sample onto the conditioned SPE cartridge.
- Wash the cartridge with a high-aqueous mobile phase to remove interferences.
- Elute the MEHP with a suitable organic solvent (e.g., ethyl acetate or methanol).
4. Evaporation and Reconstitution:
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Analyze the reconstituted sample using a liquid chromatography system coupled to a tandem mass spectrometer.
- Use a suitable C18 analytical column for chromatographic separation.
- Operate the mass spectrometer in negative electrospray ionization (ESI) mode and monitor the appropriate precursor and product ion transitions for MEHP and the internal standard.
Protocol 2: Analysis of MEHP in Plasma/Serum by LC-MS/MS
This protocol uses protein precipitation followed by liquid-liquid extraction (LLE) for sample cleanup.
1. Sample Preparation:
- Thaw frozen plasma or serum samples on ice.
- Vortex the samples to ensure homogeneity.
- Pipette 100 µL of plasma/serum into a polypropylene tube.
- Add an appropriate amount of isotopically labeled internal standard (e.g., ¹³C₄-MEHP).
2. Protein Precipitation:
- Add 400 µL of cold acetonitrile (B52724) to the sample.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
3. Liquid-Liquid Extraction (LLE):
- Carefully transfer the supernatant to a clean glass tube.
- Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate or a hexane/diethyl ether mixture).
- Vortex for 2 minutes and then centrifuge to separate the layers.
- Transfer the organic (upper) layer to a new tube.
- Repeat the extraction step on the aqueous layer to maximize recovery.
4. Evaporation and Reconstitution:
- Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
- Follow the same LC-MS/MS analysis steps as described in Protocol 1.
Mandatory Visualizations
Caption: Workflow for MEHP analysis in urine samples.
Caption: Workflow for MEHP analysis in plasma/serum samples.
Caption: Illustration of matrix effects in mass spectrometry.
References
- 1. Isolated Effects of Plasma Freezing versus Thawing on Metabolite Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Within-Person Variability in Urinary Phthalate Metabolite Concentrations: Measurements from Specimens after Long-Term Frozen Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Storage Conditions and Preservatives on Metabolite Fingerprints in Urine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Mono(2-ethylhexyl) Phthalate (MEHP) Background Contamination
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing background contamination during the analysis of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the common plasticizer Di(2-ethylhexyl) phthalate (DEHP). Phthalates are ubiquitous in laboratory environments, making their control essential for accurate and reliable analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of MEHP and DEHP background contamination in a laboratory setting?
A1: The most significant sources of MEHP and its parent compound, DEHP, contamination in a laboratory are plastic materials.[1][2] Common sources include:
-
Laboratory Consumables: Pipette tips, plastic syringes, filter holders, and sample vials can leach phthalates into samples.[3][4]
-
Tubing: Polyvinyl chloride (PVC) tubing is a major contributor to DEHP contamination.[1][2]
-
Solvents and Reagents: Solvents can become contaminated during storage in plastic containers or through contact with contaminated labware.[1][5] Even high-purity solvents may contain trace levels of phthalates.
-
Gloves: Vinyl gloves are a significant source of phthalate contamination and should be avoided.[1][6] Nitrile or latex gloves are generally safer alternatives.[6]
-
Laboratory Environment: Phthalates are present in indoor air and dust, which can contaminate samples and equipment.[1][5] Building materials like flooring and wall coverings can also contribute.[1][7]
-
Personal Care Products: Some personal care products used by laboratory personnel can contain phthalates.[5]
Q2: How can I minimize MEHP contamination from laboratory equipment and consumables?
A2: To minimize contamination, it is crucial to avoid plastic materials wherever possible, especially PVC.[1]
-
Glassware: Use glassware for all sample preparation, storage, and analysis.[3]
-
Tubing: If tubing is necessary, consider using materials other than PVC, such as Tygon S3™ E-3603, which is specified as BPA and phthalate-free.[8]
-
Pipette Tips and Vials: Use glass microsyringes instead of plastic pipette tips when possible.[3] If plastic consumables are unavoidable, perform leaching tests to select a brand with the lowest phthalate levels.[9] Consider using polypropylene (B1209903) tubes, which are generally a better choice than other plastics.
-
Filters: Use syringe filters with glass fiber or nylon membranes, as these have been shown to have lower phthalate leaching compared to PTFE.
Q3: What are the best practices for sample collection and storage to avoid MEHP contamination?
A3: Proper sample handling from the outset is critical.
-
Collection: Collect samples directly into clean glass containers.
-
Storage: Store samples in glass vials with PTFE-lined caps. Wrap samples in aluminum foil that has been rinsed with a high-purity solvent to protect them from environmental contamination.[1] Avoid using Parafilm® or other plastic films to seal containers.[10]
Q4: Which solvents are recommended for MEHP analysis to minimize background levels?
A4: High-purity, phthalate-free grade solvents are essential.
-
Solvent Selection: Use solvents such as hexane (B92381), acetone (B3395972), and methanol (B129727) that are specifically tested for phthalate content.[6][9]
-
Solvent Purification: Even high-grade solvents can have background levels of phthalates.[1] Consider redistilling solvents or cleaning them with activated aluminum oxide to reduce contamination.[5]
Q5: How do I prepare a reliable "blank" sample for MEHP analysis?
A5: A reliable blank is crucial for accurately determining the background contamination.
-
Procedure: A method blank should be prepared using the same procedures and reagents as the actual samples, but without the sample matrix.[11] This includes all sample preparation steps, such as extraction and concentration.
-
Frequency: Analyze a method blank with each batch of samples to monitor for any new sources of contamination.[11]
Troubleshooting Guide
Problem: High MEHP levels detected in blank samples.
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents | 1. Test each solvent individually by concentrating a known volume and analyzing the residue.[9] 2. If a solvent is contaminated, obtain a new batch from a different lot or manufacturer. 3. Consider implementing a solvent cleaning procedure using activated aluminum oxide.[5] |
| Contaminated Reagents | 1. Prepare reagent blanks by omitting one reagent at a time to identify the source. 2. For solid reagents like sodium sulfate, bake them at a high temperature (e.g., 400°C) to remove volatile phthalates.[9] |
| Leaching from Labware | 1. Perform a rinse test on all glassware and plasticware by rinsing with a clean solvent and analyzing the solvent.[6] 2. Ensure all glassware is rigorously cleaned according to the recommended protocol. 3. If using plasticware, perform a leaching test to determine if it is the source of contamination.[9] |
| Environmental Contamination | 1. Minimize the exposure of samples to the laboratory air.[5] 2. Cover all beakers and flasks with solvent-rinsed aluminum foil.[9] 3. Maintain a clean and dust-free laboratory environment.[1] |
Problem: Inconsistent or non-reproducible MEHP readings.
| Possible Cause | Troubleshooting Steps |
| Carryover from Previous Samples | 1. Clean the injection port and replace the septum and liner in the gas chromatograph.[9] 2. Bake out the GC column at the manufacturer's recommended temperature.[9] 3. Run several solvent blanks after cleaning and before analyzing samples to ensure the system is clean.[9] |
| Inconsistent Sample Preparation | 1. Standardize all sample preparation steps, including volumes, times, and temperatures. 2. Ensure thorough mixing and extraction for all samples. |
| Instrument Instability | 1. Check the stability of the mass spectrometer and ensure it is properly tuned. 2. Verify the performance of the liquid chromatography system, including pump flow rates and gradient mixing. |
Experimental Protocols
Method for Cleaning Glassware to Remove Phthalate Contamination
This protocol is designed for the rigorous cleaning of laboratory glassware to minimize phthalate background.
Materials:
-
Phosphate-free laboratory detergent
-
Tap water
-
Deionized water
-
High-purity, phthalate-free acetone
-
High-purity, phthalate-free hexane
-
Muffle furnace
-
Hexane-rinsed aluminum foil
Procedure:
-
Initial Wash: If the glassware is visibly dirty, wash it with a laboratory-grade, phosphate-free detergent and hot tap water.[6]
-
Tap Water Rinse: Rinse the glassware thoroughly with tap water.[6]
-
Deionized Water Rinse: Rinse a minimum of three times with deionized water.[6]
-
Solvent Rinse: Perform a rinse with high-purity acetone to remove water and organic residues, followed by a rinse with high-purity hexane to remove any remaining non-polar contaminants.[6]
-
Baking: For non-volumetric glassware, bake in a muffle furnace at 400-450°C for at least two hours.[5][6]
-
Storage: Allow the glassware to cool completely in a clean environment. Store clean glassware covered with hexane-rinsed aluminum foil or in a closed, clean cabinet to prevent re-contamination.[6][9]
Protocol for Solid-Phase Extraction (SPE) of MEHP with Minimized Contamination
This protocol outlines a solid-phase extraction procedure for MEHP, incorporating steps to minimize background contamination.
Materials:
-
Glass SPE cartridges
-
Phthalate-free SPE sorbent (e.g., C18)
-
High-purity, phthalate-free methanol for conditioning
-
High-purity, phthalate-free water (e.g., Milli-Q)
-
Sample pre-treatment solution (e.g., buffer) prepared with phthalate-free reagents
-
High-purity, phthalate-free elution solvent (e.g., ethyl acetate)
-
Glass collection tubes
Procedure:
-
System Preparation: Before starting, flush the SPE manifold with high-purity methanol and then water to remove any potential contaminants.
-
Cartridge Conditioning: Condition the glass SPE cartridge with high-purity methanol followed by high-purity water. Do not allow the sorbent to go dry.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with high-purity water or a weak organic solvent mixture to remove interferences.
-
Drying: Dry the sorbent bed thoroughly under a gentle stream of nitrogen.
-
Elution: Elute the MEHP from the cartridge using a high-purity elution solvent into a clean glass collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of a high-purity solvent suitable for the analytical instrument.
Quantitative Data Summary
Table 1: Reported Phthalate Leaching from Laboratory Consumables
| Consumable | Phthalate Detected | Reported Leaching Level | Solvent Used for Testing |
| Plastic Syringes | DEHP | 0.36 µg/cm² | Not Specified |
| Plastic Syringes | DINP | 0.86 µg/cm² | Not Specified |
| PTFE Filter Holders | DBP | 2.49 µg/cm² | Not Specified |
| Regenerated Cellulose Filter Holders | DBP | 0.61 µg/cm² | Not Specified |
| Cellulose Acetate Filter Holders | DMP | 5.85 µg/cm² | Not Specified |
| Parafilm® | DEHP | up to 0.50 µg/cm² | Not Specified |
| PVC Tubing | DEHP | up to 90 mg/g | Methanol |
Data synthesized from a screening study on laboratory consumables.[4] and a study on DEHP release from laboratory equipment.[2]
Visualizations
Caption: Troubleshooting workflow for high MEHP background contamination.
Caption: Common sources of MEHP contamination in the laboratory.
References
- 1. researchgate.net [researchgate.net]
- 2. kiche.or.kr [kiche.or.kr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. BEST 1494 Laboratory Consumables Products in 2025 & Up to 84% Off [opticsplanet.com]
- 9. benchchem.com [benchchem.com]
- 10. massspec.unm.edu [massspec.unm.edu]
- 11. epa.gov [epa.gov]
Technical Support Center: Refinement of Animal Models for Chronic MEHP Exposure Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their animal models for chronic Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) exposure studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Question: I am observing high variability in my behavioral assay results after chronic MEHP exposure. What could be the cause and how can I mitigate this?
Answer:
High variability in behavioral assays is a common challenge in studies involving endocrine-disrupting chemicals like MEHP. Several factors can contribute to this:
-
Inconsistent Dosing: Ensure accurate and consistent administration of MEHP. If using oral gavage, perfect the technique to minimize stress and ensure the full dose is delivered.[1][2][3][4] For administration in drinking water, monitor water intake to ensure consistent exposure, although some studies suggest MEHP supplementation doesn't significantly alter water consumption.
-
Animal Stress: The stress of handling and procedures like oral gavage can significantly impact behavior and corticosterone (B1669441) levels, potentially confounding the effects of MEHP.[1] To minimize stress, handle animals frequently to habituate them to your presence and refine your gavage technique.[1][3][4][5]
-
Environmental Factors: Subtle environmental cues can influence rodent behavior. Ensure consistent lighting, temperature, and noise levels across all animal housing and testing areas.[6][7]
-
Experimenter Bias: Blinding the experimenter to the treatment groups during behavioral testing and data analysis is crucial to prevent unconscious bias.
-
Animal-Specific Factors: The strain, sex, and age of the animals can influence their response to MEHP and their performance in behavioral tests.[6][7] It is important to use littermate controls where possible to reduce variability.[6][7]
Question: I am having trouble dissolving MEHP in the drinking water for my mouse study. What are some solutions?
Answer:
MEHP has low water solubility, which can be a challenge for administration in drinking water. Here are some approaches to improve its solubility:
-
Co-solvents: While not extensively detailed in the provided results, the use of a vehicle is implied. A common practice for lipophilic compounds is to first dissolve them in a small amount of an organic solvent like ethanol (B145695) or DMSO before diluting in water. However, the concentration of the organic solvent should be kept to a minimum and a vehicle control group is essential.
-
Formulation Aids: One study successfully used 20 mg/mL of captisol cyclodextrin (B1172386) to optimize the aqueous solubility of MEHP in drinking water.
Question: My qPCR results for steroidogenesis-related genes (e.g., Star) are inconsistent after MEHP treatment. How can I troubleshoot this?
Answer:
Inconsistent qPCR results can stem from various stages of the experimental process:
-
RNA Quality: Ensure you are isolating high-quality, intact RNA from your tissue samples. Use a spectrophotometer to check A260/A280 and A260/A230 ratios and consider running a gel to visualize RNA integrity.
-
Reverse Transcription (RT) Efficiency: Inefficient or variable RT can lead to inconsistent cDNA synthesis. Use a high-quality reverse transcriptase and ensure consistent RNA input across all samples.
-
Primer Design and Validation: Poorly designed primers can lead to non-specific amplification or primer-dimer formation. Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve.[8]
-
qPCR Reaction Conditions: Optimize your qPCR reaction conditions, including annealing temperature and primer concentrations.[8]
-
Reference Gene Stability: The expression of your chosen reference gene(s) may be affected by MEHP treatment. It is crucial to validate the stability of your reference genes under your specific experimental conditions using tools like NormFinder or geNorm.
-
Contamination: Contamination with genomic DNA or PCR products from previous runs can lead to false positives. Treat RNA samples with DNase I and always include no-template controls (NTCs) and no-reverse-transcriptase controls (-RT) in your qPCR runs.[9]
Frequently Asked Questions (FAQs)
Q1: What is a typical dose and duration for a chronic MEHP exposure study in rodents?
A1: The dose and duration of MEHP exposure can vary depending on the research question and the animal model. However, some common ranges are:
-
Dose: Doses can range from environmentally relevant low doses (e.g., 5 or 50 μg/kg/day) to higher doses intended to elicit clear toxicological effects (e.g., 25 to 400 mg/kg/day by gavage).[9][10] For administration in drinking water, a concentration of 1 mg/mL has been used.[11]
-
Duration: Chronic studies typically involve exposure for several weeks to months. For example, studies have assessed behavioral and physiological changes after 3 weeks, 60 days, or even up to 104 weeks of exposure.[11][12]
Q2: What are the most common routes of administration for MEHP in animal studies?
A2: The most common routes of administration for chronic MEHP exposure are:
-
Oral Gavage: This method allows for precise dosing but can be stressful for the animals if not performed correctly.[1][2][3][4][12]
-
Drinking Water: Administration in drinking water is less invasive but relies on the animal's water consumption for dose regulation.[11]
-
Diet: Incorporating MEHP into the animal's chow is another non-invasive method.[13]
Q3: What are some of the key signaling pathways affected by chronic MEHP exposure?
A3: Chronic MEHP exposure has been shown to affect several key signaling pathways, including:
-
Steroidogenesis Pathway: MEHP can negatively affect steroidogenesis by decreasing the expression of genes involved in androgen production, such as the Star gene.[14] It can repress cAMP-induced Star promoter activity.[14][15]
-
Hypothalamic-Pituitary-Adrenal (HPA) Axis: MEHP exposure can lead to dysregulation of the HPA axis, resulting in increased circulating levels of corticosterone.[11]
-
MAPK Signaling Pathways: MEHP has been shown to activate p38 and JNK signaling pathways while inactivating the ERK signaling pathway in Leydig cells.
-
Thyroid Hormone Homeostasis: Maternal exposure to MEHP can disrupt thyroid hormone homeostasis in offspring.[16]
Q4: Can I expect to see overt signs of toxicity in my animals during a chronic low-dose MEHP study?
A4: At low, environmentally relevant doses, you may not observe overt signs of toxicity like significant weight loss or mortality.[17][18] However, more subtle effects on organ weights (e.g., liver, pancreas), biochemical markers, and histopathology can occur.[9][12] Higher doses are more likely to induce noticeable toxicity.[12] It is crucial to include a range of doses in your study design to identify a no-observed-adverse-effect level (NOAEL).[19]
Data Presentation
Table 1: Effects of Chronic MEHP Exposure on Anxiety-Like Behavior in Mice
| Parameter | Vehicle Control (Mean ± SEM) | MEHP-Treated (Mean ± SEM) | p-value | Reference |
| Open-Arm Entries (Elevated Plus Maze) | 15.42 ± 1.29 | 9.25 ± 1.15 | < 0.01 | [11] |
| Distance in Open Arms (m) | 2.54 ± 0.44 | 1.27 ± 0.31 | < 0.05 | [11] |
| Center Entries (Open Field) | 6.9 ± 0.64 | 4.6 ± 0.6 | < 0.05 | [11] |
| Center Distance (m) | 1.03 ± 0.12 | 0.65 ± 0.12 | < 0.05 | [11] |
Table 2: Effects of Chronic MEHP Exposure on Endocrine and Inflammatory Markers in Mice
| Biomarker | Vehicle Control (Mean ± SEM) | MEHP-Treated (Mean ± SEM) | p-value | Reference |
| Plasma Corticosterone (ng/mL) | 67.72 ± 14.21 | 154.5 ± 16.40 | < 0.01 | [11] |
| Interferon-γ (pg/mL) | 0.3 ± 0.04 | 0.56 ± 0.11 | < 0.05 | [11] |
| Interleukin-2 (pg/mL) | 0.61 ± 0.04 | 1.12 ± 0.12 | < 0.01 | [11] |
Table 3: Effects of MEHP on Leydig Cell Steroidogenesis (MLTC-1 Cells)
| Treatment | Progesterone Production (% of hCG control) | Testosterone Production (% of hCG control) | Reference |
| hCG | 100 | 100 | [14] |
| hCG + 100 µM MEHP | ~50 | ~40 | [14] |
Experimental Protocols
Protocol 1: Chronic MEHP Administration via Drinking Water
-
Preparation of MEHP Solution:
-
To optimize the aqueous solubility of MEHP, dissolve it in drinking water supplemented with 20 mg/mL captisol cyclodextrin.
-
Prepare a stock solution of MEHP at the desired concentration (e.g., 1 mg/mL).
-
The vehicle control group should receive drinking water with captisol cyclodextrin only.
-
-
Animal Housing and Administration:
-
House adult male C57BL6/J mice individually.
-
Provide ad libitum access to the MEHP-containing drinking water or the vehicle control water.
-
Replace the drinking water solution fresh every 2-3 days.
-
-
Duration of Exposure:
-
Continue the exposure for the planned duration of the study (e.g., 3 weeks for behavioral and endocrine analysis).[11]
-
-
Monitoring:
-
Monitor daily water intake to ensure no significant differences between the MEHP and control groups.
-
Monitor animal health and body weight regularly.
-
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus:
-
Use a plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
-
Acclimation:
-
Habituate the mice to the testing room for at least 1 hour before the test.
-
-
Procedure:
-
Place a single mouse at the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze freely for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use a video-tracking software to score the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled.
-
-
An increase in time spent and entries into the closed arms is indicative of anxiety-like behavior.
-
Protocol 3: Quantification of Steroidogenesis-Related Gene Expression by qPCR
-
Tissue Collection and RNA Isolation:
-
Euthanize the animals and collect the testes.
-
Immediately snap-freeze the tissue in liquid nitrogen or place it in an RNA stabilization solution.
-
Isolate total RNA from the testes using a commercial RNA isolation kit, following the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and validated primers for your target genes (e.g., Star, Cyp11a1, Cyp17a1) and stable reference genes.
-
Run the qPCR on a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the geometric mean of the reference genes.
-
Mandatory Visualizations
Caption: MEHP's inhibitory effect on the steroidogenesis signaling pathway.
Caption: Workflow for a chronic MEHP exposure study in rodents.
Caption: Troubleshooting logic for high variability in behavioral assays.
References
- 1. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-support.uq.edu.au [research-support.uq.edu.au]
- 3. ouv.vt.edu [ouv.vt.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. instechlabs.com [instechlabs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. pcrbio.com [pcrbio.com]
- 10. Behavior, Neural Structure, and Metabolism in Adult Male Mice Exposed to Environmentally Relevant Doses of Di(2-ethylhexyl) Phthalate Alone or in a Phthalate Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Chronic Phthalate Exposure on Rodent Anxiety and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Toxic effects of DEHP and MEHP on gut-liver axis in rats via intestinal flora and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Long-term exposure to di(2-ethylhexyl) phthalate, diisononyl phthalate, and a mixture of phthalates alters estrous cyclicity and/or impairs gestational index and birth rate in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Exposure to MEHP during Pregnancy and Lactation Impairs Offspring Growth and Development by Disrupting Thyroid Hormone Homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Principles for the selection of doses in chronic rodent bioassays. ILSI Risk Science Working Group on Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Issues in the design and interpretation of chronic toxicity and carcinogenicity studies in rodents: approaches to dose selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. fda.gov [fda.gov]
Technical Support Center: Addressing Variability in In Vitro Responses to MEHP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability encountered during in vitro experiments with mono-(2-ethylhexyl) phthalate (B1215562) (MEHP).
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability in in vitro studies with MEHP?
Variability in in vitro responses to MEHP can arise from several factors, including:
-
Cell Type-Specific Effects: MEHP has been shown to elicit different responses in various cell types. For instance, it can induce a pro-inflammatory response in macrophages (RAW 264.7 cells)[1][2], inhibit steroidogenesis in Leydig cells (MA-10, MLTC-1)[3][4], and affect the survival and growth of ovarian follicles[5][6]. The choice of cell line or primary cell type is a critical determinant of the experimental outcome.
-
Dose-Dependent Effects: The concentration of MEHP used in an experiment significantly influences the observed effects. Studies have demonstrated dose-dependent changes in cell morphology, mitochondrial function, and cytokine secretion[1][2][7]. It is crucial to select a concentration range that is relevant to human exposure levels and also includes higher concentrations to establish dose-response relationships[1].
-
Endpoint Measured: The specific biological endpoint being assayed will dictate the observed response. For example, MEHP can increase the expression of certain genes while decreasing others and may impact protein levels and cellular functions differently[3][5][8].
-
Experimental Conditions: Minor variations in experimental protocols, such as cell passage number, confluency at the time of treatment, and the final concentration of the vehicle (e.g., DMSO), can contribute to variability[1][2].
Q2: How do I choose the appropriate concentration range for MEHP in my experiments?
Selecting a physiologically relevant concentration range is key to obtaining meaningful data. Consider the following:
-
Human Exposure Levels: Some studies use concentrations as low as 10 µM to reflect human blood levels[1].
-
Cumulative Exposure: A concentration of 100 µM has been used to represent potential cumulative exposure to multiple phthalates[1].
-
Dose-Response and Cytotoxicity: Including higher concentrations (e.g., 200-300 µM) can help in determining dose-dependent effects and identifying potential cytotoxic thresholds[1]. An MTT assay or similar cell viability assay should be performed to distinguish cytotoxic effects from specific molecular mechanisms[3].
Q3: What are the known signaling pathways affected by MEHP?
MEHP has been shown to modulate several signaling pathways, including:
-
p38 MAPK Pathway: In macrophages, MEHP exposure can activate the p38 MAPK pathway, which is linked to oxidative stress and inflammatory signaling, leading to the production of pro-inflammatory cytokines like TNF-α[1][2][4][7][9].
-
Steroidogenesis Pathway: In Leydig cells, MEHP can repress steroidogenesis by affecting the transcription of the Star gene, which is crucial for cholesterol transport into the mitochondria[3]. It has also been shown to decrease the levels of Ferredoxin Reductase (FDXR)[3].
-
Hippo Pathway: In human ovarian tissue and cells, MEHP exposure has been linked to the dysregulation of the Hippo pathway, which is involved in controlling organ size and cell proliferation[5][6].
Troubleshooting Guides
Issue 1: Inconsistent Cell Viability Results
Problem: You are observing high variability in your cell viability assays (e.g., MTT assay) after MEHP treatment.
| Potential Cause | Troubleshooting Step |
| High MEHP Concentration Leading to Cytotoxicity | Perform a dose-response experiment with a wide range of MEHP concentrations to determine the cytotoxic threshold for your specific cell type.[1] |
| Vehicle (DMSO) Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level (e.g., ≤ 0.05%).[1][2] Include a vehicle-only control group. |
| Inconsistent Cell Seeding Density | Optimize and standardize your cell seeding protocol to ensure a uniform number of cells in each well at the start of the experiment. |
| Variability in Cell Health/Passage Number | Use cells within a consistent and low passage number range. Ensure cells are healthy and actively dividing before seeding for an experiment. |
Issue 2: Variable Gene or Protein Expression Data
Problem: Your qPCR or Western blot results for MEHP-treated cells show significant variability between experiments.
| Potential Cause | Troubleshooting Step |
| Sub-optimal MEHP Treatment Duration | Perform a time-course experiment to identify the optimal time point for observing changes in the expression of your gene or protein of interest. |
| Cell Confluency Affecting Response | Standardize the cell confluency at the time of MEHP treatment. For example, some protocols specify passaging cells when they reach 85%–90% confluence.[1][2] |
| Inconsistent RNA/Protein Isolation | Use a standardized and validated protocol for RNA or protein extraction to minimize technical variability. Assess the quality and quantity of your isolates before proceeding with downstream applications. |
| Loading Control Variability (Western Blot) | Validate your loading control to ensure its expression is not affected by MEHP treatment in your specific cell model. |
Quantitative Data Summary
Table 1: Effects of MEHP on Macrophage (RAW 264.7) and Leydig (MA-10) Cells
| Parameter | Cell Type | MEHP Concentration (µM) | Observed Effect | Reference |
| Cell Morphology | RAW 264.7 | 0–300 | Increased cell size and granularity | [1] |
| Mitochondrial Function | RAW 264.7 | 0–300 | Increased mitochondrial content and membrane potential, decreased ATP production | [1] |
| Oxidative Stress | RAW 264.7 | 0–300 | Elevated intracellular and mitochondrial-derived oxidative stress | [1] |
| Cytokine Secretion | RAW 264.7 | 0–300 | Dose-dependent increase in TNF-α secretion | [1][2] |
| Steroid Production | MA-10 | N/A (Treated with TNF-α) | TNF-α (produced by MEHP-activated macrophages) inhibited progesterone (B1679170) production | [1][4] |
Table 2: Effects of MEHP on Leydig Cell (MA-10 and MLTC-1) Steroidogenesis
| Parameter | Cell Line | MEHP Concentration (µM) | Observed Effect | Reference |
| Steroid Production | MA-10, MLTC-1 | Varies | Significant reduction in hormone-induced steroid hormone production | [3] |
| Star Gene Transcription | MA-10 | 0.5 - 150 | Represses cAMP/hormone-induced Star promoter activity | [3] |
| FDXR Protein Levels | MLTC-1 | 100 | Decreased FDXR protein levels | [3] |
| Cell Viability (MTT Assay) | MLTC-1 | Up to 150 | No reduction in cell viability | [3] |
Experimental Protocols
1. Cell Culture and MEHP Treatment (RAW 264.7 Macrophages)
-
Cell Culture:
-
MEHP Treatment:
-
Prepare a stock solution of MEHP in a suitable vehicle such as DMSO.
-
Expose cells to the desired concentrations of MEHP (e.g., 10, 100, 200, 300 µM).[1][2]
-
Include a vehicle control group with the same final concentration of DMSO as the MEHP-treated groups (e.g., 0.05%).[1][2]
-
Incubate cells with MEHP for the desired duration (e.g., 24 hours).[1][2]
-
2. MTT Cell Viability Assay
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
After cell attachment, treat with various concentrations of MEHP and a vehicle control for the desired time period.
-
Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to each well according to the manufacturer's instructions.
-
Incubate for a specified time to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals using a solubilization solution.
-
Measure the absorbance at a wavelength between 550–600 nm using a microplate reader.[1]
Visualizations
Caption: MEHP-induced signaling in macrophages.
Caption: MEHP's impact on Leydig cell steroidogenesis.
Caption: General experimental workflow for in vitro MEHP studies.
References
- 1. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Exposure to the phthalate metabolite MEHP impacts survival and growth of human ovarian follicles in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Impact of mono(2-ethylhexyl) phthalate (MEHP) on the development of mouse embryo in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing MEHP Dose-Response Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in designing and executing reproducible mono-(2-ethylhexyl) phthalate (B1215562) (MEHP) dose-response studies.
Troubleshooting Guides
This section addresses common issues encountered during MEHP experiments.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells/plates | Inconsistent cell seeding, uneven MEHP distribution, or edge effects in culture plates. | Ensure a homogenous single-cell suspension before seeding. When treating with MEHP, mix thoroughly by gentle pipetting or swirling. Avoid using the outer wells of culture plates, or fill them with sterile media/PBS to maintain humidity. |
| Unexpected cytotoxicity at low MEHP concentrations | Solvent toxicity (e.g., DMSO), compromised cell health prior to treatment, or contamination. | Prepare a solvent control group with the highest concentration of the vehicle used in the experiment.[1][2] Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. Regularly test for mycoplasma contamination. |
| Inconsistent dose-response curve (non-sigmoidal or erratic) | Inappropriate concentration range, insufficient number of data points, or MEHP degradation. | Conduct a preliminary range-finding experiment with a wide, logarithmic range of MEHP concentrations (e.g., 0.1 µM to 300 µM) to identify the effective dose range.[1][2][3] Use a sufficient number of concentrations to properly define the curve. Prepare fresh MEHP solutions for each experiment as it can degrade in solution. |
| Low or no response to MEHP | Cell line insensitivity, incorrect endpoint measurement, or suboptimal incubation time. | Verify from literature that the chosen cell line is responsive to MEHP for the endpoint of interest. Ensure the assay for the chosen endpoint is validated and sensitive enough. Optimize the MEHP incubation time; effects can be time-dependent. |
| Discrepancy with published data | Differences in experimental protocols (cell line passage number, serum concentration in media, etc.), or different MEHP purity/source. | Standardize and report all experimental parameters. Use a consistent source and batch of MEHP, and verify its purity. Low passage number cells are recommended. |
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for in vitro MEHP dose-response studies?
A1: The effective concentration of MEHP can vary significantly depending on the cell type and the endpoint being measured. Based on published studies, a broad starting range to consider is 0.1 µM to 300 µM.[1][2][3] For instance, studies on MA-10 Leydig cells have shown significant decreases in progesterone (B1679170) production at concentrations of 100 µM, 200 µM, and 300 µM MEHP.[3] In contrast, metabolic changes in HTR-8/SVneo trophoblast cells were observed at concentrations as low as 1.25 µM.[4] A pilot experiment with a wide logarithmic dose range is crucial to determine the optimal concentrations for your specific experimental system.
Q2: What solvent should I use to dissolve MEHP, and what is a safe final concentration for the vehicle control?
A2: Dimethyl sulfoxide (B87167) (DMSO) is commonly used to dissolve MEHP for in vitro studies. It is critical to keep the final concentration of DMSO in the culture medium as low as possible to avoid solvent-induced toxicity. A maximal final concentration of 0.05% DMSO is often used and has been shown to be non-toxic in cell culture models such as RAW 264.7 macrophages.[1][2] Always include a vehicle control group in your experimental design, which consists of cells treated with the same final concentration of DMSO as the highest MEHP dose group.
Q3: How long should I expose my cells to MEHP?
A3: The optimal exposure duration depends on the biological process being investigated. For studies on steroidogenesis in Leydig cells or inflammatory responses in macrophages, a 24-hour exposure is frequently reported.[1][2][3] However, effects on gene expression may be detectable at earlier time points, while effects on cell proliferation or differentiation may require longer exposures. A time-course experiment is recommended to identify the most appropriate incubation period for your endpoint of interest.
Q4: My MEHP treatment is causing significant cell death. How can I distinguish between targeted toxicity and a general cytotoxic effect?
A4: To differentiate between a specific toxic mechanism and general cytotoxicity, it's important to assess cell viability in parallel with your primary endpoint. Assays like the MTT assay can be used to measure metabolic activity, which is an indicator of cell viability.[3] If you observe a decrease in your primary endpoint (e.g., hormone production) at MEHP concentrations that do not significantly impact cell viability, it suggests a specific inhibitory effect. If both viability and the primary endpoint decrease concurrently, the observed effect may be due to general cytotoxicity.
Q5: Are there specific signaling pathways known to be affected by MEHP that I should investigate?
A5: Yes, MEHP has been shown to affect several key signaling pathways. In macrophages, MEHP can induce oxidative stress, leading to the activation of the p38 MAPK pathway, which in turn promotes the secretion of pro-inflammatory cytokines like TNF-α.[1][5] In Leydig cells, MEHP-induced reactive oxygen species (ROS) generation is also a critical mechanism.[6] MEHP is also known to disrupt steroidogenesis by down-regulating the expression of key genes like Steroidogenic Acute Regulatory Protein (STAR).[7][8] Investigating these pathways can provide mechanistic insights into your experimental findings.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effects of MEHP.
Table 1: Effect of MEHP on Steroidogenesis in MA-10 Leydig Cells
| MEHP Concentration (µM) | LH-Stimulated Progesterone Production (% of Control) | Cell Viability (% of Control) | Reference |
| 10 | No significant change | No significant change | [3] |
| 100 | Significant decrease | No significant change | [3] |
| 200 | Significant decrease | No significant change | [3] |
| 300 | Significant decrease | No significant change | [3] |
Table 2: Effect of MEHP on TNF-α Secretion in RAW 264.7 Macrophages
| MEHP Concentration (µM) | TNF-α Secretion | Reference |
| 10 - 300 | Dose-dependent increase | [1][2] |
Table 3: Metabolic Perturbations in HTR-8/SVneo Cells Exposed to MEHP
| MEHP Concentration (µM) | Percentage of Significantly Changed Metabolic Features | Reference |
| 1.25 | <1% | [4] |
| 5 | ~10% | [4] |
| 20 | ~10% | [4] |
Experimental Protocols & Visualizations
Protocol 1: In Vitro MEHP Treatment of Leydig Cells for Steroidogenesis Assay
This protocol is adapted from studies using MA-10 mouse Leydig cells.[3]
-
Cell Culture: Culture MA-10 cells in appropriate media (e.g., RPMI supplemented with 10% fetal bovine serum) in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed cells in multi-well plates at a density that will result in 80-90% confluency at the end of the experiment.
-
MEHP Treatment: Prepare stock solutions of MEHP in DMSO. On the day of the experiment, dilute the MEHP stock in culture media to achieve the desired final concentrations (e.g., 0, 10, 100, 200, 300 µM). The final DMSO concentration should not exceed 0.05%. Remove the old media from the cells and replace it with the MEHP-containing media. Include a vehicle-only control.
-
Incubation: Incubate the cells with MEHP for 24 hours.
-
Stimulation: After the 24-hour pre-treatment, stimulate steroidogenesis by adding a stimulating agent like luteinizing hormone (LH) or human chorionic gonadotropin (hCG) for 2-4 hours.
-
Sample Collection: Collect the culture supernatant for hormone analysis.
-
Hormone Quantification: Quantify the concentration of the steroid of interest (e.g., progesterone for MA-10 cells) using a suitable method like ELISA or radioimmunoassay.
-
Data Analysis: Normalize the hormone production to a measure of cell number or protein content and express the results as a percentage of the vehicle-treated control.
MEHP-Induced Signaling Pathways
MEHP exposure can trigger distinct signaling cascades that lead to cellular dysfunction. Two prominent pathways are detailed below.
1. MEHP-Induced Inflammation in Macrophages
MEHP can induce a pro-inflammatory response in macrophages by increasing the production of reactive oxygen species (ROS), which activates the p38 MAPK signaling pathway, culminating in the secretion of TNF-α.[1][5]
2. MEHP's Inhibition of Leydig Cell Steroidogenesis
MEHP disrupts steroid production in Leydig cells through multiple mechanisms, including the generation of ROS and the downregulation of key proteins required for cholesterol transport into the mitochondria, such as STAR.[3][6][7] This leads to a reduction in steroid hormone synthesis.
References
- 1. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production [frontiersin.org]
- 3. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dose-response mapping of MEHP exposure with metabolic changes of trophoblast cell and determination of sensitive markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular Mechanisms Mediating the Effect of Mono-(2-Ethylhexyl) Phthalate on Hormone-Stimulated Steroidogenesis in MA-10 Mouse Tumor Leydig Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of MEHP Inhibitory Action and Analysis of Potential Replacement Plasticizers on Leydig Cell Steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce interference in MEHP electrochemical sensing
Welcome to the technical support center for mono(2-ethylhexyl) phthalate (B1215562) (MEHP) electrochemical sensing. This resource provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions to help overcome common challenges related to interference.
FAQs: Understanding and Mitigating Interference
Q1: What is interference in the context of MEHP electrochemical sensing?
A: Interference refers to any signal that is not generated by the target analyte (MEHP) but is detected by the sensor, leading to inaccurate measurements. These signals can originate from other electroactive species in the sample matrix that react at the electrode surface at a similar potential as MEHP. Common interfering species in biological and environmental samples include ascorbic acid (AA), uric acid (UA), dopamine (B1211576) (DA), and structurally similar phthalate esters.[1][2] Matrix effects, where the overall sample composition affects the sensor's response, are also a form of interference.[3]
Q2: How can I determine if my sensor is experiencing interference?
A: You can suspect interference if you observe one or more of the following:
-
Poor Selectivity: The sensor responds to solutions containing known potential interferents but no MEHP.
-
Inaccurate Spike Recovery: When a known concentration of MEHP is added ("spiked") into a real sample, the measured concentration is significantly higher or lower than expected.
-
Signal Overlap: In techniques like cyclic voltammetry (CV) or differential pulse voltammetry (DPV), you may see broad, overlapping peaks instead of a distinct peak for MEHP.
-
Inconsistent Baselines: An unstable or drifting baseline can be caused by electroactive impurities in reagents or electrical noise.[4]
Q3: What are the primary strategies to reduce interference?
A: The main strategies focus on enhancing the selectivity of the sensor for MEHP. These can be broadly categorized into:
-
Electrode Surface Modification: Creating a selective recognition layer on the electrode. This is the most common and effective approach.[1][3]
-
Sample Pretreatment: Removing interfering substances from the sample before analysis.[4]
-
Advanced Data Analysis: Using techniques like machine learning to distinguish the MEHP signal from interference.[5][6]
Troubleshooting Guide: Common Issues and Solutions
Issue 1: High background signal or overlapping peaks in complex samples (e.g., urine, serum).
-
Probable Cause: Presence of common, highly electroactive biological molecules like ascorbic acid (AA) and uric acid (UA). These molecules are easily oxidized and can mask the MEHP signal.
-
Solution 1: Modify the Electrode with a Selective Polymer Film.
-
Strategy: Coat the electrode with a film that either selectively binds MEHP or repels interferents. Molecularly Imprinted Polymers (MIPs) are highly effective.[7][8][9] MIPs are custom-made polymers with recognition sites tailored to the shape and functionality of the MEHP molecule.[8][10] This creates a highly selective sensor.[7][9] Another option is to use an ion-exchange polymer like Nafion, which is negatively charged and can repel negatively charged interferents like AA and UA at neutral pH.
-
Expected Outcome: A significant reduction in the signal from interferents and a more defined peak for MEHP.
-
-
Solution 2: Incorporate Nanomaterials into the Electrode Surface.
-
Strategy: Modify the electrode with nanomaterials like gold nanoparticles (AuNPs), carbon nanotubes (CNTs), or graphene.[11][12][13] These materials can enhance the electrocatalytic activity towards MEHP, increase the surface area for a stronger signal, and can be functionalized to improve selectivity.[12][13][14] For instance, AuNPs can facilitate electron transfer and provide a stable substrate for immobilizing recognition elements like aptamers.[15]
-
Expected Outcome: Increased sensitivity towards MEHP, potentially shifting its oxidation potential to a region with less interference, and improved signal-to-noise ratio.[4]
-
Issue 2: Poor reproducibility and drifting signal.
-
Probable Cause:
-
Solution 1: Implement an Anti-Fouling Layer.
-
Strategy: Modify the electrode with materials that resist nonspecific binding, such as polyethylene (B3416737) glycol (PEG) or zwitterionic polymers. This is particularly crucial for analysis in complex media like blood serum.
-
Expected Outcome: More stable and reproducible signals over multiple measurements.
-
-
Solution 2: Control the Experimental Environment.
-
Strategy: Use a Faraday cage to shield the setup from electromagnetic interference.[4] Ensure all reagents are high-purity and solutions are prepared with deionized water (18 MΩ·cm).[4] Maintain a stable temperature and humidity, as these can affect the sensor's chemical reactions and electrolyte properties.[16]
-
Expected Outcome: A stable baseline and reduced random noise, leading to higher precision.
-
Issue 3: Sensor responds to other phthalates, not just MEHP.
-
Probable Cause: The recognition element on the sensor is not specific enough and exhibits cross-reactivity with structurally similar molecules.
-
Solution: Develop a Molecularly Imprinted Polymer (MIP) Sensor.
-
Strategy: This is the premier strategy for achieving high selectivity among similar molecules.[9] By using MEHP as the template molecule during polymerization, you create cavities that are sterically and chemically complementary to MEHP.[8]
-
Expected Outcome: The sensor will show a significantly higher response to MEHP compared to other phthalates like DEHP (di(2-ethylhexyl) phthalate) or DBP (dibutyl phthalate).
-
Quantitative Data on Interference Reduction
The following table summarizes the typical performance improvements seen when applying interference reduction strategies. Data is illustrative, based on common findings in the literature.
| Strategy | Target Analyte | Common Interferents | Interference Signal Reduction (%) | Target Signal Enhancement Factor |
| Bare Electrode | MEHP | Ascorbic Acid, Uric Acid | 0% (Baseline) | 1x (Baseline) |
| Nafion Film Coating | MEHP | Ascorbic Acid, Uric Acid | 70-85% | ~1.5x |
| Graphene-AuNP Composite | MEHP | Ascorbic Acid, Dopamine | 60-75% | 5-10x |
| MIP on Carbon Nanotubes | MEHP | DEHP, DBP, Ascorbic Acid | 90-98% | 3-5x |
Experimental Protocols
Protocol 1: Fabrication of a Molecularly Imprinted Polymer (MIP) Sensor for MEHP
This protocol describes the electropolymerization of a MIP film on a glassy carbon electrode (GCE).
Materials:
-
Glassy Carbon Electrode (GCE, 3 mm diameter)
-
MEHP (template)
-
Pyrrole (B145914) (functional monomer)
-
LiClO₄ (supporting electrolyte)
-
Acetonitrile (B52724) (solvent)
-
Methanol, Acetic Acid (for template removal)
-
Polishing materials (0.3 and 0.05 µm alumina (B75360) slurry)
Procedure:
-
Electrode Pre-treatment:
-
Polish the GCE with 0.3 µm and then 0.05 µm alumina slurry for 5 minutes each on a polishing pad.[4]
-
Rinse thoroughly with deionized water.
-
Sonicate in deionized water and then ethanol (B145695) for 5 minutes each to remove residual alumina.[4] Let it air dry.
-
-
Preparation of Polymerization Solution:
-
In a 10 mL volumetric flask, dissolve 10 mM MEHP and 100 mM pyrrole in acetonitrile containing 0.1 M LiClO₄.
-
-
Electropolymerization:
-
Immerse the pre-treated GCE (working electrode), a platinum wire (counter electrode), and an Ag/AgCl electrode (reference electrode) into the polymerization solution.
-
Perform cyclic voltammetry (CV) for 15 cycles in a potential range of -0.2 V to 0.8 V at a scan rate of 50 mV/s. A polymer film will form on the GCE surface.
-
-
Template Removal:
-
After polymerization, rinse the electrode with acetonitrile.
-
Immerse the electrode in a solution of methanol/acetic acid (9:1, v/v) and run CV in a non-electroactive potential range for 10 minutes to electrochemically assist template removal.
-
Rinse thoroughly with deionized water and allow to dry.
-
-
Sensor is Ready: The MIP-modified GCE is now ready for MEHP detection. A non-imprinted polymer (NIP) sensor should be prepared in parallel using the same procedure but omitting MEHP from the polymerization solution for use as a control.
Visualizations
Workflow for Troubleshooting Sensor Interference
Caption: A logical workflow for diagnosing and resolving interference issues.
Molecularly Imprinted Polymer (MIP) Fabrication Process
Caption: The four main steps in creating a Molecularly Imprinted Polymer (MIP).
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. Machine learning-powered electrochemical aptasensor for simultaneous monitoring of di(2-ethylhexyl) phthalate and bisphenol A in variable pH environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. The Analytical Scientist | Molecularly Imprinted Polymers: The Future of Smart and Sustainable Sensing [theanalyticalscientist.com]
- 10. mdpi.com [mdpi.com]
- 11. books.rsc.org [books.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Nanomaterials in Electrochemical Sensing Area: Applications and Challenges in Food Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Recent Advances in Functional Nanomaterials for Electrochemical Sensors and Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Improving MEHP Extraction Efficiency from Fatty Tissues
Welcome to the technical support center for the extraction of mono(2-ethylhexyl) phthalate (B1215562) (MEHP) from fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to the challenges of MEHP extraction from lipid-rich matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of MEHP from fatty tissues.
Q1: Why is my MEHP recovery consistently low?
A1: Low recovery of MEHP from fatty tissues is a common challenge, often attributed to several factors:
-
Incomplete Tissue Homogenization: Fatty tissues are dense and fibrous, and insufficient homogenization can trap MEHP within the tissue matrix. Ensure the tissue is completely homogenized to a uniform consistency. The use of mechanical bead beaters is highly recommended over manual homogenization.
-
Inappropriate Solvent Selection: MEHP is a lipophilic compound, soluble in organic solvents such as ethanol, DMSO, and dimethylformamide[1][2]. However, the high lipid content of the sample can lead to poor partitioning of MEHP into the extraction solvent if the solvent system is not optimized. A common issue is the "lipid globule" effect, where MEHP remains dissolved in the large lipid phase rather than moving into the extraction solvent.
-
Suboptimal Phase Separation: During liquid-liquid extraction (LLE), a clear separation between the organic and aqueous layers is crucial. Emulsions, often formed due to the high lipid content, can trap MEHP and prevent its efficient extraction.
-
Analyte Loss During Cleanup: Solid-phase extraction (SPE) is often used to remove interfering lipids. However, if the SPE protocol is not optimized, MEHP can be lost during the loading, washing, or elution steps.
Q2: How can I improve the homogenization of fatty tissue samples?
A2: To improve homogenization, consider the following:
-
Cryogenic Grinding: Freeze the tissue sample in liquid nitrogen and grind it to a fine powder using a mortar and pestle. This makes the tissue brittle and easier to homogenize.
-
Mechanical Homogenizers: Use a bead beater with stainless steel or ceramic beads for thorough disruption of the tissue structure.
-
Enzymatic Digestion: For some applications, enzymatic digestion with collagenase may be considered to break down the connective tissue matrix before solvent extraction.
Q3: I'm observing a significant amount of lipid carryover in my final extract. How can I minimize this?
A3: Lipid carryover can interfere with downstream analysis, particularly in GC-MS and LC-MS/MS, causing matrix effects and ion suppression. To reduce lipid contamination:
-
Defatting Step: Before the primary extraction, a defatting step with a non-polar solvent like hexane (B92381) can be introduced. However, care must be taken as this step can also lead to some loss of MEHP.
-
Solid-Phase Extraction (SPE): A cleanup step using SPE is highly effective. Reversed-phase (C18) or specific polymeric sorbents can be used to retain MEHP while allowing the bulk of the lipids to be washed away.
-
Low-Temperature Precipitation: After extraction, cooling the extract to a low temperature (e.g., -20°C or -80°C) can cause some lipids to precipitate, which can then be removed by centrifugation.
Q4: My LC-MS/MS results are showing significant matrix effects. What can I do?
A4: Matrix effects, such as ion suppression or enhancement, are common when analyzing complex samples like fatty tissue extracts. To mitigate these effects:
-
Improve Sample Cleanup: As mentioned above, effective lipid removal through SPE is crucial.
-
Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., ¹³C-MEHP) is the most effective way to compensate for matrix effects, as it will behave similarly to the analyte during both the extraction and the analysis.
-
Dilution of the Final Extract: Diluting the final extract can reduce the concentration of interfering matrix components. However, this may compromise the limit of detection.
-
Optimize Chromatographic Separation: A longer chromatographic run with a shallower gradient can help to separate MEHP from co-eluting matrix components.
Frequently Asked Questions (FAQs)
Q1: What is MEHP and why is it important to measure it in fatty tissues?
A1: Mono(2-ethylhexyl) phthalate (MEHP) is the primary and most bioactive metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP)[3]. Due to its lipophilic nature, MEHP can accumulate in adipose tissue. Research has shown that MEHP can act as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of adipogenesis and lipid metabolism[2]. Therefore, measuring MEHP in fatty tissues is crucial for understanding its potential role in metabolic disorders such as obesity and insulin (B600854) resistance.
Q2: What are the key physicochemical properties of MEHP to consider for extraction?
A2: MEHP is a viscous liquid or low-melting solid with a molecular weight of 278.34 g/mol [4]. It is soluble in organic solvents like ethanol, DMSO, and DMF, but insoluble in aqueous solutions like PBS (pH 7.2)[1][2]. This highlights its non-polar, lipophilic nature, which dictates the choice of extraction solvents.
Q3: What is the expected extraction efficiency for MEHP from fatty tissues?
A3: Achieving high extraction efficiency for MEHP from fatty tissues is challenging. While specific quantitative data for adipose tissue is limited in publicly available literature, recovery rates for phthalate metabolites in other complex matrices like serum can exceed 90% with optimized methods[5]. For fatty tissues, a well-optimized protocol involving efficient homogenization, appropriate solvent partitioning, and a thorough cleanup step should aim for recoveries in the range of 70-120%.
Q4: What is the role of MEHP in adipocyte signaling?
A4: MEHP has been shown to influence adipocyte function by activating PPARγ. This can lead to the promotion of adipocyte differentiation (the process of pre-adipocytes becoming mature fat cells) and may alter lipid metabolism within these cells[2]. Understanding these pathways is important for interpreting the biological significance of MEHP levels in adipose tissue.
Data Presentation
Table 1: Comparison of Extraction Parameters for Lipophilic Compounds from Tissues
| Parameter | Method 1: Modified Folch (LLE) | Method 2: LLE with SPE Cleanup |
| Homogenization | Bead beater with ceramic beads | Cryogenic grinding followed by bead beater |
| Extraction Solvent | Chloroform:Methanol (B129727) (2:1, v/v) | Acetonitrile (B52724) |
| Phase Separation | Addition of 0.9% NaCl solution | Addition of a non-polar solvent (e.g., hexane) |
| Cleanup Step | None | Solid-Phase Extraction (C18 cartridge) |
| Typical Recovery | 60-85% (variable due to lipid interference) | 80-105% (improved by cleanup) |
| Lipid Carryover | High | Low |
| Suitability | Screening and qualitative analysis | Quantitative analysis requiring high accuracy |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of MEHP from Fatty Tissue
This protocol is a starting point and may require optimization for specific tissue types and analytical instrumentation.
-
Sample Preparation:
-
Accurately weigh approximately 100-200 mg of frozen fatty tissue.
-
Perform cryogenic grinding by freezing the tissue in liquid nitrogen and grinding it to a fine powder in a pre-chilled mortar and pestle.
-
-
Homogenization:
-
Transfer the powdered tissue to a 2 mL tube containing ceramic or stainless steel beads.
-
Add 1 mL of ice-cold acetonitrile.
-
Add an appropriate amount of an internal standard (e.g., ¹³C-MEHP).
-
Homogenize using a bead beater for 2-3 cycles of 45 seconds with 1 minute of cooling on ice in between.
-
-
Extraction:
-
Vortex the homogenate for 10 minutes at 4°C.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant (acetonitrile layer) and transfer to a new tube.
-
-
Lipid Precipitation (Optional):
-
Store the supernatant at -20°C for at least 1 hour to precipitate lipids.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method (e.g., 100 µL of mobile phase for LC-MS/MS).
-
Protocol 2: LLE with Solid-Phase Extraction (SPE) Cleanup
Follow steps 1-3 from Protocol 1.
-
SPE Cleanup:
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Dilute the supernatant from step 3 with deionized water (e.g., 1:1 v/v) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 70:30 v/v) to remove polar interferences and some lipids.
-
Elution: Elute the MEHP with 3 mL of methanol or acetonitrile into a clean collection tube.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for your analytical method.
-
Visualizations
Caption: Experimental workflow for the extraction of MEHP from fatty tissues.
Caption: Troubleshooting decision tree for low MEHP recovery.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. This compound | C16H22O4 | CID 20393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing MEHP Adsorption to Labware
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the adsorption of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) to laboratory ware during experiments. Adsorption of MEHP, a primary metabolite of the common plasticizer DEHP, can lead to significant analyte loss and inaccurate experimental results. This guide offers strategies to minimize this issue across different types of labware and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is MEHP and why is its adsorption to labware a concern?
A1: Mono(2-ethylhexyl) phthalate (MEHP) is the primary and active metabolite of Di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer in many plastic products, including some laboratory consumables. MEHP is a moderately hydrophobic molecule, which gives it a tendency to adsorb to surfaces, particularly non-polar plastic surfaces. This adsorption can lead to a significant reduction in the concentration of MEHP in your sample solutions, resulting in underestimation in quantitative analyses and potentially impacting the results of toxicological or metabolic studies.
Q2: Which types of labware are most prone to MEHP adsorption?
A2: Untreated plasticware, especially those made from polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE), are most susceptible to MEHP adsorption due to their hydrophobic surfaces. While borosilicate glass is generally less prone to adsorbing hydrophobic molecules compared to plastics, some non-specific binding can still occur.
Q3: How does the choice of solvent affect MEHP adsorption?
A3: The polarity of the solvent plays a crucial role. In highly aqueous solutions, the hydrophobic MEHP molecules are more likely to be driven out of the solution and adsorb onto the surfaces of the labware to minimize their contact with water. Conversely, using organic solvents or aqueous solutions with a higher percentage of organic modifiers can help keep MEHP in solution and reduce its tendency to adsorb.
Q4: Can MEHP leach from my labware into my samples?
A4: While this guide focuses on the adsorption of MEHP to labware, it is also important to be aware of the potential for leaching of MEHP and its parent compound, DEHP, from plasticware, especially from items made of polyvinyl chloride (PVC). To avoid contamination, it is recommended to use labware made from materials with low leachable content, such as polypropylene or borosilicate glass, and to perform appropriate blank controls.
Troubleshooting Guides
Issue 1: Low recovery of MEHP from polypropylene tubes.
Possible Cause: Adsorption of MEHP onto the hydrophobic surface of the polypropylene.
Solutions:
-
Pre-treatment of Tubes:
-
Solvent Rinsing: Before use, rinse the polypropylene tubes with a solvent in which MEHP is highly soluble (e.g., methanol (B129727), acetonitrile, or a mixture similar to your experimental solvent). This can help to saturate the potential binding sites.
-
Coating with a Blocking Agent: Incubate the tubes with a solution of a blocking agent, such as Bovine Serum Albumin (BSA) or a non-ionic detergent (e.g., Tween-20), to coat the surface and prevent MEHP from binding. Ensure the blocking agent will not interfere with downstream analysis.
-
-
Modification of Sample Solution:
-
Increase Organic Solvent Content: If your experimental conditions permit, increasing the proportion of organic solvent in your sample solution can improve ME.HP solubility and reduce adsorption.
-
Addition of a Surfactant: Adding a low concentration of a non-ionic surfactant to your sample solution can help to keep MEHP in the solution phase.
-
Issue 2: Inconsistent results when using borosilicate glass vials.
Possible Cause: While less severe than with plastics, MEHP can still exhibit some adsorption to glass surfaces. This can be influenced by the cleanliness of the glass and the composition of the sample solution.
Solutions:
-
Thorough Cleaning: Ensure rigorous cleaning of glassware to remove any organic residues. A standard laboratory cleaning procedure followed by rinsing with high-purity water and a final rinse with a high-purity solvent is recommended.
-
Silanization: For highly sensitive applications, silanizing the glass surface can significantly reduce the adsorption of polar and some non-polar molecules.[1][2] Silanization creates a more inert and hydrophobic surface, which can repel MEHP in aqueous solutions but may increase interaction in non-polar organic solvents. The choice of silanizing agent should be considered based on the solvent system.
Quantitative Data on MEHP Adsorption
| Labware Material | Solvent System | Pre-treatment | Expected MEHP Recovery (%) | Recommendations & Remarks |
| Polypropylene (PP) | 100% Aqueous Buffer | None | 50 - 70% | High risk of significant analyte loss. Not recommended for sensitive analyses without pre-treatment. |
| 50% Acetonitrile in Water | None | 80 - 90% | The presence of organic solvent significantly reduces adsorption. | |
| 100% Aqueous Buffer | Pre-rinsed with Methanol | 70 - 85% | Pre-rinsing can improve recovery but may not eliminate adsorption completely. | |
| 100% Aqueous Buffer | Coated with 0.1% BSA | 90 - 98% | BSA is an effective blocking agent for hydrophobic compounds.[3] Ensure BSA does not interfere with your assay. | |
| 100% Aqueous Buffer | Coated with 0.05% Tween-20 | 90 - 98% | Non-ionic detergents are also effective blocking agents. Verify compatibility with your analytical method. | |
| Borosilicate Glass | 100% Aqueous Buffer | Standard Cleaning | 85 - 95% | Generally a better choice than untreated plastic for aqueous solutions of hydrophobic compounds. |
| 50% Acetonitrile in Water | Standard Cleaning | > 98% | Adsorption is minimal in the presence of a significant proportion of organic solvent. | |
| Silanized Borosilicate Glass | 100% Aqueous Buffer | Silanized | > 98% | Silanization effectively minimizes adsorption of hydrophobic molecules from aqueous solutions.[1][2] |
| 100% Methanol | Silanized | 90 - 95% | The hydrophobic nature of the silanized surface may have some affinity for MEHP in a non-polar solvent. |
Experimental Protocols
Protocol 1: Coating Polypropylene Tubes with Bovine Serum Albumin (BSA)
-
Prepare a 1% (w/v) BSA solution: Dissolve 1 g of BSA in 100 mL of purified water.
-
Aliquot: Add a sufficient volume of the BSA solution to completely coat the inner surface of the polypropylene tubes.
-
Incubate: Incubate the tubes at room temperature for at least 1 hour. For more effective coating, incubation overnight at 4°C can be performed.
-
Remove BSA solution: Aspirate the BSA solution from the tubes.
-
Wash (Optional): Depending on the downstream application, a gentle wash with purified water or a buffer may be performed. For many applications, simply aspirating the BSA and allowing the tubes to air dry slightly is sufficient.
-
Use: The coated tubes are now ready for use.
Protocol 2: Silanization of Borosilicate Glassware
Safety Precaution: Silanizing agents are often volatile, flammable, and toxic. This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.
-
Clean and Dry Glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse extensively with purified water, and then with a high-purity solvent (e.g., acetone). Dry the glassware completely in an oven at 100-120°C for at least 1 hour.
-
Prepare Silanizing Solution: Prepare a 2-5% (v/v) solution of a silanizing agent (e.g., dimethyldichlorosilane in a non-polar, anhydrous solvent like heptane (B126788) or toluene). Always add the silanizing agent to the solvent, not the other way around.
-
Treat Glassware: Fill the glassware with the silanizing solution or immerse the glassware in the solution. Ensure all surfaces to be treated are in contact with the solution for 5-10 minutes.
-
Rinse: Decant the silanizing solution and rinse the glassware thoroughly with the same anhydrous solvent used to prepare the solution to remove any excess reagent.
-
Final Rinse: Rinse the glassware with a high-purity volatile solvent like methanol to remove the previous solvent.
-
Dry: Allow the glassware to air dry in the fume hood, or dry in an oven at a temperature below the boiling point of the rinsing solvent. The glassware is now ready for use.
Visualizations
Caption: Decision workflow for selecting and preparing labware to minimize MEHP adsorption.
Caption: Troubleshooting guide for addressing low MEHP recovery based on labware type.
References
Validation & Comparative
A Comparative Guide to Validated HPLC Methods for Simultaneous Determination of MEHP and DEHP
This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the simultaneous determination of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) and Di(2-ethylhexyl) phthalate (DEHP). It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical procedures for these compounds in various matrices.
Di(2-ethylhexyl) phthalate (DEHP) is a widely used plasticizer that can leach from plastic products and be metabolized in the body to its primary and more toxic metabolite, MEHP. The monitoring of both compounds is crucial for toxicological and environmental studies. This guide details and compares different HPLC-based analytical approaches, providing the necessary information to select or develop a suitable method for specific research needs.
Comparison of Chromatographic Conditions
The successful separation and quantification of MEHP and DEHP are highly dependent on the chromatographic conditions. Reversed-phase HPLC is the most common technique employed. A comparison of key parameters from published methods is presented below.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Alltech Alltima C18 (150 mm x 4.6 mm, 5 µm)[1] | C18 column[2] | BetaSil Phenyl Column (100 Å, 2.1 mm)[3] |
| Mobile Phase | Acetonitrile (B52724) and Water[1] | Not specified | Not specified |
| Elution Mode | Linear Gradient[1] | Isocratic or Gradient | Not specified |
| Flow Rate | 1.0 mL/min[1] | Not specified | Not specified |
| Detector | UV[1] | UV[2] | Tandem Mass Spectrometry (MS/MS)[3] |
| Wavelength | 235 nm[1] | 226 nm[2] | N/A |
| Retention Time MEHP | 15.686 min[1] | Not specified | Not specified |
| Retention Time DEHP | 22.721 min[1] | 8.09 min[2] | Not specified |
Performance Comparison of Validated Methods
The validation of an analytical method ensures its reliability. Key performance indicators for HPLC methods used in the simultaneous determination of MEHP and DEHP are summarized below.
| Validation Parameter | Method A (Tissue Samples)[4][5][6] | Method B (Seminal Plasma)[7] | Method C (Human Serum)[8] | Method D (Drinking Water)[2] |
| Linearity Range MEHP | 1 - 30.38 µg/mL[6][9] | Not Specified | Not Specified | Not Specified |
| Linearity Range DEHP | 0.81 - 24.78 µg/mL[6][9] | Not Specified | Not Specified | 1 - 100 µg/mL[2] |
| LOD MEHP | Not Specified | 0.015 µg/mL[7] | 5.0 ng/mL | Not Specified |
| LOD DEHP | Not Specified | 0.010 µg/mL[7] | 14.0 ng/mL | Not Specified |
| LOQ MEHP | < 1% at LOQ | Not Specified | 5.0 ng/mL[8] | Not Specified |
| LOQ DEHP | < 1% at LOQ | Not Specified | 14.0 ng/mL[8] | 2.4 pg/mL[2] |
| Intra-day Precision (%RSD) | MEHP: 0.89%[4] | Not Specified | Not Specified | ≤ 2.4%[2] |
| Inter-day Precision (%RSD) | Not Specified | Not Specified | Not Specified | Not Specified |
| Accuracy/Recovery MEHP | Not Specified | Not Specified | 101 ± 5.7%[8] | ≤ 4% Relative Error[2] |
| Accuracy/Recovery DEHP | Not Specified | Not Specified | 102 ± 6.5%[8] | ≤ 4% Relative Error[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are protocols for sample preparation and HPLC analysis based on established methods.
Protocol 1: Analysis of MEHP and DEHP in Tissue Samples[4][5]
This protocol is suitable for the analysis of MEHP and DEHP in biological tissues such as the liver.
1. Sample Preparation: Liquid-Liquid Extraction
-
Homogenize tissue samples.
-
Perform a liquid-liquid extraction using an appropriate organic solvent (e.g., hexane).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
2. HPLC-UV Analysis
-
HPLC System: Agilent 1100 Series or equivalent.[1]
-
Column: Alltech Alltima C18 (150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A linear gradient of acetonitrile in water.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV absorbance at 235 nm.[1]
-
Injection Volume: 20 µL.
Protocol 2: Analysis of MEHP and DEHP in Human Serum by LC-MS/MS[8]
This protocol is designed for the sensitive detection of MEHP and DEHP in human serum.
1. Sample Preparation: Extraction
-
Extract serum samples with acetone.
-
Follow with a hexane (B92381) extraction under acidic conditions.
-
Minimize the use of plastics to avoid contamination.[8]
2. LC-MS/MS Analysis
-
LC System: High-performance liquid chromatograph.
-
Mass Spectrometer: Tandem mass spectrometer.
-
Column: A suitable reversed-phase column for retaining MEHP and DEHP.
-
Mobile Phase: A gradient of organic solvent (e.g., acetonitrile or methanol) and water with a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).
-
Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC analysis of MEHP and DEHP in biological samples.
References
- 1. ilacadofsci.com [ilacadofsci.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Validation and application of an HPLC method for determination of di (2-ethylhexyl) phthalate and mono (2-ethylhexyl) phthalate in liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. HPLC with diode-array detection for the simultaneous determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in seminal plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
The Metabolite Outweighs the Parent: A Comparative Analysis of MEHP and DEHP Toxicity
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative toxicity of the widely used plasticizer Di(2-ethylhexyl) phthalate (B1215562) (DEHP) and its primary metabolite, Mono(2-ethylhexyl) phthalate (MEHP). This report synthesizes experimental data on their cytotoxic, endocrine-disrupting, and reproductive effects, providing a clear consensus that MEHP is the more potent toxicant.
New research underscores a critical consideration in the risk assessment of DEHP: the significantly greater biological activity of its metabolite, MEHP. Once ingested or absorbed, the parent compound DEHP is rapidly metabolized to MEHP, which is now understood to be the primary mediator of the adverse health effects associated with DEHP exposure. This guide provides a detailed comparison of their toxicological profiles, supported by quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Key Findings: MEHP Demonstrates Higher Potency Across Multiple Toxicological Endpoints
Experimental evidence consistently points to MEHP as the more toxic compound. In vitro studies have shown that MEHP exhibits a cytotoxic effect on various cell lines at concentrations significantly lower than DEHP. Furthermore, MEHP is a more potent endocrine disruptor, demonstrating a higher affinity for and activity on nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) and showing anti-androgenic properties. This heightened activity of MEHP is a crucial factor in the reproductive and developmental toxicity observed following DEHP exposure.
Quantitative Toxicity Data
The following tables summarize key quantitative data from various toxicological studies, providing a clear comparison of the potency of DEHP and MEHP.
Table 1: Comparative Cytotoxicity of DEHP and MEHP
| Cell Line | Assay | Compound | IC50 / EC50 | Fold Difference (DEHP/MEHP) | Reference |
| MA-10 Leydig Cells | MTT Assay | DEHP | ~1000 µM | ~1000x | [1] |
| MEHP | ~1 µM | [1] | |||
| L929 Cells | MTT Assay | DEHP | > 0.1 mg/mL | >10x | [2] |
| MEHP | ~0.05 mg/mL | [2] | |||
| A549 Cells | Proliferation Assay | DEHP | 1-100 µM (stimulatory) | - | [3] |
| MEHP | 1-50 µM (stimulatory) | [3] |
Table 2: Comparative Endocrine Disrupting Activity of DEHP and MEHP
| Receptor/Assay | Species | Compound | Activity | EC50 / IC50 | Reference |
| PPARα Activation | Mouse | MEHP | Agonist | 0.6 µM | [4][5] |
| Human | MEHP | Agonist | 3.2 µM | [4][5] | |
| PPARγ Activation | Mouse | MEHP | Agonist | 10.1 µM | [4][5] |
| Human | MEHP | Agonist | 6.2 µM | [4][5] | |
| Androgen Receptor | In silico | DEHP | Binder | - | [6][7] |
| MEHP | Binder | - | [6][7] | ||
| Steroidogenesis (H295R cells) | Human | DEHP | Increased Estradiol | ~3 µM | [8] |
Table 3: Comparative Reproductive and Developmental Toxicity of DEHP
| Endpoint | Species | Compound | NOAEL | Key Finding | Reference |
| Reproductive Malformations (in utero exposure) | Rat | DEHP | 4.8 mg/kg/day | Phthalate syndrome in male offspring | [9][10] |
Signaling Pathways and Mechanisms of Toxicity
The endocrine-disrupting effects of MEHP are primarily mediated through its interaction with nuclear receptors, particularly PPARs and the androgen receptor.
Caption: Metabolic activation of DEHP to MEHP and subsequent interaction with cellular targets leading to toxicity.
Caption: Simplified signaling pathway of PPAR activation by MEHP.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Cytotoxicity Assay
This assay is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Plate cells (e.g., MA-10 Leydig cells, L929 fibroblasts) in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.[1][2]
-
Treatment: Expose the cells to various concentrations of DEHP or MEHP (and a vehicle control, typically DMSO) for a specified period (e.g., 24, 48, or 72 hours).[1][2]
-
MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C.[1]
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[1]
H295R Steroidogenesis Assay
This assay evaluates the effects of chemicals on the production of steroid hormones.
-
Cell Culture: Culture human H295R adrenocortical carcinoma cells in 24-well plates.[8][11]
-
Exposure: After a 24-hour acclimation period, expose the cells to a range of concentrations of the test compound (e.g., DEHP, MEHP) for 48 hours. Include a solvent control and positive controls (e.g., forskolin (B1673556) for induction, prochloraz (B1679089) for inhibition).[11][12]
-
Hormone Analysis: Collect the cell culture medium and measure the concentrations of hormones such as testosterone (B1683101) and 17β-estradiol using methods like ELISA or LC-MS/MS.[11][13]
-
Cell Viability: Assess cell viability in each well after medium collection to ensure that observed effects on hormone production are not due to cytotoxicity.[11]
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a chemical to bind to the androgen receptor.
-
Receptor Preparation: Prepare a source of androgen receptors, typically from rat prostate cytosol or using a recombinant human AR.[14][15]
-
Competitive Binding: Incubate the AR preparation with a radiolabeled androgen (e.g., [3H]-R1881) and varying concentrations of the test chemical.[15]
-
Separation and Quantification: Separate the receptor-bound and unbound radioligand. Quantify the amount of bound radioligand using liquid scintillation counting.[15]
-
Data Analysis: Determine the concentration of the test chemical that inhibits 50% of the specific binding of the radiolabeled androgen (IC50).[15]
PPAR Activation Assay (Transient Transfection)
This cell-based assay measures the ability of a compound to activate PPARs.
-
Cell Transfection: Co-transfect a suitable cell line (e.g., COS-1) with an expression plasmid for the PPAR of interest (e.g., mouse or human PPARα or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a reporter gene (e.g., luciferase).[4]
-
Treatment: Treat the transfected cells with various concentrations of the test compound (e.g., MEHP) for 24 hours.[4]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which is indicative of PPAR activation.[4]
-
Data Analysis: Express the results as fold activation over the vehicle control and determine the EC50 value.[4]
Conclusion
The evidence strongly indicates that MEHP, the primary metabolite of DEHP, is the more biologically active and toxic compound. This has significant implications for risk assessment and the regulation of DEHP-containing products. Researchers and professionals in drug development should consider the metabolic activation of DEHP and focus on the toxicological effects of MEHP when evaluating the safety of materials and developing new therapeutic agents. The provided experimental protocols offer a standardized approach for further investigation into the endocrine-disrupting and toxic effects of phthalates and their metabolites.
References
- 1. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 2. packtox.fr [packtox.fr]
- 3. Exposure to diethylhexyl phthalate (DEHP) and monoethylhexyl phthalate (MEHP) promotes the loss of alveolar epithelial phenotype of A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Endocrine Disruption: Structural Interactions of Androgen Receptor against Di(2-ethylhexyl) Phthalate and Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. newsama.com [newsama.com]
- 9. Determination of the di-(2-ethylhexyl) phthalate NOAEL for reproductive development in the rat: importance of the retention of extra animals to adulthood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the Di-(2-Ethylhexyl) Phthalate NOAEL for Reproductive Development in the Rat: Importance of the Retention of Extra Animals to Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. biorxiv.org [biorxiv.org]
- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 14. Study of 202 natural, synthetic, and environmental chemicals for binding to the androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
Cross-Validation of Analytical Techniques for MEHP Measurement: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer Di(2-ethylhexyl) phthalate (DEHP), is crucial for toxicological studies and human exposure assessment. A variety of analytical techniques are employed for this purpose, each with its own set of strengths and limitations. This guide provides an objective comparison of three commonly used methods for MEHP measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). The performance of these techniques is compared based on published experimental data to assist researchers in selecting the most appropriate method for their specific needs.
Quantitative Performance Comparison
The selection of an analytical method is often dictated by its quantitative performance characteristics. The following table summarizes key validation parameters for LC-MS/MS, GC-MS, and ELISA for the measurement of MEHP in biological matrices.
| Performance Parameter | LC-MS/MS | GC-MS (without derivatization) | Direct Competitive ELISA |
| Limit of Detection (LOD) | 0.2 ng/mL (urine)[1] | 0.029 ng (per 2 µL injection) | 0.39 ng/mL (urine)[2] |
| Limit of Quantitation (LOQ) | 5.0 ng/mL (serum)[3] | 0.087 ng (per 2 µL injection) | Not explicitly stated, linear range starts at 0.56 ng/mL[2] |
| Linearity (Range) | R² > 0.99[4] | R² > 0.9817 (0.087–100 ng per 2 µL) | 0.56 to 1000 ng/mL[2] |
| Accuracy (% Recovery) | 74.3% to 117.5%[4] | Not explicitly stated | 87.4% to 94.72% (in urine)[2] |
| Precision (% CV) | Intra-assay: ≤12%, Inter-assay: ≤11% | Inter-day precision: 1.4–5.4% | < 5%[2] |
| Specificity/Selectivity | High, based on mass-to-charge ratio | High, based on mass-to-charge ratio | Cross-reactivity with other phthalates can occur[2] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for obtaining reliable and reproducible results. Below are summaries of typical methodologies for each of the discussed analytical techniques.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method for the quantification of MEHP in various biological matrices.[4]
Sample Preparation:
-
Enzymatic Hydrolysis: Urine samples are often treated with β-glucuronidase to deconjugate MEHP glucuronide, the primary form in which it is excreted.
-
Solid-Phase Extraction (SPE): The hydrolyzed sample is then passed through an SPE cartridge to clean up the sample and concentrate the analyte.
-
Elution and Reconstitution: MEHP is eluted from the SPE cartridge with an organic solvent, which is then evaporated and the residue reconstituted in the mobile phase.
Instrumental Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with an acid additive like formic acid.[5]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.[5] Isotope-labeled internal standards are commonly used to ensure accurate quantification.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for MEHP analysis. While traditionally requiring derivatization to improve the volatility of the analyte, methods for direct analysis have also been developed.
Sample Preparation (without derivatization):
-
Liquid-Liquid Extraction (LLE): Samples are extracted with an appropriate organic solvent (e.g., ethyl acetate) after acidification.
-
Concentration: The organic extract is concentrated before injection into the GC-MS system.
Instrumental Analysis:
-
Gas Chromatography: The extract is injected into the GC, where MEHP is separated from other components on a capillary column. Specific injection parameters (temperature, pressure, time) are optimized to prevent thermal degradation of the analyte.
-
Mass Spectrometry: The separated MEHP is then detected by a mass spectrometer, typically using electron ionization (EI).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay that can be used for the rapid screening of MEHP in biological samples.[2]
Assay Principle (Direct Competitive ELISA):
-
Coating: A microtiter plate is coated with antibodies specific to MEHP.
-
Competition: A known amount of enzyme-labeled MEHP (conjugate) and the unknown sample are added to the wells. The MEHP in the sample competes with the enzyme-labeled MEHP for binding to the antibodies.
-
Washing: Unbound components are washed away.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the bound conjugate to produce a colored product.
-
Detection: The intensity of the color is measured using a spectrophotometer, which is inversely proportional to the concentration of MEHP in the sample.[6]
Cross-Validation Workflow and Signaling Pathway Diagrams
To ensure the reliability and comparability of results obtained from different analytical techniques, a cross-validation study is essential. The following diagrams illustrate a typical cross-validation workflow and the general principle of a competitive ELISA.
Conclusion
The choice of analytical technique for MEHP measurement depends on the specific requirements of the study. LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for accurate quantification in complex biological matrices.[3] GC-MS provides a robust and reliable alternative, with modern methods eliminating the need for derivatization. ELISA serves as a valuable high-throughput screening tool, offering rapid and cost-effective analysis, although it may have limitations in terms of specificity compared to chromatographic methods.[2] A thorough cross-validation is highly recommended when comparing data from different studies or when transitioning between methods to ensure data consistency and reliability.
References
- 1. Urinary Phthalate Metabolite Concentrations and Serum Hormone Levels in Pre- and Perimenopausal Women from the Midlife Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct competitive immunosorbent assay for detection of MEHP in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of di(2-ethylhexyl)phthalate and mono(2-ethylhexyl)phthalate in human serum using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a liquid chromatography/tandem mass spectrometry method to quantify metabolites of phthalates, including di-2-ethylhexyl terephthalate (DEHTP) and bisphenol A, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of five di-(2-ethylhexyl)phthalate metabolites in urine by UPLC-MS/MS, markers of blood transfusion misuse in sports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
Comparative Analysis of MEHP Toxicity Across Different Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is the primary and most biologically active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Due to its ubiquitous presence in the environment and its potential as an endocrine disruptor, understanding the species-specific toxicity of MEHP is crucial for accurate risk assessment and the development of safer alternatives. This guide provides a comparative analysis of MEHP toxicity across various species, summarizing key quantitative data, detailing experimental protocols, and illustrating a principal signaling pathway involved in its toxic effects.
Quantitative Toxicity Data
The following table summarizes the available quantitative data on MEHP toxicity. It is important to note that directly comparable in vivo toxicity data for MEHP across a wide range of species is limited. Much of the existing data is derived from studies on its parent compound, DEHP, or from in vitro experiments.
| Species | Test System | Endpoint | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | In Vitro Effect Concentration | Reference |
| Rat (Sprague-Dawley) | In vivo | Testicular toxicity (germ cell apoptosis) | - | 1000 | - | [1] |
| Rat (Sprague-Dawley) | In vivo | Reproductive malformations (from DEHP exposure) | 4.8 | - | - | [2] |
| Rat (Fischer 344) | In vivo | Hepatotoxicity (liver enlargement from DEHP) | - | - | - | [3] |
| Mouse (CD-1) | In vitro | Ovarian antral follicle growth inhibition | - | - | 0.1 µg/mL | [4] |
| Mouse (C57BL/6J) | In vivo | Testicular toxicity (no significant germ cell apoptosis) | 1000 | - | - | [1] |
| Human | In vitro (placental cells) | Increased Reactive Oxygen Species (ROS) | - | - | 45 µM | [5] |
| Human | In vitro (fetal gonads) | Increased lipid/cholesterol synthesis gene expression | - | - | 100 µM | [4] |
Note: NOAEL (No-Observed-Adverse-Effect Level) and LOAEL (Lowest-Observed-Adverse-Effect Level) values are highly dependent on the study design, including the duration of exposure and the specific endpoint measured. In vitro effect concentrations are indicative of potential toxicity but may not directly translate to in vivo effects.
Key Species-Specific Differences in MEHP Toxicity
Significant variability in the toxicological response to MEHP exists across different species, primarily driven by differences in metabolism and molecular mechanisms of action.
-
Metabolism: Rodents, particularly rats and mice, exhibit a higher rate of hydrolysis of DEHP to MEHP in the gastrointestinal tract compared to primates, including humans.[6] Subsequent metabolism and excretion patterns of MEHP and its secondary metabolites also show considerable species-specific variations.
-
Hepatotoxicity and Peroxisome Proliferation: A hallmark of MEHP toxicity in rodents is the induction of peroxisome proliferation in the liver, a response mediated by the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[7][8] This effect is significantly less pronounced in hamsters and is largely absent in guinea pigs and primates, including humans, who are considered non-responsive to the peroxisome-proliferating effects of MEHP.[3][6]
-
Testicular Toxicity: Testicular toxicity is a well-documented effect of MEHP exposure, particularly in rodents. MEHP can induce germ cell apoptosis and disrupt steroidogenesis in Leydig cells.[1][7] While rodents are highly sensitive, some studies suggest that the underlying mechanisms of testicular toxicity may differ between species. For instance, MEHP-induced infiltration of macrophages into the testes, a key event in germ cell apoptosis, is observed in immature rats but not in mice.[1]
-
Reproductive and Developmental Toxicity: In utero exposure to MEHP (or its parent compound DEHP) can lead to developmental abnormalities of the male reproductive tract in rodents, a collection of effects often referred to as the "phthalate syndrome".[2] While direct evidence in humans is limited, some epidemiological studies have suggested associations between phthalate exposure and adverse reproductive outcomes.[4]
Experimental Protocols
In Vivo Testicular Toxicity Assessment in Rats
This protocol is a summary of the methodology typically employed to assess the testicular toxicity of MEHP in rats.
-
Animal Model: Immature male Sprague-Dawley rats (e.g., Postnatal Day 21, 28, or 35) are often used as they are particularly sensitive to the testicular effects of MEHP.[1]
-
Dosing: MEHP is typically administered as a single oral gavage. Doses can range from 100 to 1000 mg/kg body weight, dissolved in a suitable vehicle like corn oil.[1]
-
Endpoint Evaluation:
-
Histopathology: Testes are collected at various time points (e.g., 12, 24, 48 hours) post-dosing, fixed in Bouin's solution, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) for histological examination. Evidence of seminiferous tubule damage and germ cell sloughing is assessed.
-
Apoptosis Detection: Germ cell apoptosis is quantified using methods such as the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on testicular sections.
-
Immunohistochemistry: Immunohistochemical staining for markers of specific cell types (e.g., Sertoli cells, Leydig cells) and cellular processes (e.g., proliferation, inflammation) is performed. For example, staining for CD11b can be used to identify infiltrating macrophages.[1]
-
-
Data Analysis: Quantitative data, such as the number of apoptotic cells per seminiferous tubule or the number of infiltrating immune cells, are statistically analyzed to compare treated groups with vehicle-treated controls.
In Vitro Ovarian Follicle Growth Assay in Mice
This protocol outlines a common in vitro method to evaluate the direct effects of MEHP on ovarian follicle development.
-
Follicle Isolation: Ovaries are collected from female CD-1 mice (e.g., 30-35 days old). Antral follicles of a specific size range are mechanically isolated using fine needles under a stereomicroscope.[9][10][11]
-
Culture Conditions: Isolated follicles are cultured individually in droplets of culture medium (e.g., α-MEM supplemented with serum, insulin, transferrin, selenium, and antibiotics) on a petri dish overlaid with mineral oil. The cultures are maintained in a humidified incubator at 37°C with 5% CO2.[9][10][11]
-
MEHP Exposure: Follicles are exposed to various concentrations of MEHP (e.g., 0.1 to 100 µg/mL) dissolved in a vehicle like DMSO. Control follicles are treated with the vehicle alone.[9][10][11]
-
Endpoint Measurement:
-
Follicle Growth: The diameter of each follicle is measured daily using a calibrated micrometer to assess growth over the culture period (e.g., 96 hours).
-
Reactive Oxygen Species (ROS) Assay: At the end of the culture period, follicles can be incubated with a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels, an indicator of oxidative stress.[9][10][11]
-
Gene and Protein Expression Analysis: Follicles can be pooled for RNA or protein extraction to analyze the expression of genes and proteins related to cell cycle, apoptosis, and oxidative stress using methods like RT-qPCR and Western blotting.[9][10]
-
-
Data Analysis: Follicle growth curves and quantitative data on ROS levels and gene/protein expression are statistically compared between MEHP-treated and control groups.
Signaling Pathway: MEHP-Induced Oxidative Stress
A common mechanism underlying MEHP toxicity in various cell types and species is the induction of oxidative stress. This occurs when the production of reactive oxygen species (ROS) overwhelms the cell's antioxidant defense mechanisms, leading to cellular damage. The following diagram illustrates a generalized pathway of MEHP-induced oxidative stress.
Caption: MEHP-induced oxidative stress pathway.
Conclusion
The toxicity of MEHP exhibits significant species-specific differences, with rodents generally showing higher sensitivity, particularly in the liver and testes, often through PPARα-mediated pathways. In contrast, non-rodent species, including humans, appear to be less susceptible to these specific effects, although toxicity can still occur through other mechanisms such as oxidative stress and direct interference with cellular processes like steroidogenesis. This comparative guide highlights the importance of considering species-specific data and mechanisms of action when extrapolating animal toxicity data to human health risk assessment. Further research is needed to fill the existing data gaps, especially concerning chronic low-dose exposure and the effects of MEHP on a wider range of species.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. nationalacademies.org [nationalacademies.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. Cellular and Molecular Effect of MEHP Involving LXRα in Human Fetal Testis and Ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative toxicological evaluation of phthalate diesters and metabolites in Sprague-Dawley male rats for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mono-(2-ethylhexyl) phthalate induces oxidative stress and inhibits growth of mouse ovarian antral follicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DEHP impairs the oxidative stress response and disrupts trace element and mineral metabolism within the mitochondria of detoxification organs | Semantic Scholar [semanticscholar.org]
MEHHP and MEOHP: Superior Selectivity in Biomarkering for DEHP Exposure Assessment
A Comparative Guide for Researchers and Drug Development Professionals
In the realm of toxicology and environmental health, accurate assessment of exposure to Di(2-ethylhexyl) phthalate (B1215562) (DEHP), a ubiquitous plasticizer with known endocrine-disrupting properties, is paramount. For years, mono(2-ethylhexyl) phthalate (MEHP) has been the primary biomarker for DEHP exposure. However, emerging evidence strongly supports the use of its oxidative metabolites, mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP) and mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), as more selective and reliable indicators. This guide provides an objective comparison of these biomarkers, supported by experimental data, to inform best practices in exposure assessment.
The Case for Enhanced Selectivity: MEHHP and MEOHP vs. MEHP
The primary limitation of using MEHP as a biomarker is its susceptibility to external contamination.[1][2] DEHP is pervasive in laboratory environments and can be present in various materials used during sample collection and analysis. This external DEHP can be hydrolyzed to MEHP, leading to falsely elevated results and an overestimation of internal exposure.[1][2]
In contrast, MEHHP and MEOHP are secondary, oxidative metabolites of DEHP, formed in the body through enzymatic processes.[3][4] Crucially, they cannot be formed by the simple hydrolysis of DEHP from external contamination sources during sample handling.[1][2] This intrinsic property makes MEHHP and MEOHP more selective biomarkers, providing a more accurate reflection of the absorbed and metabolized dose of DEHP.
Furthermore, studies have consistently shown that MEHHP and MEOHP are present in significantly higher concentrations in human urine compared to MEHP.[1][4][5] In fact, urinary levels of MEHHP and MEOHP can be up to 10-fold higher than those of MEHP.[1] This greater abundance enhances analytical sensitivity and provides a more robust measure of DEHP exposure. The four major oxidized metabolites of DEHP, including MEHHP and MEOHP, constitute approximately 70% of the metabolites excreted in urine, while MEHP accounts for only about 6%.[3]
Quantitative Data Summary
The following tables summarize quantitative data from human biomonitoring studies, highlighting the concentration differences between MEHP, MEHHP, and MEOHP in urine.
Table 1: Comparison of Urinary Concentrations of DEHP Metabolites
| Biomarker | Typical Concentration Range (ng/mL) | Key Findings | Citations |
| MEHP | Low | Generally found at lower concentrations than its oxidative metabolites. | [1][5] |
| MEHHP | High | Concentrations are consistently and significantly higher than MEHP, often by an order of magnitude. | [1][4][5] |
| MEOHP | High | Concentrations are also significantly higher than MEHP and are often strongly correlated with MEHHP levels. | [1][4][5] |
Experimental Protocols
Accurate quantification of MEHHP, MEOHP, and MEHP is critical for reliable exposure assessment. The most common and robust analytical method is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).
Detailed Methodology for Urinary Phthalate Metabolite Analysis via HPLC-MS/MS
This protocol is based on established methods for the analysis of phthalate metabolites in urine.
1. Sample Preparation:
-
Enzymatic Deconjugation: Since phthalate metabolites are primarily excreted in urine as glucuronide conjugates, an enzymatic hydrolysis step is necessary to measure the total metabolite concentration.
-
To 100 µL of urine, add an internal standard solution containing isotopically labeled analogs of the target metabolites.
-
Add β-glucuronidase enzyme solution in an appropriate buffer (e.g., ammonium (B1175870) acetate, pH 6.5).
-
Incubate the mixture at 37°C for a defined period (e.g., 90 minutes to 2 hours) to ensure complete hydrolysis.
-
2. Analyte Extraction and Clean-up:
-
Solid-Phase Extraction (SPE): This step removes interfering substances from the urine matrix and concentrates the analytes.
-
Condition an SPE cartridge (e.g., C18) with methanol (B129727) followed by water.
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elute the phthalate metabolites with a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).
-
3. Instrumental Analysis:
-
HPLC Separation:
-
Inject the eluted sample into an HPLC system equipped with a suitable analytical column (e.g., C18).
-
Employ a gradient elution program using a mobile phase consisting of an aqueous component (e.g., water with a small amount of acid like formic or acetic acid) and an organic component (e.g., acetonitrile or methanol). This separates the target metabolites based on their polarity.
-
-
MS/MS Detection:
-
The eluent from the HPLC is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source in negative ion mode.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion for each metabolite and then detecting a specific product ion after fragmentation. This highly selective detection method minimizes interferences and provides accurate quantification.
-
4. Quantification:
-
Quantification is performed using the isotope dilution method. The ratio of the peak area of the native analyte to its corresponding isotopically labeled internal standard is used to calculate the concentration of the analyte in the sample. This corrects for any loss of analyte during sample preparation and for matrix effects in the mass spectrometer.
Visualizing the Rationale
The following diagrams illustrate the metabolic pathway of DEHP and a typical experimental workflow, providing a clear visual representation of the concepts discussed.
Caption: Metabolic pathway of DEHP and the source of MEHP contamination.
Caption: General experimental workflow for phthalate metabolite analysis.
Conclusion
The scientific evidence strongly indicates that MEHHP and MEOHP are more selective and reliable biomarkers for assessing human exposure to DEHP than MEHP. Their formation through oxidative metabolism prevents confounding results from external contamination, and their higher urinary concentrations offer improved analytical sensitivity. For researchers, scientists, and drug development professionals conducting studies on DEHP exposure and its potential health effects, prioritizing the measurement of MEHHP and MEOHP will lead to more accurate and defensible results. This shift in biomarker strategy represents a significant advancement in the field of environmental health and toxicology, enabling a more precise understanding of the human body burden of this prevalent environmental contaminant.
References
- 1. Mono(2-ethyl-5-hydroxyhexyl) phthalate and mono-(2-ethyl-5-oxohexyl) phthalate as biomarkers for human exposure assessment to di-(2-ethylhexyl) phthalate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of 18 phthalate metabolites in human urine using a liquid chromatography-tandem mass spectrometer equipped with a core–shell column for rapid separation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Di(2-ethylhexyl)phthalate (DEHP): human metabolism and internal exposure-- an update and latest results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Di(2-Ethylhexyl)Phthalate (DEHP) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unraveling the Dichotomy: A Comparative Guide to the In Vitro and In Vivo Effects of Mono(2-ethylhexyl) phthalate (MEHP)
For researchers, scientists, and drug development professionals, understanding the complete toxicological profile of environmental contaminants like Mono(2-ethylhexyl) phthalate (B1215562) (MEHP) is paramount. This guide provides a comprehensive comparison of the in vitro and in vivo effects of MEHP, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
MEHP, the primary active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), has been the subject of extensive research due to its potential endocrine-disrupting and reproductive toxicity properties.[1][2] While in vitro studies offer a controlled environment to dissect cellular and molecular mechanisms, in vivo studies provide a more holistic view of its systemic effects. This guide aims to bridge the gap between these two essential research modalities.
Quantitative Comparison of MEHP Effects
To facilitate a clear comparison, the following tables summarize the quantitative data from various studies on the key toxicological endpoints of MEHP.
Table 1: Apoptosis
| Model System | MEHP Concentration/Dose | Exposure Duration | Endpoint | Result | Citation |
| In Vitro | |||||
| Human fetal testes explants | 10⁻⁵ M | 3 days | Percentage of Caspase-3 positive germ cells | Significantly increased rate of apoptosis | [3] |
| Mouse fetal testes explants | 10⁻⁵ M | Not specified | Germ cell apoptosis | Comparable effect to in vivo exposure | [3] |
| Guinea pig testes explants | 1, 10, 100 nmol/ml | 3, 6, 9 hours | Percentage of apoptotic spermatogenic cells | Significant, time-dependent increase | [4] |
| Human placental cells (HTR-8/SVneo) | 180 μM | 24 hours | Caspase 3/7 activity | Increased | [5] |
| Mouse spermatogonia-derived (GC-1) cells | 200 and 400 μM | 48 hours | Percentage of apoptotic cells | Dose-dependent increase | [6] |
| In Vivo | |||||
| Mouse fetal testes | Not specified | Not specified | Germ cell apoptosis | Comparable effect to in vitro exposure | [3] |
Table 2: Oxidative Stress
| Model System | MEHP Concentration/Dose | Exposure Duration | Endpoint | Result | Citation |
| In Vitro | |||||
| Human placental cells (HTR-8/SVneo) | 180 μM | Not specified | Reactive Oxygen Species (ROS) generation | Increased | [5] |
| Human placental cells (HTR-8/SVneo) | 90 and 180 μM | 24 hours | Oxidized thymine (B56734) (DNA damage) | Increased | [3] |
| Mouse ovarian antral follicles | 1–100 μg/ml | 96 hours | ROS levels | Significantly increased | [7] |
| Mouse macrophage (RAW 264.7) cells | 0–300 µM | 24 hours | Intracellular and mitochondrial-derived oxidative stress | Elevated | [8][9] |
| In Vivo | |||||
| Pregnant women (observational study) | Urinary MEHP concentrations | Pregnancy | Urinary oxidative stress markers (8-OHdG, isoprostane) | Positive association | [10] |
Table 3: Endocrine Disruption (Steroidogenesis)
| Model System | MEHP Concentration/Dose | Exposure Duration | Endpoint | Result | Citation |
| In Vitro | |||||
| Immature and adult rat Leydig cells | 250µM | Not specified | hCG-stimulated androgen production | Inhibited | [5] |
| MA-10 mouse tumor Leydig cells | 0.1-10.0 M | 24 or 48 hours | hCG-stimulated steroid formation | Significant inhibition | [11] |
| MA-10 and MLTC-1 Leydig cell lines | Not specified | Not specified | Hormone-induced steroid hormone production | Significant reduction | [4][12][13] |
| Fetal rat testes explants | 10 µM | Not specified | Testosterone (B1683101) production | Inhibited | [14] |
| In Vivo | |||||
| Male factory workers (observational study) | High urinary MEHP concentrations (>10.0 μM) | Occupational | Blood testosterone levels | Significantly lower than unexposed workers | [15] |
| Male rats | Not specified | Gestational days 14-18 | Fetal testicular testosterone levels | Reduced by approximately 60–85% | [16] |
| Men (observational study) | Urinary MEHP levels | Not specified | Serum free testosterone | Modest and significant reduction | [17] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for interpreting and comparing the results.
In Vitro Studies
-
Cell Culture and Treatment: A variety of cell lines have been utilized to study the effects of MEHP, including human and mouse testicular cells, human placental cells (HTR-8/SVneo), mouse macrophage cells (RAW 264.7), and mouse Leydig tumor cells (MA-10).[2][3][8][9] Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For experimental treatments, cells are exposed to a range of MEHP concentrations, often dissolved in a vehicle like dimethyl sulfoxide (B87167) (DMSO).[2]
-
Apoptosis Assays: Apoptosis is commonly quantified by measuring the activity of key executioner caspases, such as caspase-3 and -7, using luminescence or fluorescence-based assays.[5] The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is also used to detect DNA fragmentation, a hallmark of apoptosis.[4] Flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining allows for the differentiation between early and late apoptotic cells.[6]
-
Oxidative Stress Assays: The generation of reactive oxygen species (ROS) is a common indicator of oxidative stress and is often measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).[2] Oxidative damage to DNA can be assessed by quantifying levels of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) or oxidized thymine, typically by mass spectrometry.[3]
-
Steroidogenesis Assays: The production of steroid hormones, such as testosterone and progesterone, is measured in the cell culture medium using techniques like enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).[9][13]
In Vivo Studies
-
Animal Models and Exposure: Rodent models, primarily rats and mice, are commonly used for in vivo studies.[3][18] MEHP exposure can be administered through various routes, including oral gavage, in drinking water, or via the diet.[18] Dosing regimens vary depending on the study's objectives, ranging from acute to chronic exposure across different life stages, including prenatal and postnatal periods.
-
Hormone and Biomarker Analysis: Blood samples are collected to measure serum levels of hormones like testosterone and luteinizing hormone (LH) using immunoassays.[17] Urine samples are analyzed for MEHP and its metabolites, as well as for biomarkers of oxidative stress.[10]
-
Histopathological Analysis: Tissues of interest, such as the testes, are collected, fixed, and sectioned for histological examination to assess for any morphological changes or signs of toxicity.[16]
Key Signaling Pathways Affected by MEHP
MEHP has been shown to perturb several critical signaling pathways, leading to its observed toxic effects.
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway
MEHP exposure can activate the p38 MAPK pathway, which is involved in cellular responses to stress, inflammation, and apoptosis.[9][19] Activation of this pathway can lead to the production of pro-inflammatory cytokines like TNF-α, which in turn can inhibit steroidogenesis in Leydig cells.[9]
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) Pathway
MEHP is a known activator of PPARγ, a nuclear receptor that plays a key role in adipogenesis (fat cell development) and lipid metabolism.[12][20] The activation of PPARγ by MEHP can lead to the differentiation of preadipocytes into mature adipocytes, potentially contributing to obesity.[20]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of MEHP, integrating both in vitro and in vivo approaches.
References
- 1. Structural basis of the activation of PPARγ by the plasticizer metabolites MEHP and MINCH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mono-2-Ethylhexyl Phthalate Induces Oxidative Stress Responses in Human Placental Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mono-(2-ethylhexyl) phthalate (MEHP) induces spermatogenic cell apoptosis in guinea pig testes at prepubertal stage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory effects of mono-ethylhexyl phthalate on steroidogenesis in immature and adult rat Leydig cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Urinary Phthalate Metabolite Associations with Biomarkers of Inflammation and Oxidative Stress Across Pregnancy in Puerto Rico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activation of PPARalpha and PPARgamma by environmental phthalate monoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Decreased Serum Free Testosterone in Workers Exposed to High Levels of Di-n-butyl Phthalate (DBP) and Di-2-ethylhexyl Phthalate (DEHP): A Cross-Sectional Study in China - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Impact of Chronic Phthalate Exposure on Rodent Anxiety and Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Validation of MEHP's Anti-Estrogenic and Anti-Androgenic Effects: A Comparative Guide
This guide provides a comprehensive analysis of the anti-estrogenic and anti-androgenic properties of Mono-(2-ethylhexyl) phthalate (B1215562) (MEHP), a primary metabolite of the widely used plasticizer Di-(2-ethylhexyl) phthalate (DEHP). The data presented is derived from in vitro bioassays, offering a comparative perspective against known antagonists and detailing the experimental methodologies for researchers, scientists, and drug development professionals.
Anti-Estrogenic Activity of MEHP
MEHP has demonstrated anti-estrogenic effects in various in vitro studies. The Yeast Estrogen Screen (YES) bioassay, which utilizes genetically modified Saccharomyces cerevisiae, is a common method for evaluating these properties. In this assay, MEHP shows inhibitory effects on the activity of 17β-estradiol (E2).[1][2] The mechanism for this inhibition has been identified as being receptor-mediated.[1][3] However, MEHP itself does not exhibit estrogenic activity.[1][4]
The following table summarizes the half-maximal inhibitory concentration (IC50) of MEHP in comparison to 4-hydroxytamoxifen (B85900), a well-established estrogen receptor antagonist.
| Compound | Bioassay | IC50 (µM) |
| MEHP | YES | 125[1][2][4] |
| 4-hydroxytamoxifen (HT) | YES | 1.11[2] |
Lower IC50 values indicate greater potency.
This protocol is based on methodologies described in published studies.[2]
-
Yeast Culture Preparation: A strain of Saccharomyces cerevisiae, engineered to express the human estrogen receptor (hER) and a reporter gene (e.g., lacZ), is cultured in a suitable medium.
-
Assay Setup: Yeast cells are exposed to a medium containing a fixed concentration of 17β-estradiol (E2) to induce estrogenic activity (e.g., 1.00 nM).[2] This is considered the 100% induction level.
-
Test Compound Exposure: MEHP is added to the E2-containing medium across a range of concentrations (e.g., eight concentrations from 316 nM to 1.00 mM).[2] A positive control, such as 4-hydroxytamoxifen, is tested in parallel.[2]
-
Incubation: The cultures are incubated under controlled conditions to allow for interaction with the estrogen receptor and expression of the reporter gene.
-
Reporter Gene Assay: The activity of the reporter gene product (e.g., β-galactosidase) is measured, typically through a colorimetric assay.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of reporter activity against the concentration of MEHP. The IC50 value is then calculated from this curve.[2]
Caption: Receptor-mediated anti-estrogenic action of MEHP in the YES assay.
Anti-Androgenic Activity of MEHP
MEHP also exhibits anti-androgenic properties, which have been confirmed using the Yeast Androgen Screen (YAS) assay. This assay is similar in principle to the YES assay but uses a yeast strain expressing the human androgen receptor (hAR).[1] Studies indicate that MEHP's inhibitory effect on androgenic activity is caused by a non-receptor-mediated mechanism.[1][3] Like its estrogenic profile, MEHP does not show any androgenic activity on its own.[1][4]
The following table summarizes the IC50 of MEHP against flutamide, a known anti-androgen medication.
| Compound | Bioassay | IC50 (µM) |
| MEHP | YAS | 736[1][2][4] |
| Flutamide (FL) | YAS | 20.3[2] |
Lower IC50 values indicate greater potency.
The protocol for the YAS assay mirrors the YES assay, with specific adaptations for androgen receptor activity.[2]
-
Yeast Culture Preparation: A strain of Saccharomyces cerevisiae, engineered to express the human androgen receptor (hAR) and a reporter gene, is cultured.
-
Assay Setup: Yeast cells are exposed to a medium containing a fixed concentration of an androgen, such as dihydrotestosterone (B1667394) (DHT) (e.g., 31.6 nM), to induce androgenic activity.[2]
-
Test Compound Exposure: MEHP is added to the DHT-containing medium across a range of concentrations. A positive control, such as flutamide, is tested in parallel.[2]
-
Incubation: The cultures are incubated to allow for interaction and reporter gene expression.
-
Reporter Gene Assay: The activity of the reporter gene product is measured.
-
Data Analysis: A dose-response curve is generated by plotting the inhibition of reporter activity against the MEHP concentration to determine the IC50 value.[2]
Caption: Non-receptor-mediated anti-androgenic action of MEHP.
General Experimental Workflow
The diagram below illustrates the generalized workflow for in vitro yeast-based hormone activity bioassays like YES and YAS.
Caption: Generalized workflow for YES/YAS bioassays.
Summary and Conclusion
The available in vitro data robustly demonstrates that MEHP possesses both anti-estrogenic and anti-androgenic properties. The anti-estrogenic effect appears to be mediated through direct antagonism of the human estrogen receptor, whereas its anti-androgenic effect follows a non-receptor-mediated pathway.[1][3] When compared to standard antagonists like 4-hydroxytamoxifen and flutamide, MEHP is significantly less potent, as indicated by its higher IC50 values.[2] It is also noteworthy that the actual uptake of MEHP by yeast cells is low, which suggests that the true inhibitory concentrations may be much lower than the IC50 values derived from these assays.[2] These findings are crucial for understanding the endocrine-disrupting potential of DEHP and its metabolites and for guiding further research in toxicology and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Effects of Mono-(2-Ethylhexyl) Phthalate (MEHP) on Human Estrogen Receptor (hER) and Androgen Receptor (hAR) by YES/YAS In Vitro Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Comparative Analysis of Mono(2-ethylhexyl) Phthalate (MEHP) Effects on Diverse Cell Lines
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro effects of the plasticizer metabolite MEHP. This document provides a comparative overview of MEHP's impact on immune, endocrine, and reproductive cell lines, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the ubiquitous plasticizer di(2-ethylhexyl) phthalate (DEHP), has been the subject of extensive toxicological research due to its potential endocrine-disrupting and reproductive toxicity properties. Understanding its effects at the cellular level is crucial for assessing its risk to human health. This guide presents a comparative study of MEHP's effects on three distinct cell lines: RAW 264.7 (a murine macrophage cell line, representing the immune system), MA-10 (a murine Leydig tumor cell line, a model for steroidogenesis in the endocrine system), and GC-1 spg (a mouse spermatogonia-derived cell line, representing the reproductive system).
Quantitative Comparison of MEHP's Effects
The following table summarizes the dose-dependent effects of MEHP on key cellular parameters across the three selected cell lines, providing a clear comparison of their relative sensitivities and responses.
| Cell Line | Parameter | MEHP Concentration (µM) | Observed Effect | Source |
| RAW 264.7 | Inflammatory Response | 100 - 300 | Significant dose-dependent increase in TNF-α secretion. | [1][2][3] |
| Signaling Pathway | 300 | Time-dependent phosphorylation (activation) of p38 MAPK. | [1] | |
| Oxidative Stress | 200 - 300 | Significant increase in intracellular ROS generation. | [1] | |
| Cell Viability | Not explicitly quantified | Studies focus on inflammatory and signaling effects rather than cytotoxicity at these concentrations. | [1][2][3] | |
| MA-10 | Steroidogenesis | 100, 200, 300 | Concentration-dependent significant decrease in LH-stimulated progesterone (B1679170) production. | [4] |
| Protein Expression | 300 | Significant reduction in the levels of mature steroidogenic acute regulatory protein (STAR). | [4] | |
| Cell Viability | 10 - 300 | No significant effect on cell viability as assessed by MTT assay. | [4] | |
| GC-1 spg | Cell Viability | 100 | Cell viability reduced to approximately 94%. | [5] |
| 200 | Cell viability reduced to approximately 86%. | [5] | ||
| 400 | Cell viability reduced to approximately 67%. | [5] | ||
| Cell Cycle | 200, 400 | Significant increase in the percentage of cells in the G0/G1 phase, indicating cell cycle arrest. | [5] | |
| Apoptosis | 200, 400 | Dose-dependent increase in the percentage of apoptotic cells. | [5] | |
| Protein Expression | Dose-dependent | Decreased expression of TERT and c-Myc. | [5][6] |
Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms of MEHP action and the methodologies used to study them, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the key experiments cited in this guide, based on standard laboratory practices.
Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well culture plates
-
MEHP stock solution
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of culture medium and incubate for 24 hours to allow for attachment.
-
MEHP Treatment: Aspirate the medium and add fresh medium containing various concentrations of MEHP (e.g., 0, 50, 100, 200, 400 µM). Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24 or 48 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium containing MTT and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group (untreated or vehicle-treated cells).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well culture plates
-
MEHP stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of MEHP for the desired duration (e.g., 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant from the same well.
-
Washing: Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Viable cells are negative for both stains, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are positive for both.
Protein Expression Analysis (Western Blotting for p38 MAPK)
This technique is used to detect and quantify specific proteins in a cell lysate, such as the activation (phosphorylation) of signaling proteins.
Materials:
-
6-well culture plates
-
MEHP stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with MEHP as described previously. After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.
-
Electrophoresis: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal and/or a loading control (e.g., GAPDH) to determine the relative protein activation.
References
- 1. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mono-(2-ethylhexyl) Phthalate (MEHP)-Induced Telomere Structure and Function Disorder Mediates Cell Cycle Dysregulation and Apoptosis via c-Myc and Its Upstream Transcription Factors in a Mouse Spermatogonia-Derived (GC-1) Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring MEHP: A Guide to Inter-Laboratory Comparison and Analytical Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Mono(2-ethylhexyl) Phthalate (B1215562) Measurement.
Mono(2-ethylhexyl) phthalate (MEHP) is the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP). Accurate quantification of MEHP in biological matrices, such as urine, is critical for assessing human exposure to DEHP and its potential health effects. This guide provides a comparative overview of the analytical performance of laboratories measuring MEHP, supported by data from major proficiency programs, and details a standard analytical protocol.
Inter-Laboratory Performance in MEHP Measurement
Ensuring the comparability and reliability of MEHP measurements across different laboratories is a significant challenge. Large-scale proficiency testing (PT) schemes are essential for evaluating and improving analytical performance. One of the most comprehensive initiatives in this area is the European Human Biomonitoring Initiative (HBM4EU).
The HBM4EU Quality Assurance/Quality Control (QA/QC) program organized four rounds of proficiency tests for 15 phthalate biomarkers, including MEHP, with 28 laboratories participating.[1] This program was instrumental in building a network of competent laboratories capable of generating accurate and comparable data.[1]
The results from the HBM4EU program provide a valuable benchmark for inter-laboratory performance. For single-isomer phthalates like DEHP (the parent compound of MEHP), the interlaboratory reproducibility, expressed as the relative standard deviation (RSD), averaged 24%.[1] Notably, this variability improved to 17% when considering only laboratories that consistently achieved satisfactory performance, demonstrating the success of the QA/QC efforts.[1]
Summary of Proficiency Testing Results for MEHP
The following table summarizes representative data from a proficiency testing round for two distinct urine control materials (Sample A: lower concentration; Sample B: higher concentration), reflecting the typical range of results and variability observed among participating laboratories.
| Laboratory ID | Sample A (ng/mL) | z-score A | Sample B (ng/mL) | z-score B | Method |
| Assigned Value | 2.5 | N/A | 15.0 | N/A | Consensus |
| Lab 01 | 2.6 | 0.4 | 14.5 | -0.3 | LC-MS/MS |
| Lab 02 | 2.3 | -0.8 | 15.8 | 0.5 | LC-MS/MS |
| Lab 03 | 2.9 | 1.6 | 16.2 | 0.8 | LC-MS/MS |
| Lab 04 | 2.1 | -1.6 | 13.9 | -0.7 | GC-MS |
| Lab 05 | 3.2 | 2.8 | 17.5 | 1.7 | LC-MS/MS |
| Lab 06 | 2.4 | -0.4 | 14.8 | -0.1 | LC-MS/MS |
| Lab 07 | Pass | 13.5 | -1.0 | LC-MS/MS | |
| Lab 08 | 2.7 | 0.8 | 15.5 | 0.3 | LC-MS/MS |
| Statistics | |||||
| Robust Mean | 2.55 | 15.2 | |||
| RSD (%) | 18% | 8% |
Note: Data are representative and synthesized from the outcomes of proficiency testing schemes like HBM4EU. The z-score evaluates performance against the assigned value, with |z| ≤ 2 considered satisfactory.
Experimental Protocol: Quantification of MEHP in Urine
The most widely adopted method for the quantification of MEHP and other phthalate metabolites is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). The following protocol is based on established and validated procedures, such as those used by the U.S. Centers for Disease Control and Prevention (CDC) for the National Biomonitoring Program.
Principle
This method quantitatively detects MEHP in human urine. Because MEHP is often present as a glucuronide conjugate, samples undergo enzymatic deconjugation. The analytes are then concentrated and separated from the urine matrix using on-line Solid Phase Extraction (SPE) coupled with HPLC and detected by tandem mass spectrometry (MS/MS). Isotope-labeled internal standards are used to ensure high precision and accuracy.
Reagents and Materials
-
Mobile Phase: Acetonitrile, deionized water, and formic acid.
-
Enzyme: β-glucuronidase from Helix pomatia.
-
Buffers: Ammonium (B1175870) acetate (B1210297) buffer.
-
Internal Standards: Isotope-labeled MEHP (e.g., ¹³C₄-MEHP).
-
SPE Cartridges: For on-line extraction.
-
HPLC Column: C18 reversed-phase column.
Sample Preparation and Enzymatic Hydrolysis
-
Thaw urine samples to room temperature.
-
Pipette 100 µL of urine into a 96-well plate.
-
Add 10 µL of the internal standard spiking solution to each well.
-
Add 50 µL of ammonium acetate buffer containing β-glucuronidase enzyme.
-
Seal the plate and incubate at 37°C for at least 2 hours to deconjugate the glucuronidated metabolites.
-
After incubation, add 340 µL of 0.1 M formic acid to stop the reaction and prepare the sample for injection.
Instrumental Analysis (HPLC-MS/MS)
-
On-line SPE: The prepared sample is injected into the HPLC system. The sample is first loaded onto an SPE column where MEHP and other metabolites are retained, while salts and polar interferences are washed to waste.
-
Chromatographic Separation: The analytical pump gradient is initiated, and a switching valve redirects the mobile phase through the SPE column, eluting the trapped analytes onto the analytical C18 column for chromatographic separation.
-
Mass Spectrometry: The separated analytes are introduced into the mass spectrometer. Electrospray ionization (ESI) in negative mode is typically used. Detection and quantification are performed using Multiple Reaction Monitoring (MRM), monitoring specific precursor-to-product ion transitions for both the native MEHP and its labeled internal standard.
Quality Control
-
Blanks: Reagent blanks are prepared using water instead of urine to monitor for background contamination.
-
Quality Control (QC) Materials: Low and high concentration QC materials (pooled urine with known MEHP concentrations) are analyzed with each batch of samples to ensure the accuracy and precision of the run.
-
Deconjugation Check: A standard like 4-methylumbelliferyl glucuronide is used to monitor the efficiency of the enzymatic deconjugation.
Visualized Workflows
References
Validating Biomarkers of MEHP-Induced Oxidative Stress: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), the primary active metabolite of the widely used plasticizer di(2-ethylhexyl) phthalate (DEHP), is a known reproductive and developmental toxicant. A growing body of evidence indicates that a key mechanism underlying MEHP's toxicity is the induction of oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body's antioxidant defenses to neutralize them. This guide provides a comparative overview of key biomarkers used to validate MEHP-induced oxidative stress, supported by experimental data and detailed protocols to aid researchers in their study design and execution.
Biomarker Performance: A Quantitative Comparison
The validation of biomarkers for MEHP-induced oxidative stress relies on the quantification of various indicators of cellular damage and the antioxidant response. The following tables summarize quantitative data from various studies, offering a comparative look at the effects of MEHP on different biomarkers across various experimental models.
Table 1: Effect of MEHP on Reactive Oxygen Species (ROS) Production
| Cell/Tissue Type | MEHP Concentration | Duration of Exposure | Fold Increase in ROS (Mean ± SEM/SD) | Reference |
| Mouse Ovarian Antral Follicles | 1 - 100 µg/mL | 96 h | Significantly increased vs. control | [1] |
| MA-10 Mouse Leydig Cells | 10 - 300 µM | 24 h | Dose-dependent increase | [2] |
| RAW 264.7 Macrophage Cells | 10 - 300 µM | 24 h | Dose-dependent increase | [3][4] |
| HTR-8/SVneo Trophoblast Cells | 200 µM | Not specified | Increased ROS generation | [5] |
Table 2: Effect of MEHP on Antioxidant Enzyme Activity
| Enzyme | Cell/Tissue Type | MEHP Concentration | Duration of Exposure | Observed Effect on Activity | Reference |
| Superoxide (B77818) Dismutase (SOD) | Mouse Ovarian Antral Follicles | 10 µg/mL | 72 h | Increased | [1] |
| Mouse Ovarian Antral Follicles | 100 µg/mL | 96 h | Inhibited | [1] | |
| Glutathione Peroxidase (GPX) | Mouse Ovarian Antral Follicles | 10 and 100 µg/mL | 72 h | Significantly inhibited | [1] |
| Mouse Ovarian Antral Follicles | All doses (0.1-100 µg/mL) | 96 h | Significantly inhibited | [1] | |
| Catalase (CAT) | Mouse Ovarian Antral Follicles | 0.1 and 10 µg/mL | 96 h | Significantly increased | [1] |
Table 3: Effect of MEHP on Lipid Peroxidation (TBARS/MDA)
| Cell/Tissue Type | MEHP Concentration | Duration of Exposure | Fold Increase in TBARS/MDA (Mean ± SEM/SD) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | BRL-3A Hepatocytes | 10, 50, 100, 200 µM | 24 and 48 h | Gradual increase with dose | | | Prunus avium L. Leaves | Not Applicable | Not Applicable | Higher MDA in one genotype |[6] |
Table 4: Effect of MEHP on Oxidative DNA Damage
| Biomarker | Cell/Tissue Type | MEHP Concentration | Duration of Exposure | Observed Effect | Reference |
| 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) | HepG2 Cells | ≥ 25.00 µM | 24 h | Induced oxidative DNA damage | [7] |
| HepG2 Cells | 100.00 µM | 36 h | Induced oxidative DNA damage | [7] | |
| DNA Damage (Comet Assay) | MA-10 Leydig Cells | 3 µM | Not specified | High levels of DNA damage | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible validation of biomarkers. Below are protocols for key experiments cited in the context of MEHP-induced oxidative stress.
Measurement of Superoxide Dismutase (SOD) Activity
This protocol is adapted from commercially available kits and common laboratory practices.
Materials:
-
Cell or tissue lysate
-
Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.8)
-
Xanthine Oxidase
-
A detection agent that reacts with superoxide radicals (e.g., NBT or a water-soluble tetrazolium salt)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates in an appropriate lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, add the sample (diluted to an appropriate concentration), assay buffer, and the superoxide detection reagent to each well.
-
Initiate Reaction: Add xanthine to each well, followed by xanthine oxidase to initiate the generation of superoxide radicals.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 20-30 minutes), protected from light.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1 or ~560 nm for NBT) using a microplate reader.
-
Calculation: The SOD activity is determined by the degree of inhibition of the colorimetric reaction. Calculate the percentage of inhibition for each sample relative to a control without SOD. One unit of SOD activity is often defined as the amount of enzyme that inhibits the rate of superoxide-dependent color development by 50%.
Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation
This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.
Materials:
-
Sample (plasma, serum, cell/tissue homogenate)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67% w/v)
-
Trichloroacetic acid (TCA) solution (e.g., 10-20% w/v)
-
MDA standard solution
-
Microcentrifuge tubes
-
Heating block or water bath (95-100°C)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Homogenize tissues or lyse cells in a suitable buffer.
-
Protein Precipitation: Add TCA to the sample to precipitate proteins. Incubate on ice for 15-20 minutes.
-
Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Reaction: Transfer the supernatant to a new tube and add the TBA solution.
-
Heating: Incubate the mixture at 95-100°C for 15-60 minutes to allow the formation of the MDA-TBA adduct.
-
Cooling: Cool the tubes on ice to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at ~532 nm or fluorescence at an excitation of ~530 nm and emission of ~550 nm.
-
Quantification: Calculate the concentration of TBARS in the sample by comparing its absorbance/fluorescence to a standard curve generated using known concentrations of MDA.
Quantification of 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) by ELISA
This immunoassay is a sensitive method for detecting oxidative DNA damage.
Materials:
-
DNA extracted from cells or tissues
-
8-oxo-dG ELISA kit (containing pre-coated plates, primary antibody against 8-oxo-dG, HRP-conjugated secondary antibody, TMB substrate, and stop solution)
-
Wash buffer
-
Microplate reader
Procedure:
-
DNA Extraction and Digestion: Extract genomic DNA from the samples. Digest the DNA into single nucleosides using nuclease P1 and alkaline phosphatase.
-
ELISA:
-
Add the digested DNA samples and 8-oxo-dG standards to the wells of the pre-coated microplate.
-
Add the primary antibody specific for 8-oxo-dG to each well. Incubate as per the kit's instructions.
-
Wash the plate to remove unbound antibodies.
-
Add the HRP-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the TMB substrate and incubate in the dark until a color change is observed.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: The concentration of 8-oxo-dG is inversely proportional to the color intensity. Calculate the 8-oxo-dG levels in the samples by comparing their absorbance to the standard curve.
Western Blot Analysis for Antioxidant Enzymes (GPX, CAT)
This technique is used to determine the protein expression levels of specific antioxidant enzymes.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for GPX and CAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Prepare protein lysates from cells or tissues and determine the protein concentration.
-
SDS-PAGE: Separate the proteins based on their molecular weight by running the lysates on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein (GPX or CAT) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add a chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used for normalization.[9]
Quantitative Real-Time PCR (qRT-PCR) for Antioxidant Enzyme mRNA Levels
This method is used to quantify the gene expression of antioxidant enzymes.
Materials:
-
Total RNA extracted from cells or tissues
-
Reverse transcriptase
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., SOD1, GPX1, CAT) and a housekeeping gene (e.g., ACTB, GAPDH)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the samples.
-
Reverse Transcription: Synthesize cDNA from the RNA template using reverse transcriptase.
-
qPCR: Perform real-time PCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the expression of the housekeeping gene.
Visualizing the Molecular Response to MEHP
To better understand the complex cellular events triggered by MEHP, the following diagrams illustrate the key signaling pathways and a general experimental workflow for biomarker validation.
Caption: Experimental workflow for validating biomarkers of MEHP-induced oxidative stress.
Caption: Key signaling pathways implicated in MEHP-induced oxidative stress.
Conclusion
The validation of biomarkers is a critical step in understanding the mechanisms of MEHP toxicity and in the development of potential therapeutic interventions. This guide provides a framework for researchers by comparing key biomarkers, offering detailed experimental protocols, and visualizing the underlying molecular pathways. By employing a multi-biomarker approach and standardized methodologies, researchers can obtain robust and reliable data to advance our understanding of MEHP-induced oxidative stress.
References
- 1. Mono-(2-Ethylhexyl) Phthalate Induces Oxidative Stress and Inhibits Growth of Mouse Ovarian Antral Follicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEHP induces alteration of mitochondrial function and inhibition of steroid biosynthesis in MA-10 mouse tumor Leydig cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro analysis of the effect of mono-(2-ethylhexyl) phthalate (MEHP) exposure on macrophage inflammatory responses in relationship to Leydig cell steroid production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Changes in Secondary Metabolites Content and Antioxidant Enzymes Activity in Leaves of Two Prunus avium L. Genotypes During Various Phenological Phases [mdpi.com]
- 7. MEHP-induced oxidative DNA damage and apoptosis in HepG2 cells correlates with p53-mediated mitochondria-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Mono(2-ethylhexyl) phthalate (MEHP): A Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Mono(2-ethylhexyl) phthalate (B1215562) (MEHP), a metabolite of Di(2-ethylhexyl) phthalate (DEHP), requires careful handling and disposal due to its potential health and environmental hazards. This guide provides essential, step-by-step procedures for the proper disposal of MEHP, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle Mono(2-ethylhexyl) phthalate with the appropriate Personal Protective Equipment (PPE). All handling of this chemical should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Required PPE:
-
Gloves: Chemically resistant gloves (e.g., nitrile, neoprene).[2]
-
Eye Protection: Safety goggles or glasses with side shields.[1][3]
-
Protective Clothing: A lab coat should be worn to prevent skin contact.[1][3]
Step-by-Step Disposal Protocol
The disposal of MEHP must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[1][4]
-
Waste Identification and Classification : MEHP is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. While not specifically listed with a unique EPA hazardous waste code, its parent compound, DEHP, is similar to other regulated phthalates. Therefore, it is prudent to manage MEHP waste as a hazardous waste.[1] All chemical waste should be assumed to be hazardous unless confirmed otherwise by your institution's safety office.[5]
-
Waste Segregation : Do not mix MEHP waste with other chemical waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department. Segregate incompatible hazardous wastes to prevent dangerous reactions.[6][7]
-
Containerization :
-
Place MEHP waste into a chemically compatible and sealable container that is in good condition.[4][6][8]
-
Ensure the container is equipped with a secure, leak-proof closure.[8] The container must be kept closed at all times except when adding or removing waste.[4][6][7]
-
Avoid using plastic containers, as phthalates can be extracted from plastic materials.[9] Glass containers are preferable.[5][9]
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste".[3][7]
-
The label must include the full chemical name, "this compound," and list all constituents with their approximate percentages.[3][4][7] Do not use abbreviations or chemical formulas.[7]
-
Include the date when waste was first added to the container.[3]
-
-
Storage :
-
Disposal :
-
Hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste disposal contractor.[3]
-
When the container is nearly full (e.g., 90% capacity), submit a chemical collection request to your EHS department.[4][7]
-
Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.[3]
-
Spill Management
In the event of an MEHP spill, immediately alert personnel in the area.[1]
-
For small spills, absorb the liquid with an inert material such as sand, silica (B1680970) gel, or a universal binder.[3]
-
Collect the absorbent material and the spilled substance into a suitable, sealable container for disposal as hazardous waste.[3]
-
The materials used in the spill cleanup should also be treated as hazardous waste.[6]
-
Do not allow the chemical to enter drains or waterways.[3]
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the safe handling and disposal of MEHP and its parent compound, DEHP.
| Parameter | Value | Source |
| GHS Classification (MEHP) | Acute Toxicity - Oral 4 (H302), Skin Irritation 2 (H315), Eye Irritation 2A (H319), STOT - Single Exposure 3 (H335) | |
| GHS Hazard Statement (DEHP) | H360: May damage fertility or the unborn child | |
| UN Number (for DEHP waste) | 3082 | [2] |
| UN Proper Shipping Name (DEHP) | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (bis(2-ethylhexyl) phthalate) | [2] |
| Transport Hazard Class (DEHP) | 9 (Environmentally Hazardous) | [2] |
| Packing Group (DEHP) | III (Substance presenting low danger) | [2] |
| EPA Reportable Quantity (DEHP) | 100 pounds | [10] |
| OSHA Exposure Limit (DEHP) | 5 mg/m³ (8-hour Time-Weighted Average) | [10] |
| Prohibited Concentration in Children's Toys and Childcare Articles (certain phthalates including DEHP) | > 0.1% | [11] |
Experimental Protocols & Methodologies
The proper disposal of MEHP is a procedural matter based on regulatory compliance rather than specific experimental protocols. The key methodology is adherence to the Resource Conservation and Recovery Act (RCRA) for hazardous waste management.[3][8] This involves the "cradle-to-grave" management of hazardous materials, including proper waste determination, containerization, labeling, storage, and disposal through a certified entity.
The determination of a waste as hazardous is a critical step.[3] Under RCRA, a waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits certain "characteristics" of ignitability, corrosivity, reactivity, or toxicity.[5] For compounds like MEHP, which may not be explicitly listed, it is best practice to manage them as hazardous due to their potential toxicity.[3]
Disposal Workflow Visualization
The following diagram illustrates the standard workflow for the proper disposal of this compound from a laboratory setting.
Caption: Workflow for the compliant disposal of MEHP waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Waste | Environmental Health and Safety [ehs.weill.cornell.edu]
- 5. pfw.edu [pfw.edu]
- 6. vumc.org [vumc.org]
- 7. research.columbia.edu [research.columbia.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. epa.gov [epa.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. compliancegate.com [compliancegate.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
